2-phenyl-9H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N/c1-2-6-13(7-3-1)14-10-11-16-15-8-4-5-9-17(15)19-18(16)12-14/h1-12,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLDYQBWZHPGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88590-00-5 | |
| Record name | 2-Phenyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-phenyl-9H-carbazole chemical properties and structure
An In-Depth Technical Guide to 2-phenyl-9H-carbazole: Properties, Structure, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core chemical properties, structural characteristics, synthesis, and key applications of this compound, a heterocyclic compound of significant interest. Our focus is on providing not just data, but also the underlying scientific principles and practical methodologies that are crucial for its effective utilization in advanced research and development.
Introduction: The Significance of the Carbazole Scaffold
Carbazole, a nitrogen-containing heterocyclic compound, consists of two benzene rings fused to a central pyrrole ring. This rigid, planar, and electron-rich aromatic system imparts remarkable photophysical and electronic properties to its derivatives.[1] The introduction of substituents onto the carbazole framework, such as a phenyl group at the 2-position, allows for precise tuning of these properties, making this compound a versatile and highly valuable building block.[1] Its unique structure has positioned it as a critical intermediate in the synthesis of materials for organic electronics and as a promising scaffold for the development of novel therapeutic agents.[2][3]
Molecular Structure and Physicochemical Properties
The foundational structure of this compound combines the carbazole core with a phenyl substituent. The phenyl ring's orientation relative to the planar carbazole system is a key structural parameter. Crystallographic studies of similar substituted 2-phenyl-carbazole derivatives show that the phenyl ring is typically twisted out of the plane of the carbazole unit, with dihedral angles often ranging from 43° to 55°.[1][4] This non-planar conformation is crucial as it can influence molecular packing in the solid state and disrupt extensive π-conjugation, which in turn affects the material's electronic properties.
Visualizing the Core Structure
Caption: Chemical structure of this compound.
Key Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃N | [5] |
| Molecular Weight | 243.3 g/mol | [5][6] |
| CAS Number | 88590-00-5 | [5][7] |
| XLogP3 | 5.3 | [5][6] |
| Topological Polar Surface Area | 15.8 Ų | [5][6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Rotatable Bond Count | 1 | [6] |
| Complexity | 307 | [5] |
| Predicted Density | 1.208 ± 0.06 g/cm³ | [6] |
Spectroscopic Characterization: Elucidating the Structure
Spectroscopic analysis is fundamental to confirming the identity, structure, and purity of this compound. The following sections detail the expected spectral features and provide generalized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled insight into the carbon-hydrogen framework.
-
¹H NMR: The spectrum will show distinct signals in the aromatic region (typically 7.0-8.5 ppm). The N-H proton of the carbazole ring will appear as a broad singlet at a downfield chemical shift, often above 8.0 ppm. The protons of the phenyl group and the carbazole core will exhibit complex splitting patterns (doublets, triplets, and multiplets) characteristic of substituted aromatic systems.
-
¹³C NMR: The spectrum will display 10 unique signals for the aromatic carbons, reflecting the molecule's C₂ symmetry. Carbons adjacent to the nitrogen atom will appear at lower field strengths.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present by their characteristic vibrational frequencies.
-
N-H Stretch: A sharp, distinct peak is expected in the range of 3400-3500 cm⁻¹, corresponding to the stretching vibration of the secondary amine in the carbazole ring.
-
Aromatic C-H Stretch: Multiple sharp bands will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
Aromatic C=C Stretch: A series of medium to strong bands will be observed in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy
These techniques reveal the electronic transition properties of the molecule. Carbazole derivatives are known for their strong absorption in the UV region.[1]
-
Absorption: In a suitable solvent like dichloromethane (DCM), this compound derivatives typically exhibit strong absorption bands between 260 nm and 410 nm.[1][4][8][9] These absorptions are attributed to π → π* electronic transitions within the conjugated carbazole system.
-
Emission: Upon excitation at a wavelength corresponding to an absorption maximum (e.g., 350 nm), these compounds often show fluorescence. For instance, a closely related compound, 2-nitro-3-phenyl-9H-carbazole, displays a dominant blue-violet emission peak around 400 nm.[1][4][8][9]
Synthesis: Constructing the this compound Core
The construction of the this compound architecture is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for forming the crucial carbon-carbon bond between the carbazole core and the phenyl ring.[10][11][12]
Representative Synthetic Workflow: Suzuki-Miyaura Coupling
This reaction involves the palladium-catalyzed coupling of an organoboron compound (phenylboronic acid) with a halide (2-bromocarbazole). The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Caption: Generalized workflow for the Suzuki-Miyaura synthesis.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2-bromocarbazole (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent mixture, such as toluene/ethanol/water, via cannula or syringe. The use of a phase-transfer catalyst may be beneficial in some systems.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure this compound.
Key Applications: From Advanced Materials to Biology
The unique electronic and structural features of this compound make it a highly sought-after component in several high-technology and scientific fields.
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are pillars of OLED technology due to their excellent hole-transporting capabilities, high thermal stability, and wide energy bandgaps.[13][14] this compound serves as a fundamental building block for:
-
Hole-Transporting Materials (HTMs): Its electron-rich nature facilitates the efficient transport of positive charge carriers (holes) from the anode to the emissive layer, which is essential for balanced charge recombination and high device efficiency.
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), the high triplet energy of the carbazole core allows it to act as an effective host for phosphorescent emitters, preventing energy loss and ensuring high quantum efficiency.
-
Emissive Materials: By further functionalization, this compound can be incorporated into blue-emitting fluorescent or TADF (Thermally Activated Delayed Fluorescence) materials.
Caption: Simplified OLED device structure highlighting the HTL.
Pharmaceutical Research and Drug Development
The carbazole nucleus is a recognized "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[15] While research on this compound itself is emerging, its derivatives are being explored for:
-
Antimicrobial Activity: Various N-substituted carbazoles have demonstrated potent activity against bacterial and fungal strains.[15][16][17]
-
Anticancer Properties: The rigid planar structure of carbazole allows it to intercalate with DNA or bind to enzyme active sites, leading to potential antitumor effects.[18]
-
Neuroprotective and Anti-inflammatory Effects: Carbazole-containing compounds have been investigated for their potential in treating neurodegenerative diseases and inflammation.[2][18]
The 2-phenyl substituent can be used to modulate lipophilicity, improve target binding affinity through additional hydrophobic or π-stacking interactions, and serve as a handle for further chemical modification.
Conclusion and Future Outlook
This compound is a molecule of significant scientific and commercial importance. Its robust chemical nature, combined with its exceptional photophysical and electronic properties, solidifies its role as a cornerstone in the development of next-generation OLEDs and other organic electronic devices. The synthetic accessibility via powerful methods like the Suzuki-Miyaura coupling ensures its continued availability for materials innovation. Furthermore, its presence as a key scaffold in biologically active molecules suggests a promising future in drug discovery, where it can be leveraged to design novel therapeutics. Future research will likely focus on creating more complex derivatives with tailored functionalities for highly specific applications, from ultra-efficient deep-blue emitters to targeted enzyme inhibitors.
References
- 1. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. This compound | C18H13N | CID 49799641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound | 88590-00-5 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. benchchem.com [benchchem.com]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 17. connectjournals.com [connectjournals.com]
- 18. eurekaselect.com [eurekaselect.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Phenyl-9H-Carbazole
Prepared by: Senior Application Scientist
Foreword: The Analytical Imperative for 2-Phenyl-9H-Carbazole
This compound (CAS: 88590-00-5) stands as a pivotal molecular scaffold in modern chemistry. Its rigid, planar carbazole core, combined with the tunable electronic properties afforded by the phenyl substituent, makes it a highly sought-after intermediate in the development of advanced materials and pharmaceuticals.[1] Its applications range from high-performance organic light-emitting diodes (OLEDs) to novel anticancer and anti-inflammatory agents.[2] Given its role in these high-stakes fields, an unambiguous and comprehensive characterization of its structure and photophysical properties is not merely academic—it is a prerequisite for innovation.
This guide provides a multi-faceted analytical workflow for this compound, leveraging a suite of spectroscopic techniques. We will move beyond procedural descriptions to explore the causal relationships between molecular structure and spectral output, offering the field-proven insights necessary for researchers, scientists, and drug development professionals to confidently synthesize, validate, and deploy this versatile compound.
Caption: Molecular Structure of this compound.
UV-Visible Absorption Spectroscopy: Probing the π-Conjugated System
Expertise & Rationale
UV-Visible (UV-Vis) spectroscopy is the first essential step in characterizing any photoactive molecule. For this compound, it provides critical information about the electronic transitions within its extended π-conjugated system. The fusion of the carbazole and phenyl rings allows for delocalized π→π* transitions, which are sensitive to the molecular environment. The position and intensity of the absorption bands are direct reporters of the molecule's electronic structure, making this technique fundamental for confirming the successful synthesis of the target chromophore. Carbazole-based ligands are known for their strong absorption in the UV-visible region, which underpins their electro- and photoactive properties.[3][4]
Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or ethanol are common choices.[3][5][6] The solvent should be spectroscopic grade to minimize background interference.
-
Sample Preparation: Prepare a dilute stock solution of this compound (e.g., 1 x 10⁻³ M). From this, prepare a measurement solution (e.g., 1 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer with a matched pair of 1 cm path length quartz cuvettes.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and run a baseline scan across the desired wavelength range (e.g., 250-500 nm). This digitally subtracts any absorbance from the solvent and cuvettes.
-
Sample Measurement: Replace the solvent in the sample cuvette with the analyte solution. Acquire the absorption spectrum. The resulting plot of absorbance versus wavelength reveals the electronic transition energies.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical Properties of 2-Phenyl-9H-Carbazole Derivatives
Introduction: The Enduring Appeal of the 2-Phenyl-9H-Carbazole Core
The this compound scaffold has emerged as a cornerstone in the design of advanced organic functional materials, finding applications in fields ranging from organic light-emitting diodes (OLEDs) to biological sensing and drug development.[1][2][3] This prominence is rooted in the unique electronic and photophysical characteristics of the carbazole moiety, which offers a rigid, electron-rich framework with a high triplet energy, making it an excellent building block for blue-emitting materials and host materials in phosphorescent OLEDs.[4] The introduction of a phenyl group at the 2-position of the carbazole core further extends the π-conjugation, providing a versatile handle for tuning the molecule's photophysical properties through targeted chemical modifications.[5]
This in-depth technical guide provides a comprehensive exploration of the photophysical properties of this compound derivatives. We will delve into the intricate relationship between molecular structure and photophysical behavior, offering field-proven insights into experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable potential of this class of compounds.
I. The Electronic Landscape: Understanding the Structure-Property Relationship
The photophysical properties of this compound derivatives are intrinsically linked to their electronic structure. The carbazole unit acts as an excellent electron donor, a characteristic that can be further enhanced by the introduction of electron-donating substituents.[6] Conversely, the phenyl ring can be functionalized with electron-withdrawing groups to create intramolecular charge transfer (ICT) character, a phenomenon that profoundly influences the absorption and emission properties.
By strategically placing substituents on the carbazole or phenyl rings, researchers can fine-tune key photophysical parameters:
-
Absorption and Emission Wavelengths: Extending the π-conjugation through the addition of aromatic rings or introducing donor-acceptor pairs generally leads to a bathochromic (red) shift in both the absorption and emission spectra.[7][8] For instance, the introduction of a nitro group at the 2-position and a phenyl group at the 3-position of the carbazole core results in an absorption band extending to 410 nm.[5][7]
-
Fluorescence Quantum Yield (ΦF): The efficiency of the fluorescence process is highly sensitive to the molecular structure and environment. Aggregation-caused quenching (ACQ) is a common issue in many fluorescent molecules in the solid state. However, strategic design, such as introducing bulky groups like tert-butyl, can mitigate these intermolecular interactions and enhance solid-state emission.[6]
-
Intersystem Crossing (ISC) and Phosphorescence: The carbazole moiety possesses a relatively large spin-orbit coupling, which can facilitate intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). This property is crucial for the development of room-temperature phosphorescent materials and host materials for phosphorescent OLEDs.[9]
The following diagram illustrates the fundamental structure of this compound and highlights key positions for functionalization to modulate its photophysical properties.
Caption: Key substitution sites on the this compound scaffold.
II. Experimental Characterization: A Validated Workflow
A robust and reproducible experimental workflow is paramount for accurately characterizing the photophysical properties of this compound derivatives. The following section outlines a comprehensive, self-validating protocol.
A. Synthesis and Purification
The synthesis of this compound derivatives often involves well-established cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce the phenyl group and other substituents.[10][11] A general synthetic scheme is depicted below.
Caption: General synthetic and purification workflow for this compound derivatives.
Causality in Synthesis and Purification: The choice of catalyst, base, and solvent in cross-coupling reactions is critical for achieving high yields and minimizing side products. For instance, palladium catalysts like Pd(PPh₃)₄ are commonly used for their efficiency in forming C-C bonds.[12] Purification is a crucial step to ensure that the measured photophysical properties are intrinsic to the target molecule and not influenced by impurities. High-purity materials, often exceeding 97%, are essential for applications like OLEDs.[1]
B. Photophysical Measurements
The following protocols provide a step-by-step guide for acquiring high-quality photophysical data.
1. UV-Visible Absorption and Fluorescence Spectroscopy
-
Objective: To determine the electronic absorption and emission characteristics of the this compound derivative.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic-grade solvent (e.g., dichloromethane, THF, or cyclohexane) in a quartz cuvette. The concentration should be in the range of 10⁻⁵ to 10⁻⁶ M to ensure the absorbance at the excitation wavelength is below 0.1, thus avoiding inner-filter effects.[13]
-
Absorption Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Fluorescence Measurement: Excite the sample at its lowest energy absorption maximum (λabs). Record the fluorescence emission spectrum. It is also good practice to record an excitation spectrum by monitoring the emission at the fluorescence maximum to confirm that the absorbing and emitting species are the same.
-
-
Data Interpretation: The absorption spectrum reveals the energies of the allowed electronic transitions, while the emission spectrum provides information about the energy of the first singlet excited state. The difference between the absorption and emission maxima is the Stokes shift, which can indicate changes in molecular geometry upon excitation.
2. Fluorescence Quantum Yield (ΦF) Measurement (Relative Method)
-
Objective: To quantify the efficiency of the fluorescence process.
-
Protocol:
-
Standard Selection: Choose a well-characterized fluorescence standard with an emission profile that overlaps with the sample's emission (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).
-
Measurement: Record the absorption and fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths). Ensure the absorbance of both solutions at the excitation wavelength is below 0.1.
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.[13]
-
3. Fluorescence Lifetime (τF) Measurement
-
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state via fluorescence.
-
Protocol:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.
-
Measurement: Excite the sample with a pulsed laser source at a wavelength where the sample absorbs. Collect the fluorescence decay profile.
-
Analysis: Fit the decay curve to an exponential function to extract the fluorescence lifetime.
-
The following diagram illustrates the workflow for comprehensive photophysical characterization.
Caption: Workflow for experimental photophysical characterization.
III. Computational Modeling: A Predictive Approach
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting and understanding the photophysical properties of organic molecules.[10][14]
A. Computational Protocol
-
Objective: To theoretically model the electronic structure, absorption, and emission properties of this compound derivatives.
-
Protocol:
-
Ground State Geometry Optimization: Optimize the molecular geometry in the ground state (S₀) using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[10] Perform a frequency calculation to ensure the optimized structure is a true minimum (no imaginary frequencies).
-
Excited State Calculations: Using the optimized ground-state geometry, perform a TD-DFT calculation to predict the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.
-
Excited State Geometry Optimization: To model the fluorescence process, optimize the geometry of the first singlet excited state (S₁).
-
Emission Energy Calculation: Perform a TD-DFT calculation on the optimized S₁ geometry to predict the emission energy.
-
Solvent Effects: Incorporate the effect of the solvent using a polarizable continuum model (PCM) for more accurate predictions of properties in solution.
-
B. Key Calculated Parameters
-
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the electron-donating and electron-accepting capabilities of the molecule, respectively. The HOMO-LUMO energy gap is related to the electronic excitation energy.
-
Absorption and Emission Wavelengths (λabs and λem): These can be directly compared with experimental data to validate the computational model.
-
Oscillator Strength (f): This value is proportional to the probability of an electronic transition and can be related to the intensity of the absorption bands.
The interplay between experimental and computational approaches provides a powerful strategy for understanding and designing novel this compound derivatives with tailored photophysical properties.[10]
IV. Data Compendium: Photophysical Properties of Selected this compound Derivatives
The following table summarizes key photophysical data for a selection of this compound derivatives, compiled from the literature. This data serves as a valuable reference for researchers in the field.
| Derivative | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Lifetime (τF) (ns) | Reference(s) |
| 2-Nitro-3-phenyl-9H-carbazole | Dichloromethane | ~350 | ~400 | - | - | [5][7][8][15] |
| 9-Phenyl-9H-carbazole | THF | ~328 | 361, 377 | - | - | [16] |
| 9-(4-Fluorophenyl)-9H-carbazole | - | ~335 | ~365 | - | - | [10] |
| 3,6-Bis[(2,3,4,5-tetraphenyl)phenyl]-9-ethylcarbazole | - | 307 | 389 | - | - | [17] |
| 3,6-Bis(7,10-diphenyl-fluoranthene)-9-ethlycarbazole | - | 307, 388 | 483 | - | - | [17] |
| 9-Benzyl-9H-carbazole derivatives | Ethanol | 220, 256, 306, 356 | - | - | - | [18] |
Note: "-" indicates data not reported in the cited sources.
V. Excited-State Dynamics: Unraveling the Photophysical Pathways
Upon absorption of a photon, a this compound derivative is promoted to an electronically excited state. The subsequent de-excitation can occur through several competing pathways, as illustrated in the Jablonski diagram below.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 14. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 15. researchgate.net [researchgate.net]
- 16. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores [mdpi.com]
- 17. New Multi-Phenylated Carbazole Derivatives for OLED through Diels-Alder Reaction | Semantic Scholar [semanticscholar.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Electronic Structure and Energy Levels of 2-phenyl-9H-carbazole
This guide provides a comprehensive technical overview of the electronic structure and energy levels of 2-phenyl-9H-carbazole, a key building block in advanced organic electronic materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with experimental methodologies to offer a holistic understanding of this versatile molecule.
Introduction: The Significance of this compound in Organic Electronics
Carbazole derivatives are a cornerstone in the field of organic electronics, renowned for their excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics.[1][2] this compound, with its strategic substitution of a phenyl group on the carbazole core, presents a unique electronic profile that makes it a compelling candidate for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a sensitizer in dye-sensitized solar cells (DSSCs).[3]
The performance of these devices is intrinsically linked to the alignment of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the constituent materials.[4] Understanding and precisely determining the energy levels of this compound is therefore paramount for designing and optimizing next-generation organic electronic devices.
Theoretical Framework: Unraveling the Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to investigate the electronic properties of molecules like this compound before their synthesis and experimental characterization.[4][5]
The Causality Behind Computational Choices
The selection of a computational methodology is a critical step that dictates the accuracy of the predicted electronic structure. For carbazole derivatives, a common and effective approach involves geometry optimization using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), paired with a suitable basis set like 6-31G(d).[5][6] This combination offers a good balance between computational cost and accuracy for organic molecules. For enhanced precision, particularly for excited state properties, time-dependent DFT (TD-DFT) calculations are often employed.[6]
The rationale for this choice lies in the ability of hybrid functionals to incorporate a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic behavior of conjugated systems like this compound. The basis set determines the flexibility of the atomic orbitals used in the calculation, with larger basis sets generally yielding more accurate results at a higher computational expense.
Predicted Electronic Properties
-
Extended π-Conjugation: The phenyl ring extends the conjugated system of the carbazole core, which generally leads to a decrease in the HOMO-LUMO gap.
-
HOMO and LUMO Energy Level Modulation: The electron-donating or -withdrawing nature of substituents on the phenyl ring can further tune the HOMO and LUMO energy levels. For an unsubstituted phenyl group, a slight stabilization of both orbitals is anticipated compared to the parent carbazole.
For comparison, theoretical calculations on related carbazole derivatives have shown HOMO levels in the range of -5.67 to -6.02 eV and LUMO levels from -2.48 to -3.55 eV, depending on the nature of the aryl substituents.[2]
Experimental Determination of Energy Levels
Experimental techniques are indispensable for validating theoretical predictions and providing a tangible understanding of a molecule's electronic behavior. The primary methods for determining the HOMO and LUMO energy levels of organic semiconductors are cyclic voltammetry and UV-Vis spectroscopy.
Cyclic Voltammetry: Probing Redox Potentials
Cyclic voltammetry (CV) is an electrochemical technique that measures the oxidation and reduction potentials of a molecule in solution.[4] These potentials are directly related to the HOMO and LUMO energy levels.
A robust CV experiment ensures reproducibility and accuracy. The following protocol is a self-validating system for the characterization of this compound:
-
Solution Preparation: Prepare a dilute solution (typically 1 mM) of this compound in a suitable, dry, and degassed organic solvent (e.g., dichloromethane or acetonitrile). The solution must also contain a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of:
-
Working Electrode: A glassy carbon or platinum electrode where the redox reactions of interest occur.
-
Reference Electrode: A stable electrode with a known potential, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Counter Electrode: A platinum wire or mesh that completes the electrical circuit.
-
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement and maintain an inert atmosphere during the experiment. Oxygen is electrochemically active and can interfere with the measurements.
-
Measurement: Scan the potential of the working electrode linearly with time towards positive potentials to measure the oxidation potential and then reverse the scan to negative potentials to measure the reduction potential.
-
Internal Standard: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used as an internal standard to calibrate the measured potentials.[7]
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation (Eox) and reduction (Ered) potentials, respectively, using the following empirical equations:
-
EHOMO = -[Eoxonset - EFc/Fc+1/2 + 4.8] eV
-
ELUMO = -[Eredonset - EFc/Fc+1/2 + 4.8] eV
Where EFc/Fc+1/2 is the half-wave potential of the ferrocene/ferrocenium couple.
UV-Vis Spectroscopy: Determining the Optical Band Gap
UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. The onset of the lowest energy absorption band corresponds to the optical band gap (Egopt), which is the energy difference between the HOMO and LUMO.[8]
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform, or THF).
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: The optical band gap can be estimated from the onset of the absorption edge (λonset) using the equation: Egopt = 1240 / λonset (eV) .
For a related compound, 2-nitro-3-phenyl-9H-carbazole, the absorption spectrum in dichloromethane shows a band from 260 nm to 410 nm.[3] The parent 9-phenyl-9H-carbazole exhibits a major absorption band in the region of 327–337 nm.[9] It is expected that the absorption spectrum of this compound will also fall within this range.
Photoluminescence Spectroscopy: Insights into Emissive Properties
Photoluminescence (PL) spectroscopy provides information about the emissive properties of a molecule after it has been electronically excited. For a related compound, 2-nitro-3-phenyl-9H-carbazole, excitation at 350 nm results in a dominant blue-violet emission peak at 400 nm.[3] The emission of 9-phenyl-9H-carbazole is centered at 361 and 377 nm.[9]
Summary of Electronic Properties
While a complete experimental dataset for this compound is not available in a single comprehensive study, the following table summarizes the expected and comparative data based on closely related carbazole derivatives.
| Property | Expected/Comparative Value | Method of Determination |
| HOMO Energy Level | -5.7 to -6.0 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.3 to -2.6 eV | Cyclic Voltammetry |
| Electrochemical Band Gap | 3.4 to 3.5 eV | Cyclic Voltammetry |
| Optical Band Gap | ~3.4 to 3.6 eV | UV-Vis Spectroscopy |
| Absorption Maximum (λmax) | ~330 - 340 nm | UV-Vis Spectroscopy |
| Emission Maximum (λem) | ~360 - 380 nm | Photoluminescence Spectroscopy |
Note: These values are estimations based on data from similar carbazole derivatives and should be confirmed by direct experimental measurement of this compound.
Conclusion
The electronic structure and energy levels of this compound are of fundamental importance for its application in organic electronics. This guide has outlined the theoretical and experimental methodologies for a comprehensive characterization of this molecule. A combined approach, leveraging the predictive power of DFT calculations and the empirical validation from cyclic voltammetry and spectroscopic techniques, provides a robust framework for understanding and harnessing the potential of this compound in the development of advanced materials. The provided protocols offer a self-validating system for researchers to obtain reliable and reproducible data, paving the way for the rational design of next-generation organic electronic devices.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scholarena.com [scholarena.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. learn.schrodinger.com [learn.schrodinger.com]
- 9. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the 2-Phenyl-9H-Carbazole Scaffold
An In-Depth Technical Guide to the Synthesis of 2-Phenyl-9H-Carbazole
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in both materials science and medicinal chemistry. When functionalized with a phenyl group at the C2 position, the resulting this compound molecule exhibits unique photophysical and electronic properties, making it a crucial building block for Organic Light-Emitting Diodes (OLEDs), photovoltaics, and other optoelectronic materials. Furthermore, the carbazole framework is found in numerous biologically active alkaloids and serves as a key pharmacophore in the development of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.
This guide provides an in-depth exploration of the primary synthetic routes to this compound, intended for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to dissect the underlying mechanisms, the rationale for experimental choices, and the comparative advantages of each pathway, from modern palladium-catalyzed cross-coupling reactions to classical cyclization methods.
Part 1: Modern Palladium-Catalyzed Strategies: The Cornerstone of Carbazole Synthesis
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and N-aryl systems, offering mild, efficient, and highly versatile pathways to the carbazole core.
The Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Strategy
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is arguably the most powerful method for constructing the requisite biaryl backbone of the carbazole target.[1] It typically involves the coupling of an organoboron species (like a boronic acid) with an organohalide.[1][2] For this compound, this can be approached in two primary ways.
Strategic Approach: Precursor Assembly followed by Cyclization
The most common and robust strategy involves first synthesizing a 2-substituted biphenyl precursor via Suzuki coupling, which is then cyclized in a subsequent step to form the carbazole ring. A typical pathway involves coupling phenylboronic acid with a 2-bromoaniline or 2-bromonitrobenzene derivative. The resulting 2-amino- or 2-nitrobiphenyl is then cyclized.[3]
Causality in Experimental Design: The choice of a nitro-substituted precursor is often strategic. While it requires an additional reduction or a reductive cyclization step, 2-halonitroarenes are often more commercially available and less prone to the self-coupling side reactions that can plague aniline derivatives under certain conditions. The subsequent reductive cyclization (e.g., Cadogan reaction) is typically high-yielding.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][4]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (Ar') to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates this step.[4][5]
-
Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[4]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2'-Nitro-[1,1'-biphenyl]-3-carboxylate Methyl Ester
This protocol describes the key Suzuki coupling step to form the precursor for a substituted carbazole.
-
Inert Atmosphere: To an oven-dried Schlenk flask, add methyl 3-bromo-2-nitrobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen (3 cycles). Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-nitrobiphenyl precursor.
| Parameter | Typical Value | Purpose |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the C-C bond formation. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[5] |
| Solvent | Toluene/H₂O, Dioxane, DMF | Solubilizes reactants and facilitates heat transfer. |
| Temperature | 80 - 110 °C | Provides activation energy for the reaction. |
| Yield | 80 - 95% | Typical isolated yield for this type of coupling. |
| Caption: Representative data for Suzuki-Miyaura coupling to form carbazole precursors. |
The Buchwald-Hartwig Amination: Forging the Key C-N Bond
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, making it indispensable for the final ring-closing step to create the carbazole heterocycle.[6][7] This reaction is particularly effective for the intramolecular cyclization of 2-amino-2'-halobiphenyls.
Strategic Approach: Intramolecular Cyclization
This strategy begins with a biphenyl system appropriately substituted with an amine on one ring and a halide (typically Br or I) on the other. The palladium catalyst facilitates the intramolecular C-N bond formation, yielding the carbazole scaffold directly. This method offers excellent functional group tolerance and generally proceeds under milder conditions than classical methods.[6][8]
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
Similar to the Suzuki coupling, this reaction operates on a Pd(0)/Pd(II) catalytic cycle.[6]
-
Precatalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.
-
Oxidative Addition: The active L-Pd(0) catalyst (where L is a specialized phosphine ligand) reacts with the aryl halide, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine moiety of the substrate coordinates to the palladium center. A strong base (e.g., NaOtBu, K₃PO₄) deprotonates the amine to form a palladium-amido intermediate.
-
Reductive Elimination: This is the key ring-forming step. The aryl group and the amido nitrogen are eliminated from the palladium, forming the C-N bond of the carbazole ring and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Part 2: Advanced Strategies: Tandem and One-Pot Syntheses
Modern synthetic chemistry prioritizes efficiency, atom economy, and step reduction. Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, exemplify this philosophy.
Tandem C-H Activation / C-N Bond Formation
A highly elegant approach, pioneered by Buchwald and others, allows for the synthesis of carbazoles from readily available diarylamines without the need for pre-functionalization with a halide.[9][10][11] The reaction proceeds via a palladium-catalyzed tandem C-H activation and C-N bond formation.[9]
Mechanistic Rationale:
The reaction typically starts with an N-protected diarylamine (e.g., N-acetyl or N-pivaloyl). The protecting group often acts as a directing group, facilitating the ortho-palladation (C-H activation) on one of the aryl rings to form a six-membered palladacycle intermediate. Subsequent reductive elimination forms the C-N bond, constructing the carbazole ring.[10] An oxidant, such as Cu(OAc)₂ or even molecular oxygen, is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.[10][11] This strategy avoids the synthesis of halogenated biphenyls, making it a more atom-economical and environmentally benign approach.
Caption: Workflow for tandem C-H activation and C-N bond formation.
Part 3: Classical Routes: Robust and Foundational Methods
While modern palladium catalysis often provides the most efficient routes, classical name reactions remain valuable tools in the synthetic chemist's arsenal, particularly for specific substrates or large-scale synthesis.
The Cadogan Reductive Cyclization
The Cadogan reaction is a powerful method for synthesizing carbazoles from 2-nitrobiphenyls.[12] The reaction involves deoxygenative cyclization mediated by a trivalent phosphorus reagent, such as triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃).
Synergy with Suzuki Coupling: This method is exceptionally powerful when used in a two-step sequence with the Suzuki coupling.[3]
-
Step 1 (Suzuki): Synthesize the 2-nitrobiphenyl precursor.
-
Step 2 (Cadogan): Cyclize the precursor to the carbazole.
Mechanistic Insight: The reaction is believed to proceed through a nitrene intermediate. The trivalent phosphorus reagent abstracts oxygen atoms from the nitro group, generating a highly reactive nitrene species which then rapidly inserts into a nearby C-H bond on the adjacent phenyl ring to form the pyrrole ring of the carbazole.
Experimental Protocol: Cadogan Cyclization
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-nitrobiphenyl precursor (1.0 equiv) in a high-boiling solvent like o-dichlorobenzene.
-
Reagent Addition: Add triethyl phosphite or triphenylphosphine (2.0-3.0 equiv).
-
Reaction: Heat the mixture to reflux (160-180 °C) for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up & Purification: Cool the reaction mixture and purify directly by column chromatography or remove the solvent under reduced pressure before chromatography to isolate the carbazole product.
| Parameter | Typical Value | Purpose |
| Reagent | P(OEt)₃, PPh₃ | Acts as the deoxygenating agent to form the nitrene. |
| Solvent | o-dichlorobenzene, Toluene | High-boiling point solvent required for the reaction. |
| Temperature | 150 - 180 °C | Provides activation energy for nitrene formation/insertion. |
| Yield | 70 - 96% | Generally high-yielding for suitable substrates. |
| Caption: Representative data for the Cadogan reductive cyclization. |
The Graebe-Ullmann Synthesis
The Graebe-Ullmann synthesis is a classic method that proceeds via the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles.[13] The reaction involves the extrusion of nitrogen gas (N₂) to form a diradical intermediate, which subsequently cyclizes to afford the carbazole skeleton.[13][14]
Precursor Synthesis: The required benzotriazole precursor is typically synthesized by diazotization of a 2-aminodiarylamine.
Causality and Limitations: The primary driving force is the thermodynamically favorable loss of stable N₂ gas. However, the major drawback of this method is the requirement for very high temperatures (often >300 °C) or photochemical irradiation, which can limit its functional group compatibility and overall practicality compared to modern catalytic methods.[14][15]
Conclusion
The synthesis of this compound can be accomplished through a variety of robust and effective methodologies. For versatility, efficiency, and mild conditions, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for precursor synthesis) and the Buchwald-Hartwig amination (for cyclization) represent the state-of-the-art. Advanced, step-economic methods like tandem C-H activation/amination offer an elegant and atom-economical alternative. Classical methods, particularly the Cadogan reductive cyclization , remain highly relevant and powerful, especially when combined with modern cross-coupling techniques to prepare the necessary precursors. The optimal choice of synthetic route will ultimately depend on factors such as starting material availability, desired scale, functional group tolerance, and the specific research or development context.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility and Purification of 2-Phenyl-9H-Carbazole
This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-phenyl-9H-carbazole, a significant building block in the development of advanced organic electronic materials and pharmaceutical agents. A thorough understanding of its solubility and the methodologies for its purification are paramount for ensuring the material's performance and reproducibility in these applications. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols.
The Pivotal Role of Purity in this compound Applications
This compound, a derivative of the carbazole heterocyclic system, possesses a unique combination of thermal stability, and tunable electronic properties. These characteristics make it a sought-after component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a scaffold in medicinal chemistry. However, the presence of even minute impurities, such as regioisomers, unreacted starting materials, or byproducts from its synthesis, can dramatically alter its photophysical and electronic properties, leading to diminished device performance or unpredictable biological activity. Therefore, mastering the purification of this compound is not merely a procedural step but a critical determinant of its utility.
Solubility Profile of this compound: A Predictive and Experimental Approach
This compound, with its extended aromatic system, is inherently a non-polar to moderately polar molecule. Consequently, it is expected to exhibit good solubility in non-polar and moderately polar organic solvents, and poor solubility in highly polar or protic solvents.
Table 1: Predicted and Experimental Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Xylene | High | Similar aromatic character promotes strong solute-solvent interactions. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to dissolve the carbazole core and the phenyl substituent. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | The ether oxygen provides some polarity, aiding dissolution. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | The carbonyl group offers polarity for interaction with the N-H of the carbazole. |
| Esters | Ethyl Acetate | Moderate | A good solvent for many carbazole derivatives, often used in chromatography.[2] |
| Alcohols | Methanol, Ethanol | Low to Moderate | The polar hydroxyl group has limited interaction with the largely non-polar molecule. Solubility is expected to increase with temperature. |
| Alkanes | Hexane, Heptane | Low | Primarily van der Waals interactions, which may not be sufficient to overcome the solute-solute interactions in the crystal lattice. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are strong solubilizers for a wide range of organic compounds. |
Experimental Determination of Solubility: A Validated Protocol
For applications requiring precise concentration control, experimental determination of solubility is essential. The isothermal shake-flask method is the gold standard for obtaining thermodynamic solubility data.[3]
Protocol: Isothermal Shake-Flask Solubility Determination
-
Preparation: Add an excess of crystalline this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial for ensuring saturation.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-72 hours to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.45 µm filter to remove any particulate matter.
-
Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a calibration curve.
Purification Methodologies for High-Purity this compound
The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. A multi-step approach, often combining recrystallization and column chromatography, is typically employed to achieve high-purity material. For applications in organic electronics, a final sublimation step is often necessary.
Recrystallization: The Workhorse of Bulk Purification
Recrystallization is an effective technique for removing a significant portion of impurities from the crude product. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Protocol: Recrystallization of this compound
-
Solvent Selection: Based on the solubility profile, a suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of solvents, such as toluene/hexane or ethyl acetate/hexane, can also be effective.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly boil to adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography: For High-Resolution Separation
Column chromatography is a powerful technique for separating compounds with similar polarities. For this compound, silica gel is the most common stationary phase.
Protocol: Silica Gel Column Chromatography of this compound
-
Eluent Selection: The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the desired product. A common starting point is a gradient of 0% to 10% ethyl acetate in hexane.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack it into a column, ensuring a uniform bed without any air bubbles.
-
Sample Loading: Dissolve the crude or recrystallized this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully loaded onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Sublimation: The Ultimate Step for Ultra-High Purity
For applications in organic electronics, where even trace amounts of solvent or non-volatile impurities can be detrimental, sublimation is the final and often essential purification step. This technique is particularly well-suited for thermally stable organic compounds like this compound.
Protocol: Sublimation of this compound
-
Apparatus Setup: Place the pre-purified this compound in a sublimation apparatus.
-
Vacuum: Evacuate the apparatus to a high vacuum (typically < 10-5 Torr).
-
Heating: Gradually heat the sample to a temperature below its melting point but high enough to induce sublimation. The optimal temperature will depend on the vacuum level.
-
Deposition: The vaporized this compound will deposit as highly pure crystals on a cold finger or a cooler part of the apparatus.
-
Collection: After the sublimation is complete, carefully collect the purified crystals.
Common Impurities and Their Removal
The synthesis of this compound can lead to several impurities, the nature of which depends on the synthetic route. A common method for its synthesis is the Suzuki or Buchwald-Hartwig coupling of a halogenated carbazole with phenylboronic acid or the coupling of 2-aminobiphenyl with a phenyl halide followed by cyclization.
Table 2: Common Impurities and Their Removal Strategies
| Impurity | Origin | Removal Method |
| Unreacted Starting Materials | Incomplete reaction | Recrystallization and Column Chromatography |
| Homocoupled Byproducts | Side reactions in coupling chemistry | Column Chromatography (often have different polarity) |
| Regioisomers | Lack of regioselectivity in the synthesis | Careful Column Chromatography is often required. |
| Catalyst Residues | From coupling reactions | Filtration through a plug of silica gel or celite; Recrystallization. |
| Solvent Residues | Trapped in the crystal lattice | Drying under high vacuum; Sublimation. |
Conclusion
The successful application of this compound in advanced technologies is intrinsically linked to its purity. This guide has provided a comprehensive framework for understanding and controlling the solubility and purification of this important molecule. By combining a predictive understanding of its solubility with systematic purification protocols, researchers can consistently obtain high-purity material, thereby unlocking its full potential in their applications.
References
An In-Depth Technical Guide on the Thermal Stability and Degradation of 2-Phenyl-9H-Carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 2-phenyl-9H-carbazole, a key building block in advanced materials science and pharmaceutical development. Understanding the thermal behavior of this molecule is paramount for its application in high-performance organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and for ensuring stability in pharmaceutical formulations. This document synthesizes experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), outlines detailed analytical protocols, and explores the mechanistic aspects of thermal degradation. The causality behind experimental choices is explained to provide actionable insights for researchers. All claims are supported by authoritative sources to ensure scientific integrity.
Introduction: The Significance of this compound
This compound is a heterocyclic aromatic compound that has garnered significant attention due to its unique electronic and photophysical properties. Its rigid, planar carbazole core combined with a phenyl substituent creates a molecule with excellent charge-transporting capabilities and high thermal stability.[1][2][3] These characteristics make it an indispensable component in the development of materials for OLEDs, organic photovoltaics, and other electronic devices.[4][5] In the pharmaceutical sector, the carbazole scaffold is present in numerous bioactive compounds, and understanding the thermal stability of its derivatives is crucial for drug formulation, processing, and storage.[6]
The performance and longevity of devices and formulations containing this compound are directly linked to its ability to withstand thermal stress.[1][7] Thermal degradation can lead to the formation of impurities, alter morphological characteristics, and ultimately cause device failure or loss of therapeutic efficacy. Therefore, a thorough characterization of its thermal properties is not merely an academic exercise but a critical step in quality control and application-specific material design.
Physicochemical Properties of this compound
A baseline understanding of the fundamental physicochemical properties of this compound is essential before delving into its thermal behavior. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃N | [8][9] |
| Molecular Weight | 243.3 g/mol | [8][9] |
| Appearance | White to orange to green powder/crystal | [10] |
| Purity | >98.0% (GC) | [10] |
| Topological Polar Surface Area | 15.8 Ų | [8][9] |
| Complexity | 307 | [8][9] |
Thermal Stability Analysis: Methodologies and Interpretation
The primary techniques for assessing the thermal stability of organic materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11] These methods provide complementary information on mass loss as a function of temperature and the energetics of phase transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[12][13] It is used to determine the decomposition temperature (Td), which is a key indicator of thermal stability.[14]
TGA is the foundational experiment for thermal stability because it directly measures mass loss, providing an unambiguous indication of decomposition. The resulting thermogram helps define the upper temperature limit for the material's application and for subsequent, more sensitive analyses like DSC.
This protocol is designed to ensure accuracy and reproducibility.
-
Instrument Calibration: Before analysis, calibrate the TGA instrument's mass balance using certified reference weights and its temperature sensor using materials with known Curie points (e.g., nickel). This ensures the trustworthiness of the collected data.
-
Sample Preparation: Place 5-10 mg of high-purity (>98%) this compound into an alumina or platinum crucible.[7] An appropriate sample size is crucial; too little may not be representative, while too much can lead to thermal gradients and expulsion of the sample during decomposition.[15]
-
Atmosphere Control: Purge the furnace with a high-purity inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment.[7] This is critical to prevent oxidative degradation, which would otherwise provide a misleadingly low decomposition temperature.[7]
-
Temperature Program:
-
Data Analysis: The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.[7] This standardized metric allows for consistent comparison across different materials.
Carbazole derivatives are known for their high thermal stability.[2][3] While specific TGA data for this compound is not abundant in public literature, analogous carbazole-based materials exhibit decomposition temperatures well above 350 °C.[4][16] A typical TGA curve for a stable carbazole derivative shows a single, sharp weight loss step, indicating a clean decomposition process.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It is used to identify thermal transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg).[11][17][18]
While TGA tells us when a material decomposes, DSC reveals its behavior before decomposition. For applications like OLEDs, the glass transition temperature (Tg) is often more critical than the melting point. A high Tg is indicative of a morphologically stable amorphous film, which is essential for device longevity.[1][7]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium and zinc. This ensures the accuracy of transition temperatures and energy measurements.
-
Sample Preparation: Hermetically seal 3-5 mg of this compound in an aluminum pan.[7] Sealing the pan prevents sublimation of the sample at elevated temperatures, which could be misinterpreted as a thermal event. An empty, sealed aluminum pan is used as the reference.[7]
-
Atmosphere Control: Maintain a constant flow of inert gas (e.g., nitrogen at 20-50 mL/min) throughout the experiment.[7]
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp the temperature from 30 °C to a temperature just below the determined Td (from TGA) at 10 °C/min. This scan reveals the melting behavior of the as-received material and erases its prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to 30 °C. This can reveal crystallization behavior.
-
Second Heat: Ramp the temperature again at 10 °C/min. This scan is crucial for observing the glass transition (Tg) of the amorphous phase and the melting point of the recrystallized material.
-
-
Data Analysis:
For carbazole derivatives used in OLEDs, a high Tg (often >100 °C) is desirable.[16] For instance, certain pyridinyl-carbazole derivatives show Tg values as high as 139 °C.[16] The DSC thermogram of this compound would be expected to show a sharp endothermic peak corresponding to its melting point and potentially a glass transition if it can be quenched into an amorphous state.
Experimental Workflow and Data Visualization
A logical workflow is essential for the comprehensive thermal analysis of this compound.
Caption: Workflow for the thermal analysis of this compound.
Degradation Mechanisms and Pathways
Under thermal stress, the degradation of carbazole derivatives is often initiated at the weakest bonds in the molecule. For this compound, the C-N bond connecting the phenyl group to the carbazole nitrogen and the C-C bond linking the phenyl group to the carbazole ring are potential points of initial cleavage.
While the thermal (as opposed to photo- or electro-chemical) degradation pathway is less studied, insights can be drawn from related compounds. For 9-phenylcarbazole, degradation in OLEDs is known to proceed via the cleavage of the C-N bond, forming carbazole and biphenyl radical species.[20] It is plausible that a similar pathway exists under purely thermal stress at high temperatures.
A proposed thermal degradation pathway could involve:
-
Initiation: Homolytic cleavage of the C-C bond between the phenyl group and the carbazole core, as it is often weaker than the C-N bond within the rigid carbazole ring system. This would form a carbazole radical and a phenyl radical.
-
Propagation: These highly reactive radicals can then abstract hydrogen atoms from other this compound molecules or recombine to form various byproducts.
-
Termination: Radicals can combine to form stable, non-reactive molecules, such as biphenyl (from two phenyl radicals) or bis-carbazoles.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. This compound | C18H13N | CID 49799641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 88590-00-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. azom.com [azom.com]
- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 15. epfl.ch [epfl.ch]
- 16. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. s4science.at [s4science.at]
- 20. benchchem.com [benchchem.com]
derivatives of 2-phenyl-9H-carbazole and their potential applications
An In-depth Technical Guide to the Derivatives of 2-Phenyl-9H-Carbazole and Their Potential Applications
Abstract
The this compound core is a privileged scaffold in modern chemistry, underpinning significant advancements in materials science, medicinal chemistry, and catalysis. Its unique electronic structure, characterized by an electron-rich nature, high thermal stability, and tunable photophysical properties, makes it an exceptionally versatile building block. This technical guide provides a comprehensive overview of this compound derivatives, intended for researchers, scientists, and drug development professionals. We will explore the fundamental properties of the carbazole core, delve into key synthetic strategies for creating its derivatives, and offer an in-depth analysis of their applications in Organic Light-Emitting Diodes (OLEDs), pharmaceuticals, and photocatalysis. The narrative emphasizes the causal relationships between molecular structure, experimental design, and functional outcomes, supported by detailed protocols and authoritative references.
The this compound Scaffold: A Foundation for Innovation
Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central five-membered, nitrogen-containing pyrrole ring.[1] This structure confers several advantageous properties:
-
Electronic Properties: The nitrogen atom's lone pair of electrons contributes to the π-system, making the carbazole nucleus electron-rich and an excellent hole-transporter. This is a critical feature for its use in organic electronics.[2]
-
Rigidity and Thermal Stability: The fused ring system is planar and rigid, which contributes to high thermal stability and well-defined molecular packing in the solid state.
-
High Triplet Energy: Carbazole and its derivatives often possess high triplet energy levels, a crucial requirement for acting as host materials for phosphorescent emitters in OLEDs, preventing non-radiative energy loss.[3]
The addition of a phenyl group at the 2-position of the 9H-carbazole core further extends the π-conjugation, influencing the molecule's photophysical and electronic characteristics. The nitrogen at the 9-position provides a convenient handle for further functionalization, allowing for the synthesis of a vast library of derivatives with tailored properties.[4]
Synthetic Strategies for this compound Derivatives
The creation of functional this compound derivatives relies on a robust toolkit of organic synthesis reactions. The choice of a specific synthetic route is dictated by the desired substitution pattern and the required purity for the target application, which is particularly stringent for electronic materials.[5]
Key synthetic methodologies include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura and Buchwald-Hartwig reactions are workhorses in this field. Suzuki coupling is frequently used to introduce the phenyl group at the 2-position (or other aryl substituents at various positions) by coupling a boronic acid derivative with a halogenated carbazole. Buchwald-Hartwig amination is ideal for attaching various aryl or alkyl groups to the carbazole nitrogen (9-position).[6][7]
-
Cadogan Cyclization: This reaction involves the reductive cyclization of a nitro-based substrate, such as a nitrobiphenyl derivative, using phosphite reagents to form the carbazole ring system.[8][9] It is a powerful method for constructing the core scaffold itself.
-
Ullmann Condensation: A classic method for N-arylation, this copper-catalyzed reaction can be used to attach the phenyl group to the 9-position of the carbazole nitrogen.[10]
The rationale for choosing palladium-catalyzed methods often stems from their high functional group tolerance, excellent yields, and regioselectivity, which are critical for creating complex, multifunctional molecules without the need for extensive protecting group chemistry.[7]
Application Area 1: Organic Electronics and OLEDs
Carbazole derivatives are foundational materials in OLED technology.[6] Their excellent charge transport properties and thermal stability make them ideal candidates for multiple roles within the complex architecture of an OLED device.[5]
Hole Transporting Layer (HTL) and Host Materials
The primary role of an HTL is to facilitate the efficient injection and transport of holes from the anode to the emissive layer. The electron-rich carbazole core is inherently suited for this purpose. This compound derivatives are engineered to have high hole mobility and appropriate HOMO (Highest Occupied Molecular Orbital) energy levels to align with other materials in the device stack, minimizing the energy barrier for charge injection.[6][11]
As host materials in the emissive layer, their high triplet energy is paramount. This property ensures that the energy from exciton recombination is efficiently transferred to the phosphorescent guest (dopant) molecule, leading to light emission without being quenched by the host itself.
Emissive Materials (Emitters)
By strategically modifying the this compound scaffold, chemists can tune the emission color. Derivatives have been developed as highly efficient deep-blue emitters, which have historically been a challenge for OLED technology in terms of stability and color purity.[3][12] The rigid structure helps to reduce non-radiative decay pathways, leading to higher photoluminescence quantum yields (PLQY).
Table 1: Photophysical Properties of Representative Carbazole-based OLED Materials
| Compound Class | Role | Absorption λmax (nm) | Emission λmax (nm) | Key Feature | Reference |
| Carbazole-π-Imidazole | Emitter | ~329-350 | ~400 (Deep Blue) | High singlet energy for deep-blue emission.[3] | [3] |
| 9-Phenyl-9H-carbazole-o-carborane | Emitter | ~329 | ~535 (at 77K) | Thermally activated delayed fluorescence potential. | [13] |
| Bicarbazole Derivatives | HTL/Host | ~293, 340 | N/A | Excellent hole transport and high thermal stability. | [6] |
Application Area 2: Medicinal Chemistry
The carbazole scaffold is a common feature in many pharmacologically active compounds.[14] Its ability to intercalate with DNA and interact with various protein targets, combined with its relatively low toxicity in many forms, makes it an attractive starting point for drug discovery.
Anticancer Agents
Derivatives of carbazole have shown promising activity against various cancer cell lines.[4] For example, 2-(2-Bromophenyl)-9-phenyl-9H-carbazole has been identified as a valuable intermediate for developing compounds with potential anti-cancer properties.[15] The mechanism often involves the inhibition of key enzymes like topoisomerase or kinases, which are critical for cancer cell proliferation.
Neuroprotective Agents
Certain N-substituted carbazole derivatives have demonstrated significant neuroprotective abilities.[4] The compound 2-phenyl-9-(p-tolyl)-9H-carbazole, for instance, showed considerable neuroprotective effects at low micromolar concentrations, potentially through an antioxidative mechanism.[4] This opens avenues for developing therapies for neurodegenerative diseases like Alzheimer's or Parkinson's.
Antimicrobial and Anti-inflammatory Activity
The carbazole nucleus is present in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[14][16] Functionalization allows for the optimization of these activities by enhancing interactions with specific microbial or inflammatory targets.
Application Area 3: Photocatalysis
Visible-light photocatalysis is a cornerstone of green chemistry, enabling chemical transformations using light as a clean energy source. Carbazole derivatives, with their excellent photophysical properties, have emerged as potent organic photocatalysts.[17]
A carbazole-based photocatalyst incorporating a dicyanovinyl acceptor group has been shown to facilitate the synthesis of indolyl diarylmethanes and 2-substituted benzimidazoles under visible light.[17] The catalyst operates through an oxidative quenching cycle, avoiding the need for harsh external oxidants or precious metal catalysts. The electron-donating carbazole core is crucial for absorbing light and initiating the electron transfer process that drives the chemical reaction. This application highlights the versatility of the scaffold beyond its more traditional roles.
Experimental Protocols
To ensure scientific integrity, methodologies must be robust and reproducible. Below are representative protocols for the synthesis and characterization of a this compound derivative.
Protocol: Synthesis of 2-Bromo-9-phenyl-9H-carbazole
This protocol is adapted from established methodologies for N-arylation of carbazoles.[10]
Materials:
-
2-bromocarbazole (1 eq.)
-
Phenylhydrazine (3 eq.)
-
Cobalt(II) phthalocyanine (10 mol%)
-
TMEDA (N,N,N',N'-Tetramethylethylenediamine) (4 eq.)
-
Acetonitrile (solvent)
-
Dichloromethane (extraction solvent)
-
Anhydrous sodium sulfate
-
Saturated brine solution
Procedure:
-
To a 50 mL Schlenk tube, add 2-bromocarbazole (0.2 mmol, 50 mg), phenylhydrazine (0.6 mmol, 65 mg), cobalt(II) phthalocyanine (11 mg), and TMEDA (93 mg).
-
Add a magnetic stir bar and 2 mL of acetonitrile to the tube.
-
Seal the Schlenk tube and place it in a preheated oil bath at 60°C.
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of saturated brine solution to the reaction mixture to quench the reaction.
-
Extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate for 30 minutes.
-
Filter off the sodium sulfate and concentrate the organic solvent using a rotary evaporator.
-
Purify the resulting crude product via column chromatography on silica gel to obtain the target product, 2-Bromo-9-phenyl-9H-carbazole.[10]
Self-Validation: The purity and identity of the final product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity for electronic applications should exceed 99.5%.
Protocol: Measurement of Photoluminescence (PL) Spectrum
Objective: To determine the emission wavelength of a synthesized carbazole derivative.
Materials:
-
Synthesized carbazole derivative
-
Spectroscopic grade solvent (e.g., Dichloromethane or THF)
-
Quartz cuvette (1 cm path length)
-
Fluorometer (spectrofluorometer)
Procedure:
-
Prepare a dilute solution of the carbazole derivative in the chosen solvent (e.g., 10⁻⁵ to 10⁻⁶ M). The concentration should be low enough to avoid aggregation and self-absorption effects.
-
Transfer the solution to the quartz cuvette.
-
First, measure the UV-Vis absorption spectrum of the solution to determine the absorption maximum (λ_abs_max).
-
Set the excitation wavelength on the fluorometer to the determined λ_abs_max (e.g., 350 nm).[9]
-
Scan the emission spectrum over a wavelength range that is expected to contain the emission peak (e.g., 370 nm to 600 nm).
-
The resulting spectrum will show the photoluminescence intensity as a function of wavelength. The peak of this spectrum is the emission maximum (λ_em_max).
-
Record the excitation and emission wavelengths and the spectral data.
Future Outlook and Conclusion
The this compound scaffold continues to be a focal point of intensive research. In OLEDs, the drive for more stable, efficient, and cost-effective materials will spur the development of novel derivatives with enhanced properties, particularly for blue and deep-blue emission. In medicinal chemistry, the application of computational modeling and high-throughput screening will likely uncover new derivatives with potent and selective activities against challenging disease targets. Furthermore, the expansion of their role in photocatalysis and other emerging areas like organic photovoltaics demonstrates that the full potential of these versatile molecules is still being explored.
This guide has illuminated the core principles, synthetic methodologies, and key applications of this compound derivatives. By understanding the fundamental structure-property relationships and leveraging advanced synthetic techniques, researchers can continue to innovate and develop next-generation materials and therapeutics based on this remarkable chemical entity.
References
- 1. Carbazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Carbazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
discovery and history of 2-phenyl-9H-carbazole synthesis
An In-Depth Technical Guide to the Discovery and Synthesis of 2-Phenyl-9H-Carbazole
Abstract
The this compound scaffold is a cornerstone in modern materials science and medicinal chemistry, serving as a critical intermediate for organic light-emitting diodes (OLEDs), pharmaceuticals, and functional polymers.[1] This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic routes to this vital molecule. We traverse the timeline from classical cyclization reactions, which established the foundational carbazole core, to the advent of transition-metal-catalyzed cross-coupling reactions that enabled precise phenyl functionalization. Modern strategies, including direct C-H activation, are also detailed, offering a glimpse into the future of efficient and sustainable synthesis. This document is intended for researchers, chemists, and drug development professionals, providing not only a historical narrative but also actionable experimental insights and comparative analysis of key synthetic methodologies.
Introduction: The Carbazole Core and Its Phenylated Significance
The carbazole heterocycle, a tricyclic aromatic structure comprising two benzene rings fused to a central nitrogen-containing five-membered ring, was first isolated from coal tar in 1872.[2] For decades, its derivatives were accessible primarily through harsh, classical cyclization methods. The introduction of a phenyl group at the C2 position dramatically alters the molecule's electronic and photophysical properties, creating a building block with enhanced charge-transport capabilities and opportunities for further functionalization. This has made this compound an indispensable precursor in the development of advanced organic electronic materials and complex pharmaceutical agents.[1] The journey of its synthesis mirrors the evolution of organic chemistry itself—from brute-force thermal cyclizations to elegant, catalyzed, and atom-economical transformations.
Foundational Syntheses: Forging the Carbazole Skeleton
Before the targeted synthesis of this compound was feasible, chemists developed robust methods for constructing the parent carbazole ring system. These classical "name reactions" remain fundamental to understanding carbazole chemistry.
The Graebe-Ullmann Reaction
First reported by Carl Graebe and Fritz Ullmann in 1896, this reaction provides a pathway to carbazoles through the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles.[3][4] The reaction proceeds via the extrusion of nitrogen gas (N₂) to form a diradical intermediate, which subsequently undergoes intramolecular cyclization to yield the carbazole skeleton.[5][6][7] While effective for creating the core structure, its reliance on high temperatures and the often multi-step synthesis of the benzotriazole precursor limit its application for delicate or complex substrates.[8]
The Borsche–Drechsel Cyclization
Discovered by Edmund Drechsel (1888) and Walther Borsche (1908), this reaction involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles.[9][10][11] These intermediates can then be aromatized via oxidation to furnish the final carbazole product.[2] The mechanism is analogous to the well-known Fischer indole synthesis and involves a key[12][12]-sigmatropic rearrangement.[10][12] This method is particularly useful for creating partially saturated carbazole systems.
Caption: Evolution of synthetic strategies for carbazoles.
The Cross-Coupling Revolution: Precision Phenylation
The development of transition-metal-catalyzed cross-coupling reactions in the late 20th century was a watershed moment, enabling the direct and selective formation of C-C and C-N bonds. These methods are the workhorses for modern this compound synthesis.
Ullmann Condensation
The copper-catalyzed Ullmann condensation is a classical cross-coupling method for forming C-N, C-O, and C-S bonds.[13][14] In the context of carbazole synthesis, it can be used to couple an amine with an aryl halide to form a diphenylamine precursor, which is then cyclized. However, traditional Ullmann reactions are notorious for requiring harsh conditions—high temperatures (>200 °C), polar solvents, and stoichiometric amounts of copper.[13] While modern protocols using ligands have lowered the reaction temperatures, the methodology has largely been superseded by more efficient palladium-catalyzed systems for high-value products.[15]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and versatile method for forming C-C bonds. This palladium-catalyzed coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide provides a direct route to this compound.[4] The synthesis can be approached in two ways:
-
Coupling of 2-bromo-9H-carbazole with phenylboronic acid.
-
Coupling of a 9H-carbazol-2-ylboronic acid with a phenyl halide (e.g., bromobenzene).
This method's key advantages include its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids.[4][16]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination
Developed concurrently by Stephen Buchwald and John Hartwig, this palladium-catalyzed C-N cross-coupling has revolutionized the synthesis of arylamines.[17] While often used for N-arylation (e.g., to make 9-phenylcarbazole), its principles are critical for synthesizing the this compound core via intramolecular cyclization. A common strategy involves an initial Buchwald-Hartwig amination to create a 2-amino-biphenyl precursor, which then undergoes a second, intramolecular C-H activation/amination step to form the carbazole ring.[5][18] This tandem approach allows for the construction of complex carbazoles from simple starting materials in a single pot.[18]
The Forefront of Synthesis: Direct C-H Activation
The most modern and atom-economical approach to synthesis involves the direct functionalization of a C-H bond, bypassing the need for pre-installed halides or organometallic reagents.[19] Palladium-catalyzed intramolecular C-H amination of 2-aminobiphenyls is a prominent example of this strategy to form the carbazole core.[20][21] More advanced methods aim for intermolecular C-H arylation, where a C-H bond on the carbazole ring is directly coupled with an aryl partner. While still an area of intensive research, these methods promise a more sustainable and efficient future for the synthesis of functionalized heterocycles like this compound.[22]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route depends on factors such as substrate availability, required scale, functional group tolerance, and cost.
| Method | Reaction Type | Key Reagents | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Graebe-Ullmann | Intramolecular Cyclization | 1-Aryl-1,2,3-benzotriazole | None (Thermal/Photo) | >300 °C or UV light | Classic, good for parent core | Harsh conditions, limited scope, precursor synthesis |
| Ullmann Coupling | C-N or C-C Coupling | Aryl Halide, Amine/Phenol | Copper (Cu) | 150-210 °C, polar solvent | Inexpensive catalyst | High temperatures, often stoichiometric Cu, side reactions |
| Suzuki-Miyaura | C-C Cross-Coupling | Aryl Halide, Arylboronic Acid | Palladium (Pd) | 80-110 °C, base | Mild, high yield, vast scope, excellent tolerance | Cost of Pd, potential boron impurities |
| Buchwald-Hartwig | C-N Cross-Coupling | Aryl Halide, Amine | Palladium (Pd) | 80-110 °C, base, phosphine ligand | Excellent for C-N bonds, mild | Ligand cost, catalyst sensitivity |
| C-H Activation | C-H Functionalization | Arene, Arylating Agent | Palladium (Pd), Rhodium (Rh) | Varies, often with oxidant | High atom economy, fewer steps | Regioselectivity challenges, developing field |
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol provides a representative, modern, and reliable method for the gram-scale synthesis of the target compound. It is adapted from established palladium-catalyzed cross-coupling methodologies.
Reaction: 2-Bromo-9H-carbazole + Phenylboronic acid → this compound
Materials:
-
2-Bromo-9H-carbazole (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] or other suitable phosphine ligand (0.04 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene and Water (e.g., 4:1 mixture) as solvent
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-9H-carbazole, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate, the phosphine ligand, and the degassed solvent mixture (Toluene/Water).
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting 2-bromo-9H-carbazole is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Conclusion
The synthesis of this compound has evolved significantly from the early, non-specific methods used to create the carbazole core. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has provided a robust, versatile, and high-yielding pathway to this crucial building block. As the fields of materials science and drug discovery continue to advance, the demand for precisely functionalized carbazoles will grow. Future developments will undoubtedly focus on more sustainable and efficient methods, such as direct C-H activation, to further streamline the synthesis of these high-value compounds. The historical journey of its synthesis serves as a testament to the ingenuity of organic chemists and the transformative power of catalytic science.
References
- 1. nbinno.com [nbinno.com]
- 2. Carbazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 10. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Borsche-Drechsel Cyclization [drugfuture.com]
- 12. benchchem.com [benchchem.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. soc.chim.it [soc.chim.it]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Phenyl-9H-Carbazole for OLED Applications
Introduction: The Pivotal Role of 2-Phenyl-9H-Carbazole in Next-Generation OLEDs
In the rapidly advancing field of organic electronics, Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technologies, offering unparalleled color vibrancy, energy efficiency, and design flexibility. At the core of these innovations are advanced organic semiconductor materials, with carbazole derivatives emerging as indispensable building blocks.[1] Their inherent electron-rich nature, high thermal stability, and excellent charge-transporting properties make them ideal candidates for various layers within an OLED device.[2]
Among the vast family of carbazole-based materials, this compound stands out as a crucial intermediate and a fundamental structural motif in the design of high-performance host materials, hole-transporting materials (HTMs), and even emissive materials for OLEDs.[3] The introduction of a phenyl group at the C2 position of the carbazole core significantly influences the molecule's electronic and photophysical properties, allowing for precise tuning of the energy levels and charge mobility to enhance device efficiency and longevity.[1][4]
This technical guide provides an in-depth exploration of the synthesis of this compound, designed for researchers, scientists, and professionals in materials science and drug development. We will delve into the most prevalent and effective synthetic methodologies, offering not just step-by-step protocols but also the underlying chemical principles and field-proven insights to empower you to achieve optimal results in your laboratory.
Synthetic Methodologies: A Comparative Overview
The synthesis of this compound primarily relies on modern cross-coupling reactions to form the key carbon-carbon bond between the carbazole core and the phenyl ring. The two most prominent and efficient methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, with the Ullmann condensation representing a more traditional, albeit often harsher, alternative.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[5][6] For the synthesis of this compound, this typically involves the reaction of a 2-halo-9H-carbazole (e.g., 2-bromo-9H-carbazole) with phenylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ is used, which is reduced in situ.[7][8] The choice of catalyst can influence reaction efficiency and cost.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands are often preferred to enhance catalytic activity.[9]
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed.[10] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[6][10]
Visualizing the Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for this compound synthesis.
Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
While typically used for C-N bond formation, the principles of the Buchwald-Hartwig amination can be conceptually applied to the synthesis of N-arylcarbazoles. For the synthesis of this compound, a variation of this reaction could be envisioned, though the Suzuki coupling is more direct for the C-C bond. However, the Buchwald-Hartwig reaction is highly relevant for synthesizing related carbazole derivatives, such as 9-phenylcarbazole.[7][11] This palladium-catalyzed reaction couples an amine with an aryl halide.[12]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are essential. Bulky, electron-rich ligands are often crucial for achieving high yields and functional group tolerance.[7][9]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and facilitate the catalytic cycle.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene, xylene, or THF are commonly used to prevent side reactions.[11]
Visualizing the Buchwald-Hartwig Amination:
References
- 1. researchgate.net [researchgate.net]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Multi-Phenylated Carbazole Derivatives for OLED through Diels-Alder Reaction | Semantic Scholar [semanticscholar.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-phenyl-9H-carbazole as a Hole Transport Material
Introduction: The Role of Carbazole Derivatives in Advanced Electronic Devices
The field of organic electronics has seen remarkable progress, driven by the development of novel materials with tailored optoelectronic properties. Among these, carbazole-based compounds have emerged as a critical class of materials, particularly for their efficacy as hole transport materials (HTMs) in devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1][2][3] Their rigid structure, excellent thermal stability, and favorable charge transport characteristics make them ideal candidates for facilitating the efficient movement of positive charge carriers (holes).[1][4]
This application note provides a comprehensive technical guide to the use of 2-phenyl-9H-carbazole, a promising HTM, for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, provide detailed protocols for its application in both OLEDs and PSCs, and discuss methods for characterization and analysis.
Material Properties of this compound
This compound is a white crystalline powder that possesses a unique combination of electronic and physical properties that make it an excellent candidate for a hole transport layer. The carbazole moiety provides a high hole mobility, while the phenyl group can be functionalized to fine-tune the material's energy levels and solubility.[1]
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃N | N/A |
| Molecular Weight | 243.31 g/mol | N/A |
| Appearance | White crystalline powder | [1] |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.5 to -5.8 eV | [5] |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.1 to -2.4 eV | [5] |
| Thermal Decomposition Temperature (Td) | > 300 °C | [4][6] |
The appropriate alignment of the HOMO level of the HTM with the valence band of the active layer (e.g., the perovskite or emissive layer) is crucial for efficient hole extraction.[7][8] The deep HOMO level of this compound and its derivatives ensures a good energetic match with many common perovskite and OLED emitter materials, facilitating efficient charge transfer.[9] Furthermore, its high thermal stability is essential for the longevity and operational stability of the fabricated devices.[4]
Device Fabrication Protocols
The following protocols provide a step-by-step guide for the integration of this compound as a hole transport layer in both OLEDs and perovskite solar cells. These protocols are intended as a starting point and may require optimization based on specific device architectures and materials.
Protocol 1: Fabrication of an OLED with a this compound HTL
This protocol describes the fabrication of a simple phosphorescent OLED (PhOLED) using a vacuum thermal evaporation process.
1. Substrate Preparation:
- Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
- Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
- Dry the substrates with a stream of high-purity nitrogen gas.
- Immediately transfer the cleaned substrates to a UV-ozone cleaner for 10 minutes to remove any remaining organic residues and improve the work function of the ITO.
2. Hole Injection and Transport Layer Deposition:
- Transfer the substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
- Deposit a 10 nm thick layer of a suitable hole injection material, such as di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC), at a rate of ~0.1 nm/s.[10]
- Without breaking the vacuum, deposit a 30 nm thick layer of this compound as the hole transport layer at a rate of ~0.1 nm/s.
3. Emissive Layer Deposition:
- Co-evaporate the emissive layer (EML) to a thickness of 20 nm. This layer typically consists of a host material doped with a phosphorescent emitter. For a green PhOLED, a common system is a carbazole-based host co-deposited with an iridium(III) complex like Ir(ppy)₃.[11] The doping concentration of the emitter is critical and usually ranges from 5-10%. The deposition rate should be carefully controlled to achieve the desired doping ratio.
4. Electron Transport and Injection Layer Deposition:
- Deposit a 30 nm thick layer of an electron transport material (ETL), such as 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TPBi), at a rate of ~0.1 nm/s.[12]
- Deposit a 1 nm thick layer of an electron injection material, such as lithium fluoride (LiF), at a rate of ~0.05 nm/s.[13]
5. Cathode Deposition:
- Deposit a 100 nm thick layer of aluminum (Al) as the cathode at a rate of ~0.5 nm/s.
6. Encapsulation:
- To prevent degradation from moisture and oxygen, the completed device should be encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.
Protocol 2: Fabrication of a Perovskite Solar Cell with a this compound HTL
This protocol outlines the fabrication of a planar p-i-n perovskite solar cell using a solution-based spin-coating method for the HTL.
1. Substrate and ETL Preparation:
- Clean patterned ITO-coated glass substrates as described in Protocol 1.
- Deposit an electron transport layer, such as a compact TiO₂ layer via spray pyrolysis or a SnO₂ nanoparticle layer via spin-coating, followed by annealing at an appropriate temperature.
2. Perovskite Active Layer Deposition:
- Prepare a perovskite precursor solution (e.g., CH₃NH₃PbI₃) in a suitable solvent like a mixture of DMF and DMSO.
- In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the ETL-coated substrate. A two-step spin-coating process is often used to achieve a uniform and pinhole-free film.
- During the second spin-coating step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization of the perovskite film.
- Anneal the perovskite film on a hotplate at a temperature typically around 100°C for 10-15 minutes.
3. Hole Transport Layer Deposition:
- Prepare a solution of this compound in a solvent like chlorobenzene or toluene. The concentration will need to be optimized but is typically in the range of 5-20 mg/mL.
- To improve the conductivity and performance of the HTL, additives are often included in the solution. Common p-type dopants include lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP).[14]
- Spin-coat the this compound solution onto the perovskite layer. The spin speed and time should be optimized to achieve the desired thickness (typically 30-50 nm).
- Allow the HTL film to dry.
4. Metal Contact Deposition:
- Transfer the device to a thermal evaporation chamber.
- Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) as the back contact through a shadow mask to define the active area of the solar cell.
Characterization and Performance Analysis
Once the devices are fabricated, a series of characterization techniques are employed to evaluate their performance and understand the role of the this compound HTL.
| Characterization Technique | Purpose | Key Parameters |
| Current Density-Voltage (J-V) Measurement | To determine the primary performance metrics of the solar cell or OLED. | For PSCs: Open-circuit voltage (Voc), Short-circuit current density (Jsc), Fill factor (FF), Power conversion efficiency (PCE). For OLEDs: Turn-on voltage, Luminance, Current efficiency, Power efficiency, External quantum efficiency (EQE). |
| Electroluminescence (EL) Spectroscopy | To measure the emission spectrum of the OLED. | Peak emission wavelength, Commission Internationale de l'Éclairage (CIE) coordinates. |
| Photoluminescence (PL) Spectroscopy | To study the charge transfer dynamics at the perovskite/HTL interface. | PL quenching efficiency indicates efficient hole extraction. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels of this compound. | Oxidation and reduction potentials. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material. | Decomposition temperature (Td). |
| Atomic Force Microscopy (AFM) | To characterize the morphology and roughness of the HTL film. | Root-mean-square (RMS) roughness. |
Visualizing the Device Architecture and Workflow
The following diagrams illustrate the device structures and the general workflow for fabrication and testing.
Caption: A schematic of a typical OLED device architecture incorporating a this compound hole transport layer.
Caption: A generalized workflow for the fabrication and characterization of a perovskite solar cell using this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Voc in PSCs | Poor energy level alignment; interface recombination. | Ensure the HOMO level of this compound is well-aligned with the perovskite valence band. Introduce an interfacial passivation layer. |
| Low Jsc in PSCs | Inefficient hole extraction; poor HTL conductivity. | Optimize the thickness of the HTL. Increase the dopant concentration in the HTL solution. |
| Low Fill Factor (FF) in PSCs | High series resistance; shunt pathways. | Ensure uniform and pinhole-free HTL and perovskite layers. Optimize the thickness of all layers. |
| High Turn-on Voltage in OLEDs | Large injection barrier for holes. | Optimize the thickness of the HIL and HTL. Ensure a good energetic match between the ITO work function and the HTL HOMO level. |
| Low Efficiency in OLEDs | Imbalanced charge injection; poor film morphology of the HTL. | Adjust the thickness of the HTL and ETL to achieve charge balance. Optimize the deposition conditions to obtain a smooth HTL film. |
Conclusion
This compound stands out as a versatile and effective hole transport material for a new generation of organic electronic devices. Its robust thermal stability and well-suited electronic properties make it a compelling alternative to more traditional HTMs. The protocols and guidelines presented in this application note offer a solid foundation for researchers to explore the full potential of this compound in high-performance OLEDs and perovskite solar cells. Further optimization of device architecture and material processing will undoubtedly lead to even greater advancements in the field.
References
- 1. nbinno.com [nbinno.com]
- 2. Small carbazole-based molecules as hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spij.jp [spij.jp]
Application Notes and Protocols for 2-phenyl-9H-carbazole in Thermally Activated Delayed Fluorescence (TADF) Emitters
Introduction: The Strategic Importance of 2-phenyl-9H-carbazole in Next-Generation OLEDs
Thermally Activated Delayed Fluorescence (TADF) has revolutionized the field of Organic Light-Emitting Diodes (OLEDs), offering a pathway to achieve internal quantum efficiencies nearing 100% without relying on expensive noble metals like iridium or platinum.[1][2] This is accomplished by harnessing both singlet and triplet excitons for light emission through an efficient reverse intersystem crossing (RISC) mechanism. The molecular design of the emitter is paramount to the success of this process, requiring a delicate balance of electronic properties to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).
Within the vast landscape of TADF material design, the this compound moiety has emerged as a cornerstone building block. Its utility is twofold: it serves as a potent electron-donating unit in donor-acceptor (D-A) type TADF emitters and as a robust, high-triplet-energy host material in the emissive layer of OLEDs.[1] The inherent rigidity, high thermal stability, and favorable charge transport characteristics of the carbazole core, combined with the steric influence of the phenyl substituent, make it an exceptionally versatile scaffold for high-performance TADF materials.[1][3]
These application notes provide a comprehensive technical guide for researchers, chemists, and materials scientists. We will delve into the rationale behind the molecular design, provide detailed, field-proven protocols for the synthesis and characterization of a representative this compound-based TADF emitter, and outline the steps for its integration into a functional OLED device.
Part 1: Molecular Design and Mechanistic Principles
The efficacy of a TADF emitter is fundamentally governed by its ability to facilitate RISC. This requires a molecular architecture that minimizes the exchange energy between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1] In a typical D-A design, the HOMO is localized on the donor moiety and the LUMO on the acceptor. A significant spatial separation and orthogonal arrangement between these orbitals are key to achieving a small ΔEST.
The this compound unit is an excellent electron donor. The phenyl group at the 2-position can induce a twisted conformation when linked to an acceptor moiety. This steric hindrance is not a flaw but a feature; it disrupts the planarity of the molecule, thereby reducing the HOMO-LUMO overlap and, consequently, the ΔEST.[1][4]
The TADF Mechanism: Harvesting Triplet Excitons
The process of TADF allows for the conversion of non-emissive triplet excitons into emissive singlet excitons, dramatically enhancing the efficiency of an OLED. The diagram below illustrates this crucial cycle.
Caption: The Jablonski diagram illustrating the TADF mechanism.
Part 2: Synthesis of a Representative Emitter: TXO-PhCz
To illustrate the practical application of these principles, we will detail the synthesis of 2-(9-phenyl-9H-carbazol-2-yl)-9H-thioxanthen-9-one 10,10-dioxide (TXO-PhCz), a high-performance green TADF emitter.[1][5] This molecule couples the this compound donor with a thioxanthone-based acceptor.[1] The choice of a Suzuki coupling reaction is deliberate; it is a robust and versatile method for forming C-C bonds between aromatic rings, offering high yields and tolerance to a wide range of functional groups.
Protocol: Suzuki Coupling for TXO-PhCz Synthesis
Materials:
-
2-Bromo-9-phenyl-9H-carbazole (1.0 eq)
-
(9,9-Dioxido-9H-thioxanthen-2-yl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2 M aqueous solution)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
Equipment:
-
100 mL two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL two-neck round-bottom flask, combine 2-bromo-9-phenyl-9H-carbazole (1.0 eq), (9,9-dioxido-9H-thioxanthen-2-yl)boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol (40 mL) to the flask, followed by the 2 M aqueous solution of K₂CO₃. The biphasic solvent system is crucial for dissolving both the organic reactants and the inorganic base.
-
Degassing: To prevent the oxidation of the palladium catalyst, thoroughly degas the mixture by bubbling argon or nitrogen through it for at least 30 minutes. This step is critical for the catalytic cycle's efficiency and is a self-validating measure; a poorly degassed reaction will often result in lower yields and catalyst decomposition (blackening).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) under a positive pressure of inert gas. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel. The specific eluent system will depend on the polarity of the product but is typically a mixture of hexane and ethyl acetate. This step is essential to remove any unreacted starting materials and catalytic residues, which can quench luminescence and impair device performance.
Part 3: Characterization and Performance Metrics
A comprehensive characterization of the synthesized emitter is non-negotiable for ensuring its suitability for TADF applications. This involves a suite of photophysical and electrochemical analyses.
Essential Characterization Techniques:
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: These measurements, typically performed in a dilute solution (e.g., toluene) and as a thin film, reveal the fundamental electronic transitions and emission properties of the material.
-
Photoluminescence Quantum Yield (PLQY): This critical metric, measured using an integrating sphere, quantifies the efficiency of the emissive process. High PLQY is a prerequisite for an efficient OLED.
-
Transient Photoluminescence Decay: This experiment differentiates between prompt fluorescence and delayed fluorescence, providing direct evidence of the TADF mechanism. The presence of a long-lived decay component is a hallmark of TADF. From this data, the rates of intersystem crossing (kISC) and reverse intersystem crossing (kRISC) can be estimated.
-
Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of the material. This information is vital for designing the energy level architecture of the OLED to ensure efficient charge injection and transport.
Data Presentation: Photophysical Properties of Representative Emitters
| Compound | Role | λPL (nm) (in film) | PLQY (%) | ΔEST (eV) | Reference |
| TXO-PhCz | Emitter | 525 | 85.3 | 0.07 | [1] |
| 4CzIPN | Emitter | - | - | - | [5] |
| DCZ-TTR | Emitter | - | - | 0.03 | [4] |
Data for 4CzIPN and DCZ-TTR are included for comparative purposes.
Part 4: OLED Device Fabrication and Evaluation
The ultimate test of a TADF emitter is its performance in an electroluminescent device. The following protocol outlines the fabrication of a solution-processed OLED. All steps involving organic materials should be performed in an inert atmosphere (glovebox) to prevent degradation from oxygen and moisture.
Workflow for Solution-Processed OLED Fabrication
Caption: Step-by-step workflow for fabricating a solution-processed TADF-OLED.
Protocol: OLED Fabrication
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS aqueous dispersion (for Hole Injection Layer)
-
Host material (e.g., CBP, mCP)
-
Synthesized this compound TADF emitter
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Lithium Fluoride (LiF) (for Electron Injection Layer)
-
High purity Aluminum (Al) (for cathode)
-
Chlorobenzene (or other suitable organic solvent)
-
Glovebox with integrated spin-coater and thermal evaporator
Procedure:
-
Substrate Preparation:
-
Clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Inside the glovebox, spin-coat the PEDOT:PSS solution onto the ITO substrate.
-
Anneal the substrates at ~120 °C for 15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
ETL, EIL, and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit the ETL material (e.g., 30-40 nm of TPBi) at a rate of 1-2 Å/s.[1]
-
Deposit a thin layer of LiF (~1 nm) as the EIL.
-
Deposit the aluminum cathode (~100 nm).
-
-
Encapsulation and Testing:
-
Encapsulate the device using a glass lid and UV-curable epoxy to protect it from the ambient atmosphere.
-
Characterize the device performance by measuring current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE).
-
Device Performance of OLEDs with this compound Materials
| Emitter/Host Combination | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | Reference |
| TXO-PhCz (Emitter) | 21.5 | - | - | [1] |
| DCZ-TTR (Emitter) | 20.1 | 59.6 | 58.5 | [4] |
Conclusion and Future Outlook
The this compound scaffold has proven to be an invaluable component in the design of highly efficient TADF emitters and host materials. Its electronic properties and steric profile provide a robust platform for achieving the small singlet-triplet energy splitting necessary for efficient reverse intersystem crossing. The protocols outlined in these notes offer a validated pathway for the synthesis, characterization, and device integration of these promising materials. Future research will likely focus on further functionalization of the this compound core to fine-tune emission colors, enhance charge transport, and improve the operational stability of TADF-OLEDs, paving the way for their widespread adoption in next-generation displays and solid-state lighting.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Fabrication of Perovskite Solar Cells Utilizing 2-phenyl-9H-carbazole as a Hole Transport Material
Introduction: The Critical Role of Hole Transport Materials in Perovskite Solar Cell Performance
Perovskite solar cells (PSCs) have emerged as a revolutionary photovoltaic technology, demonstrating remarkable power conversion efficiencies (PCEs) that rival those of traditional silicon-based solar cells.[1] The exceptional optoelectronic properties of perovskite materials, such as their long charge carrier diffusion lengths and high absorption coefficients, are central to their success. A typical PSC architecture consists of a perovskite absorber layer sandwiched between an electron transport layer (ETL) and a hole transport layer (HTL), which facilitate the extraction and transport of photogenerated electrons and holes, respectively.
The HTL plays a pivotal role in the overall performance and stability of the PSC. An ideal HTL should possess several key characteristics:
-
High Hole Mobility: To efficiently extract and transport holes from the perovskite layer to the electrode.
-
Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) of the HTL must be well-aligned with the valence band of the perovskite for efficient hole extraction, while its Lowest Unoccupied Molecular Orbital (LUMO) should be sufficiently high to block electron transport.
-
Good Film-Forming Properties: The ability to form a uniform and pinhole-free layer is crucial for preventing short circuits and ensuring good interfacial contact with the perovskite layer.
-
High Thermal and Chemical Stability: To ensure the long-term operational stability of the solar cell.
Carbazole-based organic molecules have garnered significant attention as promising HTMs due to their excellent charge transport properties, high thermal stability, and tunable electronic properties through chemical modification.[2] This application note provides a comprehensive guide to the fabrication of perovskite solar cells using a specific carbazole derivative, 2-phenyl-9H-carbazole, as the HTL. We will delve into the synthesis of this material, provide a detailed protocol for device fabrication, and discuss the necessary characterization techniques to evaluate device performance.
Synthesis of this compound: A Reliable Protocol
For researchers interested in synthesizing this compound in-house, the Suzuki-Miyaura cross-coupling reaction offers an efficient and reliable method.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, we will adapt the principles for a carbon-nitrogen bond formation, a common application of this versatile reaction.
Reaction Scheme:
Materials:
-
Carbazole (98%)
-
Phenylboronic acid (97%)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, combine carbazole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.
-
Solvent and Catalyst Addition: Add anhydrous toluene to the flask via syringe, followed by the addition of palladium(II) acetate (0.05 eq).
-
Reaction: Stir the reaction mixture at 110 °C for 24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound as a white solid.
Fabrication of Perovskite Solar Cells with a this compound HTL: A Step-by-Step Guide
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell. The specific parameters provided are a starting point and may require optimization for different perovskite compositions and laboratory conditions.
Device Architecture:
Materials and Solutions:
| Component | Material/Solution | Preparation |
| Substrate | FTO-coated glass | Cleaned sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. |
| ETL | SnO₂ nanoparticle solution | Commercially available or prepared according to literature procedures. |
| Perovskite Precursor | e.g., Cs₀.₀₅(FA₀.₈₅MA₀.₁₅)₀.₉₅Pb(I₀.₈₅Br₀.₁₅)₃ | Dissolved in a mixture of DMF and DMSO. |
| HTL Solution | This compound | 10-20 mg/mL in chlorobenzene. |
| HTL Additives | Li-TFSI, tBP | Stock solutions in acetonitrile. |
| Anti-solvent | Chlorobenzene or Toluene | |
| Metal Electrode | Gold (Au) |
Fabrication Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate the FTO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes prior to use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat the SnO₂ nanoparticle solution onto the FTO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150 °C for 30 minutes in ambient air.
-
-
Perovskite Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the ETL at 4000 rpm for 30 seconds.
-
During the last 10 seconds of spinning, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTL solution by dissolving this compound in chlorobenzene.
-
Add Li-TFSI and tBP as dopants to the HTL solution. A typical starting ratio is 1:2.5 for Li-TFSI to this compound and 1:33 for tBP to this compound (molar ratios).
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Metal Electrode Deposition:
-
Deposit an 80-100 nm thick gold (Au) electrode on top of the HTL via thermal evaporation through a shadow mask to define the active area of the device.
-
Characterization and Performance Evaluation
A comprehensive characterization of the fabricated perovskite solar cells is essential to evaluate their performance and understand the underlying device physics.
Key Characterization Techniques:
| Technique | Purpose |
| X-ray Diffraction (XRD) | To confirm the crystal structure and phase purity of the perovskite film. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and cross-section of the device, ensuring uniform layer formation. |
| UV-Vis Spectroscopy | To determine the absorption spectrum and bandgap of the perovskite film. |
| Current Density-Voltage (J-V) Measurement | To determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). |
| External Quantum Efficiency (EQE) | To measure the ratio of collected charge carriers to incident photons at each wavelength. |
| Electrochemical Impedance Spectroscopy (EIS) | To investigate the charge transfer and recombination dynamics within the device. |
Expected Performance of Carbazole-Based HTMs:
While specific performance data for this compound is not yet widely published, the performance of PSCs with other carbazole derivatives provides a strong benchmark.
| Carbazole Derivative HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| SGT-405 | 14.79 | 1.023 | 20.2 | 0.713 | [4][5] |
| TPE-based (2,7-carbazole) | 16.74 | - | - | - | [5] |
| Cross-linkable Carbazole | 16.9 | - | - | - | [6] |
Scientific Rationale and Field-Proven Insights
The choice of this compound as an HTM is grounded in the well-established properties of the carbazole moiety. The rigid and planar structure of carbazole facilitates efficient π-π stacking, which is conducive to good charge transport. The introduction of a phenyl group at the 2-position can further enhance the material's solubility and film-forming properties, while also influencing its electronic energy levels.
The HOMO and LUMO energy levels of the HTM are critical for efficient device operation. The HOMO level of carbazole derivatives typically falls between -5.1 eV and -5.4 eV, which is well-aligned with the valence band of commonly used perovskite materials (around -5.4 eV). This alignment ensures efficient extraction of photogenerated holes from the perovskite layer.
The use of additives such as Li-TFSI and tBP in the HTL formulation is a common practice to improve its conductivity and the interfacial contact with the perovskite layer. Li-TFSI acts as a p-dopant, increasing the hole concentration and conductivity of the HTL. tBP is often used to prevent the aggregation of Li-TFSI and to improve the morphology of the HTL film.
Conclusion and Future Outlook
This compound represents a promising and potentially cost-effective hole transport material for high-performance perovskite solar cells. Its synthesis is achievable through well-established chemical reactions, and its incorporation into a standard PSC fabrication workflow is straightforward. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the potential of this compound and its derivatives as next-generation HTMs. Further optimization of the HTL formulation and deposition parameters is likely to unlock even higher device efficiencies and contribute to the continued advancement of perovskite solar cell technology.
References
- 1. Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Experimental Protocol for the Suzuki Coupling Synthesis of 2-Phenyl-9H-Carbazole
Application Note: A-0042
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-Phenyl-9H-carbazole is a vital structural motif in materials science and medicinal chemistry, finding applications in organic light-emitting diodes (OLEDs), solar cells, and as a scaffold for pharmacologically active compounds.[1][2] The Suzuki-Miyaura cross-coupling reaction offers a robust and versatile method for the synthesis of biaryl compounds like this compound.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[3][4] Key advantages of the Suzuki coupling include its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the use of commercially available and less toxic boronic acids.[3][4]
This application note provides a detailed, step-by-step protocol for the synthesis of this compound via the Suzuki coupling of 2-bromo-9H-carbazole and phenylboronic acid. It also delves into the mechanistic rationale behind the experimental choices to ensure reproducibility and high yield.
Reaction Principle
The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between 2-bromo-9H-carbazole and phenylboronic acid in the presence of a base. The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (2-bromo-9H-carbazole), inserting itself into the carbon-bromine bond to form a Palladium(II) complex. This is often the rate-determining step.[3][4][6]
-
Transmetalation: The phenyl group is transferred from the boronic acid to the Palladium(II) complex. This step requires activation of the organoboron compound by a base to form a more nucleophilic boronate species.[3][6][7]
-
Reductive Elimination: The two organic ligands on the palladium complex (the carbazole and phenyl groups) are coupled, forming the C-C bond of the final product, this compound, and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][5][6]
Experimental Workflow Diagram
Figure 1: A schematic overview of the experimental workflow for the Suzuki coupling synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| 2-Bromo-9H-carbazole | C₁₂H₈BrN | 246.11 | 246 mg | 1.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 183 mg | 1.5 | 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 10 mL | - | - |
| Water (deionized) | H₂O | 18.02 | 2.5 mL | - | - |
Detailed Experimental Protocol
1. Reaction Setup:
1.1. To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-9H-carbazole (246 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Rationale: An excess of phenylboronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.[8] Potassium carbonate acts as the base, which is crucial for the transmetalation step.[3][7]
1.2. Add 1,4-dioxane (10 mL) and deionized water (2.5 mL) to the flask.
-
Rationale: A biphasic solvent system of dioxane and water is often employed in Suzuki couplings.[3][5] Dioxane solubilizes the organic reagents, while water dissolves the inorganic base.
1.3. Seal the flask with a rubber septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used.
-
Rationale: It is critical to remove dissolved oxygen from the reaction mixture. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation and poor yields.[9]
2. Reaction Execution:
2.1. Under a positive pressure of inert gas, quickly add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture.
-
Rationale: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that readily generates the active Pd(0) species in solution.[5]
2.2. Replace the septum with a reflux condenser and heat the reaction mixture to 80-90 °C in an oil bath with vigorous stirring.
-
Rationale: The elevated temperature increases the rate of the reaction, particularly the oxidative addition step.[5]
2.3. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
3. Work-up and Purification:
3.1. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
3.2. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst and any insoluble salts.
3.3. Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Rationale: The aqueous washes remove the inorganic base and other water-soluble byproducts.
3.4. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
3.5. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a white to off-white solid.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Reagents: Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a flammable liquid and a potential carcinogen. Phenylboronic acid can be an irritant.
-
Reaction: The Suzuki coupling reaction can be exothermic, especially on a larger scale.[10][11] Proper temperature control and monitoring are essential to prevent a runaway reaction.[10][11]
Mechanistic Insight: The Catalytic Cycle
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (Ar-X), in this case, 2-bromo-9H-carbazole.[3][6] This forms a Pd(II) intermediate. Concurrently, the base activates the phenylboronic acid (Ar'-B(OH)₂) to form a more reactive boronate complex.[12][13] This boronate then undergoes transmetalation with the Pd(II) complex, where the phenyl group (Ar') replaces the halide (X) on the palladium center.[3][6] The final step is reductive elimination, where the two aryl groups (Ar and Ar') couple to form the desired biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, ready to start another cycle.[3][5][6]
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Note: A Multi-technique Approach for the Purity Assessment of 2-phenyl-9H-carbazole
<-3a-3a>
Abstract
This technical guide provides a comprehensive framework for the rigorous purity assessment of 2-phenyl-9H-carbazole, a crucial building block in pharmaceutical and materials science. Recognizing that the presence of impurities can significantly alter the physicochemical and biological properties of the final product, this note details an orthogonal, multi-technique approach to ensure the highest degree of purity. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC), explaining the scientific rationale behind each method. This guide is intended to equip researchers with the necessary tools to confidently validate the purity of their this compound samples, thereby ensuring the integrity and reproducibility of their research and development efforts.
Introduction: The Critical Role of Purity in this compound Applications
This compound is a key aromatic heterocyclic compound utilized in the synthesis of a wide array of functional materials and pharmacologically active molecules.[1][2] Its derivatives have shown promise in applications ranging from organic light-emitting diodes (OLEDs) to anticancer and anti-inflammatory agents.[1] The efficacy and safety of these final products are directly contingent on the purity of the starting materials.[3][4] Impurities, which can arise from the synthesis, purification, or storage of this compound, can lead to unpredictable reaction outcomes, altered material properties, and potential toxicity in pharmaceutical applications.[3]
Therefore, a robust and comprehensive analytical strategy for purity assessment is not merely a quality control measure but a fundamental requirement for reliable scientific outcomes. This application note advocates for a multi-technique, or orthogonal, approach. By leveraging the strengths of several distinct analytical methods, a more complete and trustworthy purity profile can be established than by relying on a single technique alone.
Strategic Workflow for Purity Assessment
A logical and systematic workflow is essential for the efficient and thorough characterization of this compound. The proposed strategy integrates chromatographic separation with spectroscopic and thermal analysis to provide both qualitative and quantitative data on the sample's purity.
Caption: Integrated workflow for the purity assessment of this compound.
Primary Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the quantitative assessment of purity, offering high resolution and sensitivity for separating the main compound from potential impurities.[5] A reversed-phase method is typically employed for non-polar to moderately polar compounds like this compound.
Scientific Rationale
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being relatively non-polar, will be retained on the column, while more polar impurities will elute earlier, and less polar impurities will be retained longer. By using a gradient elution, a wide range of potential impurities with varying polarities can be effectively separated and quantified.[6][7]
Detailed Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for MS compatibility)[8]
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Filter and degas both mobile phases before use.[7]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile.[9]
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 50% B
-
22-25 min: 50% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of main peak / Total area of all peaks) * 100
-
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Provides good peak shape and resolution for carbazole derivatives.[6] |
| Detection | UV at 254 nm | Aromatic compounds like carbazole strongly absorb at this wavelength. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Gradient | 50% to 95% Acetonitrile | Ensures elution of both polar and non-polar impurities. |
Structural Confirmation and Impurity Identification
While HPLC provides quantitative data, it does not confirm the identity of the main peak or the structure of impurities. Spectroscopic techniques are essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[10] Both ¹H and ¹³C NMR are crucial for confirming the identity of this compound and detecting structurally similar impurities.
Scientific Rationale: NMR provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.[11] The chemical shifts, coupling patterns, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, create a unique fingerprint of the molecule.[12] Impurities will present as additional, unexpected peaks in the spectra.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.[9]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts for this compound. Look for any unassigned peaks, which may indicate the presence of impurities.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities separated by the chromatographic method.[5]
Scientific Rationale: MS ionizes the sample and separates the ions based on their mass-to-charge ratio (m/z).[13] This provides a precise molecular weight of the parent compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the identity.[12]
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
Data Analysis: Analyze the spectrum for the [M+H]⁺ or [M]⁺· ion corresponding to the molecular weight of this compound (C₁₈H₁₃N, MW: 243.30 g/mol ).
Caption: Decision logic for spectroscopic confirmation.
Orthogonal Purity Assessment Techniques
To build a comprehensive and trustworthy purity profile, it is beneficial to include techniques that rely on different physicochemical principles.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, melting point, and the presence of residual solvents or volatile impurities.[14]
Scientific Rationale:
-
TGA measures the change in mass of a sample as a function of temperature.[15] A significant weight loss at temperatures below the boiling point of the main compound can indicate the presence of residual solvent. The decomposition temperature provides information on the material's thermal stability.[14]
-
DSC measures the heat flow into or out of a sample as it is heated or cooled. It can accurately determine the melting point (Tm) and glass transition temperature (Tg).[16] A sharp melting peak is indicative of high purity, while a broad melting range suggests the presence of impurities.[17]
Protocol (TGA):
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.[14]
-
Data Acquisition: Heat the sample from room temperature to ~600 °C at a rate of 10 °C/min under a nitrogen atmosphere.[15]
-
Data Analysis: Analyze the resulting thermogram for weight loss events.
| Technique | Information Provided | Indication of Impurity |
| TGA | Thermal stability, residual solvent content. | Weight loss at temperatures <100°C (water) or other solvent boiling points. |
| DSC | Melting point, phase transitions. | Broadened melting peak, depressed melting point. |
| Elemental Analysis | Elemental composition (C, H, N). | Deviation of >0.4% from the theoretical values.[18] |
Elemental Analysis (CHN)
Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[19] It serves as a fundamental check of the compound's empirical formula.
Scientific Rationale: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₁₈H₁₃N). A close agreement (typically within ±0.4%) provides strong evidence for the purity of the sample.[18]
Conclusion and Data Interpretation
The purity assessment of this compound requires a multi-faceted approach. No single technique can provide a complete picture. By integrating the quantitative power of HPLC with the structural confirmation from NMR and MS, and supplementing this with thermal and elemental analysis, researchers can build a robust and defensible purity profile.
A high-purity sample of this compound should exhibit:
-
An HPLC purity of >99% by area percent.
-
¹H and ¹³C NMR spectra consistent with the assigned structure, with no significant unassigned peaks.
-
A mass spectrum showing the correct molecular ion peak.
-
A sharp melting point in the DSC thermogram.
-
No significant weight loss at low temperatures in the TGA thermogram.
-
Elemental analysis results within ±0.4% of the theoretical values.
By adhering to these protocols and principles, researchers and drug development professionals can ensure the quality and integrity of their work, leading to more reliable and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 4. nicovaper.com [nicovaper.com]
- 5. benchchem.com [benchchem.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 8. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. mdpi.com [mdpi.com]
- 13. 9H-Carbazole, 9-phenyl- [webbook.nist.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. mdpi.com [mdpi.com]
- 18. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elemental analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Efficiency OLEDs Utilizing 2-Phenyl-9H-Carbazole Derivatives
Introduction: The Central Role of Carbazole Moieties in Advanced OLEDs
The ongoing evolution of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the development of novel organic semiconductor materials that enable higher efficiency, longer lifetimes, and superior color purity.[1][2] Among the vast library of molecular building blocks, carbazole derivatives, and specifically 2-phenyl-9H-carbazole (2PhCz), have emerged as a cornerstone for high-performance OLEDs.[3] The inherent properties of the carbazole unit—namely its rigid planar structure, high thermal stability, and excellent hole-transporting characteristics—make it an exceptionally versatile component in device architectures.[3][4]
The addition of a phenyl group at the 2-position of the carbazole core further modulates the electronic properties and steric hindrance, allowing for fine-tuning of energy levels and intermolecular interactions within the device stack. These tailored characteristics are crucial for optimizing charge injection, transport, and recombination processes, which are the fundamental mechanisms governing OLED performance. Consequently, this compound and its derivatives are frequently employed as host materials in the emissive layer, particularly in cutting-edge device technologies like those utilizing Thermally Activated Delayed Fluorescence (TADF).[5][6] In such systems, the carbazole-based host not only provides a medium for the emissive dopant but also actively participates in the energy transfer and charge balance, directly contributing to the harvesting of both singlet and triplet excitons and pushing the internal quantum efficiency towards its theoretical limit of 100%.[5]
This document serves as a comprehensive guide for researchers and engineers, detailing a representative device architecture for a high-efficiency, phosphorescent green OLED that leverages a this compound derivative as a host material. We will elucidate the rationale behind the material selection for each layer, provide a step-by-step fabrication protocol, and outline the essential characterization techniques to validate device performance.
Device Architecture and Rationale
A highly efficient OLED is a meticulously engineered heterostructure, where each layer performs a specific function to ensure balanced charge injection and transport, efficient exciton formation, and effective light outcoupling.[7][8] Here, we propose a device architecture that has proven effective for achieving high external quantum efficiencies (EQEs).
The general structure of the proposed OLED is as follows:
ITO / HTL / EML / ETL / EIL / Cathode
A visual representation of this multilayer structure and the corresponding energy level diagram is crucial for understanding the charge flow and recombination process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Purely organic materials for extremely simple all-TADF white OLEDs: a new carbazole/oxadiazole hybrid material as a dual-role non-doped light blue emitter and highly efficient orange host - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cct2021.ftmc.lt [cct2021.ftmc.lt]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. displayman.com [displayman.com]
Application of 2-Phenyl-9H-Carbazole in Organic Photovoltaics (OPVs): A Technical Guide
Introduction: The Role of Carbazole Derivatives in Advancing Organic Solar Technology
Organic photovoltaics (OPVs) represent a promising frontier in renewable energy, offering advantages such as low-cost manufacturing, mechanical flexibility, and tunable electronic properties.[1] The efficiency and stability of OPV devices are critically dependent on the seamless interplay of various materials within their multilayered structure.[2][3] Among these, the hole-transporting layer (HTL) plays a pivotal role in efficiently extracting and transporting positive charge carriers (holes) from the photoactive layer to the anode, while simultaneously blocking electrons.[4][5] This function minimizes charge recombination and enhances the overall power conversion efficiency (PCE) of the solar cell.[5]
Carbazole-based organic molecules have emerged as a highly promising class of materials for HTLs due to their inherent advantages.[6] The carbazole moiety is an electron-rich aromatic scaffold that exhibits excellent hole-transporting properties, high thermal and chemical stability, and can be readily functionalized to fine-tune its optoelectronic characteristics.[7][8] 2-Phenyl-9H-carbazole, a key derivative, serves as a fundamental building block for a variety of advanced HTMs. Its derivatives have demonstrated significant potential in both traditional organic solar cells and the rapidly advancing field of perovskite solar cells (PSCs).[6][9]
This technical guide provides a comprehensive overview of the application of this compound and its derivatives in OPVs. It is intended for researchers and scientists in the fields of materials science, chemistry, and device engineering, offering detailed protocols for material synthesis, device fabrication, and characterization, grounded in the principles of scientific integrity and practical, field-proven insights.
Physicochemical Properties and Design Principles
The efficacy of a hole-transporting material is intrinsically linked to its molecular structure and resulting electronic properties. For this compound derivatives, strategic chemical modifications are employed to optimize their performance within an OPV device.
Core Attributes of this compound Based HTMs:
-
Favorable Energy Levels: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTL must be well-aligned with the HOMO of the donor material in the active layer to ensure efficient hole extraction. Phenyl and thiophenyl substitutions on the carbazole core have been shown to lower the HOMO energy levels, achieving values in the range of -5.45 to -6.03 eV, which aligns well with many perovskite and organic donor materials.[9]
-
High Hole Mobility: Efficient transport of holes from the active layer to the anode is crucial. The planar structure of the carbazole unit promotes intermolecular π-π stacking, which can facilitate charge transport.[10]
-
Good Film-Forming Properties: The ability to form uniform, pinhole-free thin films is essential for preventing short circuits and ensuring consistent device performance. Alkyl chain substitutions are often incorporated to improve solubility and film morphology.[11]
-
Thermal and Photochemical Stability: The HTL must withstand the thermal stresses of device fabrication and operation, as well as resist degradation upon prolonged exposure to light. The inherent aromaticity and chemical robustness of the carbazole core contribute to its stability.[7]
Data Summary: Properties of Representative Carbazole-Based HTMs
The following table summarizes key optoelectronic properties of select carbazole derivatives investigated for OPV applications.
| Material | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Hole Mobility (cm²/Vs) | Reference |
| This compound Core | -5.45 to -6.03 | Varies with substitution | Varies | Varies | [9] |
| SGT-405 (three-arm carbazole) | -5.21 | -1.89 | 3.32 | 1.2 x 10⁻⁴ | [12] |
| V950 (carbazole-based enamine) | -5.15 | -2.05 | 3.10 | 2.5 x 10⁻⁴ | [11] |
| X51 (carbazole derivative) | -5.02 | -2.01 | 3.01 | 4.3 x 10⁻⁴ | [13] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and the fabrication and characterization of an OPV device.
Protocol 1: Synthesis of a this compound Derivative
This protocol describes a general synthetic route for N-phenylation of a carbazole derivative, a common strategy to enhance the material's properties. The synthesis of 9-phenyl-9H-carbazole is a foundational step for many more complex derivatives.[14]
Workflow for Synthesis of a this compound Derivative
References
- 1. ossila.com [ossila.com]
- 2. Hole transport layers in organic solar cells: A review | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. Hole transport layers for organic solar cells: recent progress and prospects - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Hole-Transporting Layers for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Phenyl-9H-Carbazole
Welcome to the technical support center dedicated to the synthesis of 2-phenyl-9H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their synthetic yields and troubleshoot common issues encountered during this process. Here, we provide in-depth technical guidance, field-proven insights, and practical, step-by-step protocols.
Introduction: The Challenge of Synthesizing this compound
This compound is a crucial building block in the development of advanced materials, particularly for organic light-emitting diodes (OLEDs), and as a key intermediate in complex organic synthesis.[1] Achieving high yields of this compound can be challenging, often plagued by side reactions and purification difficulties. This guide will explore the most common synthetic routes and provide solutions to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic methods for this compound?
A1: The most common and effective methods for synthesizing this compound and its derivatives are transition-metal-catalyzed cross-coupling reactions. These include:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling of an amine and an aryl halide. This is a versatile and widely used method for C-N bond formation.[2][3][4]
-
Ullmann Condensation: A copper-catalyzed reaction that is also effective for C-N bond formation, though it often requires harsher reaction conditions than the Buchwald-Hartwig amination.[2][5]
-
Suzuki-Miyaura Coupling followed by Cyclization: This two-step approach involves a palladium-catalyzed cross-coupling to form a 2-nitrobiphenyl intermediate, which then undergoes a reductive cyclization (Cadogan reaction) to form the carbazole ring.[6]
Q2: What are the most common side reactions that lower the yield?
A2: The primary culprits for low yields are typically homocoupling side reactions.[7] These include:
-
Biphenyl formation: The coupling of two molecules of the phenyl halide.
-
Bicarbazole formation: The coupling of two carbazole molecules. Unreacted starting materials also contribute to a lower isolated yield and complicate purification.
Q3: How can I effectively monitor the reaction progress?
A3: Regular monitoring is crucial for optimizing reaction time and minimizing byproduct formation. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and quantification of all components in the reaction mixture.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool, but its success is highly dependent on the careful selection of reaction components.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Suboptimal Ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[7] | These ligands facilitate the rate-determining reductive elimination step, promoting the desired C-N bond formation over side reactions.[8] |
| Incorrect Base | The choice of base is critical. Experiment with strong, non-nucleophilic bases like NaOtBu, KOtBu, or Cs₂CO₃.[2] | The base's strength and solubility affect the deprotonation of the carbazole and the overall reaction kinetics.[2] |
| Catalyst Inactivity | Use a pre-catalyst or ensure the active Pd(0) species is efficiently generated in situ.[8][9] | The catalytic cycle relies on the availability of the active Pd(0) complex to initiate oxidative addition.[9] |
| Reaction Temperature Too Low | Gradually increase the reaction temperature, typically in the range of 80-110 °C.[10] | Adequate thermal energy is required to overcome the activation barriers of the catalytic cycle. |
Issue 2: Significant Byproduct Formation in Ullmann Condensation
The Ullmann condensation, while effective, can be prone to homocoupling, especially at the high temperatures it often requires.[5][7]
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| High Reaction Temperature | If possible, lower the reaction temperature. Modern ligand-assisted Ullmann reactions can proceed at milder temperatures (80-150 °C).[7] | High temperatures can promote the undesired homocoupling of the aryl halide.[7] |
| Poor Quality Copper Catalyst | Use activated copper powder or a well-defined copper(I) salt like CuI.[7] | The surface activity and oxidation state of the copper catalyst are crucial for its catalytic efficiency. |
| Inappropriate Solvent | Use a high-boiling, polar aprotic solvent such as DMF, NMP, or nitrobenzene.[5] | These solvents help to dissolve the reactants and stabilize the intermediates in the catalytic cycle. |
| Absence of a Ligand | The addition of a ligand, such as a diamine or prolinamide, can significantly improve the reaction.[2] | Ligands can stabilize the copper catalyst and facilitate the C-N bond-forming step. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for this compound Synthesis
This protocol is a general guideline and may require optimization for your specific substrates and equipment.
Materials:
-
2-Bromocarbazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos)
-
A suitable base (e.g., K₃PO₄)
-
Anhydrous toluene
Procedure:
-
To a dry, inert-atmosphere reaction flask, add 2-bromocarbazole (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and the phosphine ligand (0.04 equiv).
-
Add the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Ullmann Condensation for this compound Synthesis
Materials:
-
2-Bromocarbazole
-
Aniline
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A suitable base (e.g., K₂CO₃)
-
Anhydrous DMF
Procedure:
-
To a dry reaction flask, add 2-bromocarbazole (1.0 equiv), aniline (1.2 equiv), CuI (0.1 equiv), the ligand (0.2 equiv), and the base (2.0 equiv).
-
Add anhydrous DMF.
-
Heat the mixture to 120-150 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Visualizing the Workflow: A Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Overcoming Solubility Issues of 2-Phenyl-9H-Carbazole in Organic Solvents
Welcome to the technical support center for handling 2-phenyl-9H-carbazole. This guide is designed for researchers, chemists, and formulation scientists who encounter challenges with the limited solubility of this compound. As a molecule of significant interest in materials science and drug development, understanding and overcoming its solubility hurdles is critical for experimental success. This document provides a structured, question-and-answer-based approach to troubleshoot and solve these issues, grounded in fundamental physicochemical principles and validated laboratory techniques.
Section 1: Foundational Concepts - Why is this compound Poorly Soluble?
Q1: What are the key structural features of this compound that limit its solubility?
A1: The poor solubility of this compound is not due to a single factor, but rather a combination of its inherent molecular and solid-state characteristics. Understanding these is the first step in devising an effective solubilization strategy.
-
High Crystallinity and Lattice Energy: this compound is a planar, rigid aromatic molecule. In the solid state, these flat molecules can pack very efficiently, leading to strong intermolecular π-π stacking interactions.[1][2] This efficient packing results in a highly stable crystal lattice with high lattice energy. For dissolution to occur, the solvent-solute interactions must provide enough energy to overcome this strong crystal lattice energy, which is often unfavorable.
-
Large, Non-Polar Structure: The molecule is predominantly composed of aromatic rings (a carbazole core and a phenyl substituent), making it large and highly non-polar (hydrophobic).[3][4] Its high calculated XLogP3 value of 5.3 confirms its lipophilic nature.[3][5] Following the principle of "like dissolves like," it will inherently have poor solubility in polar solvents.[6][7]
-
Molecular Size: Larger molecules generally present more difficulty for solvent molecules to surround and solvate, which can negatively impact solubility.[6][7]
Section 2: Troubleshooting Guide & FAQs
This section addresses common questions and provides a logical progression of steps to achieve dissolution.
Q2: I'm starting a new experiment. Which organic solvents should I try first to dissolve this compound?
A2: The most effective approach is to select solvents with similar polarity and chemical nature to this compound. Aromatic, chlorinated, and polar aprotic solvents are the most promising candidates.
Based on data for structurally similar carbazole derivatives, the following table provides a qualitative guide for initial solvent screening.[8][9]
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Good to Moderate | The aromatic nature of these solvents allows for favorable π-π interactions with the carbazole core. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Good to Excellent | These solvents have appropriate polarity to disrupt the crystal lattice without being too polar. |
| Polar Aprotic Solvents | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Good (Often requires heating) | These solvents are strong Lewis bases and can effectively solvate the solute.[4] |
| Ethers | Diethyl Ether, 1,4-Dioxane | Low to Moderate | Generally less effective than THF but can be useful in co-solvent systems. |
| Alcohols | Methanol, Ethanol, Isopropanol | Very Low | The high polarity and hydrogen-bonding network of alcohols are incompatible with the non-polar solute. |
| Non-polar Alkanes | Hexane, Heptane, Cyclohexane | Very Low to Insoluble | While non-polar, their van der Waals forces are often insufficient to overcome the solute's π-π stacking. |
The following decision tree can guide your initial solvent selection process.
Q3: My compound won't dissolve at room temperature. What is the first and simplest step I should take?
A3: The simplest and most effective initial step is to apply heat. For the vast majority of solid organic compounds, solubility increases with temperature.[6][10] The added thermal energy increases the kinetic energy of the solvent molecules, allowing them to more effectively break apart the intermolecular forces holding the solute's crystal lattice together.[6][7]
Protocol: Dissolution with Thermal Assistance
-
Setup: Place your flask or vial containing the compound and solvent on a magnetic stir plate.
-
Heating: Use a water or oil bath for controlled heating. Submerge the flask in the bath and begin stirring.
-
Temperature Control: Gradually increase the temperature of the bath, monitoring the solution closely. Do not exceed the boiling point of your solvent. A good starting point is 40-60 °C.
-
Observation: Continue stirring and heating for 15-30 minutes. If the solid dissolves, allow the solution to cool to room temperature to check for precipitation. If it remains dissolved, you have successfully created a metastable supersaturated solution or found a solvent where it is soluble.
Q4: Heating isn't enough, or my process requires room temperature. How can I use co-solvents to improve solubility?
A4: Co-solvency is a powerful technique where a mixture of two or more miscible solvents is used to dissolve a solute.[11][12] The strategy is to blend a "good" solvent (in which the compound is highly soluble, but may be undesirable as the primary solvent) with a "poor" primary solvent to create a mixture with an optimal polarity and interaction profile for dissolution.[13][14]
For this compound, this often involves:
-
Dissolving the compound in a minimal amount of a strong, "good" solvent like THF, DCM, or Toluene.
-
Gradually adding a larger volume of a miscible "poor" solvent (the primary solvent for your application) until the desired total volume is reached.
Protocol: Screening for an Effective Co-Solvent System
-
Primary System: Choose a primary solvent that is required for your application but in which the compound has poor solubility (e.g., ethanol).
-
Co-Solvent Selection: Select a small number of "good" solvents in which the compound is highly soluble (e.g., THF, Toluene).
-
Test Ratios: In separate vials, dissolve a fixed amount of this compound (e.g., 5 mg) in a small volume of the "good" co-solvent (e.g., 0.1 mL).
-
Titration: Slowly add the primary solvent in measured increments (e.g., 0.1 mL at a time), vortexing after each addition, until the compound precipitates. The ratio just before precipitation is the limit of solubility for that co-solvent system.
-
Optimization: The system that allows for the highest percentage of the primary solvent while keeping the compound in solution is your most effective choice.
Q5: Are there any advanced techniques or predictive models I can use for very stubborn solubility problems?
A5: Yes. For highly challenging cases, moving beyond simple trial-and-error to a predictive model can save significant time and resources. The most relevant model for organic solvents is the Hansen Solubility Parameters (HSP).
Hansen Solubility Parameters (HSP): This model deconstructs the total Hildebrand solubility parameter into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding.[15]
Every solvent and solute can be assigned these three parameters. The principle is that substances with similar HSP values are likely to be miscible.[16][17] By determining the HSP of this compound (either through experimentation or software prediction), you can screen a database of solvents to find those with the closest HSP match, making them excellent candidates for dissolution.[18] This method is particularly powerful for designing optimal co-solvent blends.
Section 3: Experimental Protocols & Workflows
Protocol 1: Standard Isothermal Saturation Method for Quantitative Solubility Determination
This protocol allows you to determine the precise solubility of this compound in a specific solvent at a given temperature, a crucial piece of data for process scale-up and formulation.[8]
-
Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. "Excess" means undissolved solid should be clearly visible.
-
Equilibration: Place the vial in a shaker or on a stir plate in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature. Allow the mixture to equilibrate for at least 24-48 hours to ensure the solution is saturated.
-
Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully take a known volume of the clear supernatant using a pre-heated pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to avoid transferring any solid particles.
-
Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method. Quantify the concentration of this compound using a validated technique like UV-Vis Spectroscopy or HPLC.
-
Calculation: Use the measured concentration and dilution factor to calculate the solubility in units of mg/mL or mol/L.
Workflow for Tackling a Difficult Dissolution Task
The following diagram outlines a systematic workflow for dissolving a challenging sample of this compound.
Section 4: Data Summary
Table: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₃N | [3] |
| Molecular Weight | 243.31 g/mol | [3] |
| Appearance | White to orange/green powder or crystal | |
| Melting Point | ~290 °C | |
| XLogP3 (Lipophilicity) | 5.3 | [3][5] |
| H-Bond Donor Count | 1 | [5] |
References
- 1. Crystal structure of ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H13N | CID 49799641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. echemi.com [echemi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Co-solvency: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 16. Hansen solubility parameters [stenutz.eu]
- 17. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Annealing Temperature for 2-Phenyl-9H-Carbazole Films
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-phenyl-9H-carbazole thin films. Our goal is to provide you with the in-depth knowledge and practical troubleshooting advice required to master the thermal annealing process, a critical step in controlling the morphological, optical, and electronic properties of your films. Carbazole-based materials are known for their robust thermal stability and advantageous hole-transporting characteristics, making them a cornerstone in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.[1][2] This guide will equip you to navigate the nuances of optimizing annealing conditions to achieve desired film performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that arise during the thermal annealing of this compound films. The advice provided is rooted in the fundamental principles of materials science and thin-film physics.
Q1: What is the primary purpose of annealing this compound films?
A: Thermal annealing is a post-deposition heat treatment designed to impart energy into the thin film. This energy allows for molecular rearrangement, which can lead to several beneficial changes:
-
Improved Structural Order: Annealing can induce or enhance the crystallinity of the film, leading to more ordered molecular packing. This can significantly impact charge transport properties.
-
Removal of Residual Solvent: For solution-processed films, annealing is crucial for evaporating any remaining solvent from within the film, which can otherwise act as charge traps or quenching sites.
-
Enhanced Interfacial Contact: Annealing can improve the adhesion of the film to the underlying substrate and promote better contact with adjacent layers in a device stack.
-
Modification of Film Morphology: The surface roughness and grain structure of the film can be tailored by controlling the annealing temperature and time.
Q2: My annealed film shows poor performance in my OLED device. Where should I start troubleshooting?
A: Poor device performance after annealing often points to a sub-optimal annealing temperature. The effects of annealing temperature on the optical properties of carbazole-based films can be complex, sometimes showing different behaviors in different temperature regimes.[1] For instance, in a study on the related compound 2,6-bis(3-(carbazol-9-yl)phenyl)pyridine, the optical band gap energy was found to first increase with annealing temperature up to 70°C and then decrease at higher temperatures.[1]
Here's a logical troubleshooting workflow:
Caption: A systematic workflow for troubleshooting poor device performance related to annealing.
Q3: I'm observing a decrease in the optical band gap of my film at higher annealing temperatures. Is this normal?
A: Yes, this can be a normal and expected outcome. For some carbazole derivatives, increasing the annealing temperature beyond a certain point can lead to a decrease in the optical band gap.[1][3] This is often attributed to changes in the molecular packing and an increase in the degree of π-π stacking between adjacent carbazole units. While this can sometimes be beneficial, for example, by red-shifting the emission spectrum, it's crucial to understand how it impacts your specific application.
Q4: How do I know if my film is becoming more crystalline with annealing?
A: The most direct way to assess changes in crystallinity is through X-ray Diffraction (XRD). An increase in the intensity and a decrease in the full width at half maximum (FWHM) of diffraction peaks are indicative of improved crystalline order and larger crystallite size. Additionally, Atomic Force Microscopy (AFM) can provide qualitative evidence of crystallization through the observation of changes in surface morphology, such as the formation of distinct grains.
Q5: My film appears to have cracks or has delaminated after annealing. What are the potential causes and solutions?
A: Cracking and delamination are typically signs of excessive stress in the film, which can be caused by:
-
Too High of an Annealing Temperature: A large mismatch in the coefficient of thermal expansion (CTE) between the this compound film and the substrate can induce significant stress upon cooling from a high temperature.
-
Too Rapid of a Cooling Rate: Abrupt cooling can "freeze in" thermal stress.
-
Film Thickness: Thicker films are generally more prone to cracking due to the larger volume over which stress can accumulate.
Solutions:
-
Reduce the Annealing Temperature: Experiment with lower temperatures to find a balance between achieving the desired film properties and minimizing stress.
-
Implement a Slower Cooling Ramp: After the annealing duration, program your furnace or hot plate to cool down slowly (e.g., 1-5 °C/minute) to room temperature.
-
Optimize Film Thickness: If your application allows, try using a thinner film.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for optimizing the annealing temperature and characterizing the resulting films.
Protocol 1: Systematic Optimization of Annealing Temperature
This protocol outlines a workflow for identifying the optimal annealing temperature for your this compound films.
-
Substrate Preparation:
-
Thoroughly clean your substrates (e.g., glass, ITO-coated glass, or silicon wafers) using a standard cleaning procedure (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol).
-
Dry the substrates with a stream of inert gas (e.g., nitrogen or argon).
-
For device applications, a surface treatment such as UV-ozone or oxygen plasma may be necessary to improve the substrate's work function and promote film adhesion.
-
-
Film Deposition:
-
Deposit the this compound film using your established method (e.g., spin coating or thermal evaporation) to a consistent thickness across all samples.
-
-
Annealing:
-
Prepare a set of identical samples.
-
Anneal each sample at a different temperature. A good starting range for many carbazole-based materials is from room temperature to just below the material's glass transition temperature or melting point. For example, you could test temperatures of 60°C, 80°C, 100°C, 120°C, 140°C, and 160°C.[1][3]
-
Place the samples on a pre-heated hot plate or in a furnace within an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent oxidative degradation.
-
Anneal for a consistent duration, typically 10-30 minutes.
-
Allow the samples to cool slowly to room temperature.
-
-
Characterization:
-
After cooling, characterize each film using the techniques described in Protocol 2.
-
Protocol 2: Characterization of Annealed Films
The following characterization techniques are essential for evaluating the impact of annealing on your films.
-
Atomic Force Microscopy (AFM):
-
Use AFM in tapping mode to analyze the surface morphology.
-
Measure the root-mean-square (RMS) roughness and observe changes in grain size and structure as a function of annealing temperature.
-
-
X-ray Diffraction (XRD):
-
Perform XRD scans to probe the crystalline structure of the films.
-
Look for the emergence or sharpening of diffraction peaks, which indicate an increase in crystallinity.
-
-
UV-Visible (UV-Vis) Absorption Spectroscopy:
-
Measure the absorption spectra to determine the optical band gap (E_g).
-
Changes in the absorption profile can indicate alterations in molecular aggregation.
-
-
Photoluminescence (PL) Spectroscopy:
-
Measure the PL spectra to assess the emissive properties of the film.
-
Track shifts in the emission peak wavelength and changes in the PL quantum yield (PLQY) as a function of annealing temperature.
-
Data Presentation and Expected Trends
The following table summarizes the expected impact of annealing temperature on the properties of carbazole-based thin films, based on findings for related materials.[1][3] Use this as a guide for what to look for in your own experiments.
| Annealing Temperature (°C) | Expected Impact on Film Properties | Rationale |
| Low (e.g., < 70°C) | - Minor changes in morphology- Potential increase in optical band gap | Insufficient thermal energy for significant molecular rearrangement. May aid in solvent removal. |
| Moderate (e.g., 70-120°C) | - Increased crystallinity- Formation of larger grains- Potential decrease in optical band gap | Sufficient thermal energy for molecular ordering and π-π stacking. |
| High (e.g., > 120°C) | - Risk of film dewetting or degradation- Potential for further changes in optical properties | Approaching or exceeding the glass transition or melting temperature can lead to morphological instability. |
Visualizing the Annealing Process and its Effects
The following diagram illustrates the relationship between the annealing process and the resulting film properties.
Caption: The interplay between annealing parameters and resulting film characteristics.
By systematically applying the protocols and understanding the potential outcomes outlined in this guide, you will be well-equipped to optimize the annealing temperature for your this compound films and achieve the desired performance in your research and development efforts.
References
Technical Support Center: Reducing Impurities in 2-Phenyl-9H-Carbazole Purification
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-phenyl-9H-carbazole. Our focus is on diagnosing and resolving common impurity-related challenges through robust, field-proven methodologies. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the purification process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient you to the common challenges and analytical standards for this compound purification.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: Impurities typically arise from the synthetic route used, most commonly Suzuki or Buchwald-Hartwig couplings. They can be broadly categorized as:
-
Unreacted Starting Materials: Residual 9H-carbazole and the phenylating agent (e.g., phenylboronic acid or a phenyl halide).
-
Homocoupled Byproducts: Biphenyl (from the phenylating agent) and bicarbazole derivatives are common, especially at elevated reaction temperatures.[1]
-
Catalyst Residues: Traces of palladium or copper catalysts used in the coupling reaction.
-
Isomeric Byproducts: Depending on the selectivity of the reaction, you may form other phenyl-substituted carbazole isomers.
Q2: How do I perform an initial, rapid assessment of my crude product's purity?
A2: A combination of Thin-Layer Chromatography (TLC) and melting point analysis provides a fast and effective preliminary assessment.
-
TLC: Allows you to visualize the number of components in your crude mixture. A single spot is a good, though not definitive, indicator of purity. It is also essential for developing a solvent system for column chromatography.
-
Melting Point: Pure this compound should have a sharp melting point. A broad melting range or a melting point significantly lower than the literature value indicates the presence of impurities.[2]
Q3: My product has a persistent color (e.g., yellow, brown). How can I remove it?
A3: Colored impurities are often highly conjugated organic molecules or residual catalyst complexes.
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. The charcoal is then removed by hot filtration.[3]
-
Silica Gel Plug: If the colored impurities are polar, passing a solution of your crude product through a short plug of silica gel, eluting with a relatively non-polar solvent, can effectively remove them.
Q4: What is the best general-purpose purification method for this compound?
A4: For most lab-scale syntheses, a two-stage approach is highly effective. First, perform column chromatography to separate the bulk of impurities. Follow this with recrystallization of the product-containing fractions to achieve high analytical purity.
Section 2: A Deeper Dive into Impurity Troubleshooting
Understanding the nature of an impurity is key to its removal. The following diagram and table classify common impurities and their origins.
Caption: Logical flow of impurity sources into the crude product.
| Impurity Class | Specific Examples | Typical Origin | Recommended Removal Strategy |
| Starting Materials | 9H-Carbazole, Phenylboronic Acid | Incomplete reaction conversion. | Column Chromatography, Recrystallization |
| Homocoupled Products | Biphenyl, 3,3'-Bicarbazole | High reaction temperature, improper stoichiometry.[1] | Column Chromatography (Biphenyl is non-polar and elutes quickly) |
| Catalyst Residues | Palladium (black/grey), Copper salts (colored) | Inefficient workup or quenching. | Filtration through Celite®, silica plug, or specific metal scavengers. |
| Solvent Residues | DMF, Toluene, Dioxane | Inadequate drying post-purification. | High-vacuum drying, trituration with a non-solvent (e.g., hexanes). |
Section 3: Detailed Purification Protocols
Here we provide validated, step-by-step protocols for the most effective purification techniques for this compound.
Protocol 1: High-Recovery Recrystallization
Recrystallization is a powerful technique that purifies compounds based on differences in solubility. The goal is to dissolve the crude product in a minimum amount of a hot solvent and allow it to cool, causing the desired compound to crystallize while impurities remain in the mother liquor.[3]
Step 1: Solvent Selection The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Based on the solubility profile of similar carbazole derivatives, the following solvents are excellent starting points.[4][5][6]
| Solvent System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify before cooling. |
| Toluene/Hexane | Excellent for non-polar compounds. Dissolve in a minimum of hot toluene, then add hexane as the anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | A versatile system balancing polarity. Dissolve in hot ethyl acetate and add hexane. |
Step 2: Experimental Procedure
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the primary solvent (e.g., ethanol, toluene) in small portions while heating the mixture (e.g., on a hot plate with stirring).
-
Continue adding the hot solvent just until all of the solid has dissolved. An excess of solvent will reduce your final yield.[3]
-
(Optional: Decolorization) If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and swirl for 2-3 minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.[3]
-
Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Dry the purified crystals under a high vacuum.
Protocol 2: High-Resolution Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.
Step 1: TLC Analysis and Mobile Phase Selection
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a slightly more polar solvent (Ethyl Acetate or Dichloromethane).[7][8]
-
The ideal solvent system will give your desired product an Rf value of 0.25-0.35 . This ensures good separation and a reasonable elution time.
| Starting Eluent System (v/v) | Target Impurities |
| 95:5 Hexane:Ethyl Acetate | Highly non-polar impurities (e.g., Biphenyl). |
| 90:10 Hexane:Ethyl Acetate | General purpose for this compound separation. |
| 80:20 Hexane:Dichloromethane | Alternative system, good for resolving closely related isomers. |
Step 2: Column Packing and Elution
-
Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.[3]
-
Load the crude product onto the column. It can be loaded as a concentrated solution or adsorbed onto a small amount of silica gel ("dry loading").
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
Caption: Decision workflow for purifying this compound.
Protocol 3: Vacuum Sublimation for Ultra-Purification
For applications requiring the highest purity (e.g., organic electronics), vacuum sublimation is an excellent final purification step. It is suitable for thermally stable compounds that can transition directly from a solid to a gas phase under a high vacuum.[9][10]
Step 1: Apparatus Setup
-
Ensure the crude (or previously purified) this compound is completely dry and powdered.
-
Place the powder in the bottom of a sublimation apparatus.
-
Insert the cold finger and connect the apparatus to a high-vacuum line (<0.1 Torr is ideal).[10]
-
Begin circulating coolant (chilled water or a dry ice/acetone slurry) through the cold finger.
Step 2: Sublimation Process
-
Once a stable high vacuum is achieved, slowly heat the bottom of the apparatus using a heating mantle or oil bath.
-
The optimal temperature is below the compound's melting point but high enough to induce sublimation. This requires careful empirical optimization.
-
Pure this compound will sublime and deposit as crystals on the cold finger, leaving non-volatile impurities behind.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely before venting the system to atmospheric pressure.
-
Carefully remove the cold finger and scrape off the highly purified crystals.
Section 4: Final Purity Assessment
After purification, it is crucial to verify the purity using appropriate analytical techniques.[2][11]
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A C18 reversed-phase column with a mobile phase of acetonitrile and water is typically effective.[2][12] Purity is often reported as area percent.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, such as residual solvents or low-boiling point byproducts like biphenyl.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of impurities if their signals are distinct from the product's signals.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation of 9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting 2-phenyl-9H-carbazole Based OLEDs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers and scientists working with 2-phenyl-9H-carbazole and related carbazole-based materials in Organic Light-Emitting Diodes (OLEDs). Carbazole derivatives are foundational materials for creating efficient and stable OLEDs, particularly as hosts in phosphorescent and TADF systems, owing to their excellent charge transport properties and high thermal stability.[1] However, their performance is highly sensitive to material purity, device architecture, and operating conditions.
This guide provides a structured, in-depth approach to diagnosing and resolving common device failures encountered during your research. It is designed to move beyond simple checklists, offering insights into the underlying mechanisms to empower you to make informed, effective decisions in your experiments.
Section 1: Foundational Issues & Pre-emptive Troubleshooting
Before delving into specific device failures, it's crucial to address the most common source of problems: the materials and the fabrication environment. Flaws at this stage will invariably lead to poor device performance, regardless of the device design.
FAQ 1: How critical is the purity of this compound, and how do I validate it?
Answer: Material purity is arguably the single most important factor for achieving high-performance OLEDs. Impurities, even in trace amounts, can act as charge traps or non-radiative recombination centers, severely degrading efficiency and operational lifetime.[2]
-
Causality: Impurities with lower energy levels than the host or emitter can trap charge carriers (holes or electrons) or quench excitons before they can emit light. This introduces parasitic electrical pathways and non-radiative decay routes, which directly reduce the External Quantum Efficiency (EQE) and accelerate degradation.[2][3]
-
Validation Protocol: A multi-step validation is necessary. No single technique is sufficient.
| Analysis Technique | Purpose | Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the main compound and detects non-volatile organic impurities. | Purity > 99.9% is recommended. Look for the absence of secondary peaks near the main peak. |
| Temperature-Gradient Sublimation | A purification method that also serves as a characterization tool. Different compounds sublime at different temperatures, separating impurities. | The sublimed material should be a uniform, crystalline powder. Multiple distinct zones of condensation indicate significant impurities. |
| Photoluminescence (PL) Spectroscopy | Compares the emission spectrum of your material batch to a known pure standard. | The PL spectrum should match the reference. Any shoulders or secondary peaks, especially at longer wavelengths, suggest the presence of emissive impurities. |
Recommended Action: Always purify your this compound, even if purchased at high purity, using temperature-gradient sublimation before deposition. This removes volatile impurities and residual solvents that may not be detected by other means.[4]
FAQ 2: My lab has a standard glovebox. What specific environmental conditions are critical for carbazole-based OLEDs?
Answer: While a standard glovebox is essential, maintaining stringent atmospheric conditions is vital. Carbazole-based materials themselves are relatively stable, but the complete OLED device stack, especially the cathode and organic interfaces, is highly sensitive to moisture and oxygen.
-
Causality: Oxygen and water can react with the low work function cathode (like LiF/Al) and create "dark spots" that grow over time, leading to device failure.[4][5] Moisture can also alter the morphology of organic thin films and increase charge carrier trapping. These external factors are a primary cause of extrinsic degradation.[5]
-
Best Practices:
-
Atmosphere: Maintain oxygen and moisture levels below 1 ppm, with <0.1 ppm being the ideal target.
-
Encapsulation: Immediately encapsulate your device within the same inert glovebox environment after fabrication. Use a glass lid with a UV-cured epoxy sealant and include a desiccant getter inside the sealed package to absorb any residual moisture.[4]
-
Source Degassing: Thoroughly degas all organic materials in their crucibles within the vacuum deposition chamber before evaporation begins. This prevents outgassing during deposition, which can contaminate the chamber and degrade film quality.
-
Section 2: Troubleshooting Common Device Failures
This section addresses specific performance issues in a question-and-answer format. Each answer provides potential causes, a diagnostic workflow, and recommended solutions.
Issue 1: My device exhibits very low External Quantum Efficiency (EQE) and high efficiency roll-off.
Question: I've fabricated an OLED using a this compound host, but the peak EQE is only 5% when I expect >15%, and it drops sharply at higher brightness. What's wrong?
Answer: This is a classic problem that points to one or more loss mechanisms occurring within the device. The causes can be broadly categorized as poor charge balance, inefficient exciton management, or both. High efficiency roll-off is often due to density-driven loss mechanisms like triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA).[1][6]
The workflow below will help you systematically diagnose the root cause of low EQE and high roll-off.
Caption: Diagnostic workflow for low EQE and high roll-off in carbazole-based OLEDs.
-
Correcting Charge Imbalance:
-
Adjust Layer Thickness: If your hole current is much larger than your electron current (common with carbazole hosts), try increasing the thickness of the hole transport layer (HTL) or decreasing the thickness of the electron transport layer (ETL). This helps balance the arrival time of charges in the emissive layer (EML).[4]
-
Introduce Blocking Layers: Insert an electron-blocking layer (EBL) between the EML and HTL, and a hole-blocking layer (HBL) between the EML and ETL. This confines excitons to the EML, preventing them from reaching the transport layers where they would quench non-radiatively.[4]
-
-
Improving Photophysics:
-
Host Selection: For phosphorescent OLEDs (PhOLEDs), the triplet energy (T₁) of the host material must be higher than that of the phosphorescent guest (dopant) to prevent back-energy transfer, which is a major quenching pathway.[4] For this compound, ensure your dopant's T₁ is well below its ~2.9-3.0 eV T₁.
-
Optimize Dopant Concentration: High dopant concentrations can lead to self-quenching and TTA.[1] Systematically vary the doping concentration (e.g., from 2% to 15%) to find the optimal point where efficiency is maximized and roll-off is minimized.
-
Issue 2: The device requires a high operating voltage and degrades rapidly.
Question: My device only turns on at >5V and the luminance drops to 50% of its initial value in just a few hours under constant current. What are the likely causes?
Answer: A high operating voltage coupled with rapid degradation is typically a sign of large charge injection barriers, poor charge transport in one or more layers, and/or the rapid formation of chemical defects that trap charges.[5] During operation, this leads to increased Joule heating, which further accelerates material degradation.[7][8]
-
Large Injection Barriers: There may be a significant energy mismatch between the work function of the anode (e.g., ITO) and the HOMO of the HTL, or between the work function of the cathode and the LUMO of the ETL. This forces a high voltage to be applied to inject charges.
-
Intrinsic Material Degradation: The C-N bond in carbazole derivatives can be susceptible to cleavage under electrical stress, especially in the presence of high-energy excitons.[9][10][11] This creates radical species that react with neighboring molecules, forming deep traps and luminescence quenchers.[10]
-
Interfacial Instability: The interface between the organic layers and the electrodes can degrade over time, increasing the contact resistance and the overall device voltage.[5]
Caption: Troubleshooting workflow for high voltage and poor stability issues.
-
Improving Charge Injection:
-
Use Interfacial Layers: Inserting a thin layer of a suitable material between the electrode and the organic transport layer can dramatically lower the injection barrier. A molybdenum oxide (MoO₃) layer between ITO and the HTL is a standard choice for improving hole injection.[12][13]
-
Material Selection: Choose HTL and ETL materials whose HOMO and LUMO levels, respectively, align well with your electrodes and the EML.
-
-
Mitigating Intrinsic Degradation:
-
Molecular Design: While you may be focused on this compound, consider derivatives with stronger bonds or steric hindrance around the carbazole nitrogen to improve chemical stability.[14]
-
Reduce Operating Stress: Device lifetime is often inversely proportional to the current density.[5] Operating the device at a lower brightness will significantly extend its lifetime. Improving the device's light outcoupling efficiency can allow you to achieve the same brightness at a lower current density.
-
Section 3: Key Experimental Protocols
Protocol 1: Standard Device Fabrication and J-V-L Characterization
This protocol describes the fabrication of a standard multilayer OLED and its basic characterization.
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and immediately treat with UV-Ozone for 15 minutes to increase the ITO work function and remove organic residues.
-
Transfer the substrates to the vacuum deposition chamber without delay.
-
-
Thin Film Deposition:
-
Mount the substrates in the chamber, which should be at a base pressure < 5 x 10⁻⁷ Torr.
-
Deposit the organic layers and cathode sequentially via thermal evaporation. A typical stack using a this compound host might be:
-
HTL: e.g., NPB (40 nm)
-
EML: this compound doped with a phosphorescent emitter (e.g., Ir(ppy)₃, 8%) (30 nm)
-
HBL/ETL: e.g., TPBi (30 nm)
-
Cathode: LiF (1 nm) followed by Al (100 nm)
-
-
Maintain a deposition rate of 1-2 Å/s for organics and 5-10 Å/s for the Al cathode. Use a quartz crystal microbalance to monitor thickness.
-
-
Encapsulation:
-
Transfer the fabricated device directly to an inert atmosphere glovebox.
-
Apply a UV-curable epoxy around the perimeter of the active area and place a clean glass coverslip on top.
-
Cure the epoxy with a UV lamp.
-
-
J-V-L Characterization:
-
Use a source measure unit (SMU) and a calibrated photodiode or spectrometer.
-
Apply a voltage sweep (e.g., from 0V to 10V) to the device and simultaneously record the current density (J) and the luminance (L).
-
From this data, calculate the Current Efficiency (cd/A), Power Efficiency (lm/W), and External Quantum Efficiency (EQE).
-
Section 4: References
-
Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Publications. --INVALID-LINK--
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. National Institutes of Health (NIH). --INVALID-LINK--
-
Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products. AIP Publishing. --INVALID-LINK--
-
Evolution of luminance by voltage in organic light-emitting diodes. AIP Publishing. --INVALID-LINK--
-
Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. ACS Publications. --INVALID-LINK--
-
Analysis of thermal degradation of organic light-emitting diodes with infrared imaging and impedance spectroscopy. Optica Publishing Group. --INVALID-LINK--
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. --INVALID-LINK--
-
OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. Ningbo Inno Pharmchem Co.,Ltd.. --INVALID-LINK--
-
Self-Heating in OLEDs Can Cause Decrease in Luminance. Photonics Spectra. --INVALID-LINK--
-
Device Physics and Degradation of OLEDs Investigated by Advanced Characterization. Confit. --INVALID-LINK--
-
Analysis of TADF OLED degradation by combining advanced characterization and simulation. Fluxim AG. --INVALID-LINK--
-
Modeling of OLED Degradation for Prediction and Compensation of AMOLED Aging Artifacts. SciDok. --INVALID-LINK--
-
An Active-Matrix Organic Light-Emitting Diode Display With Consistent Low-Luminance Levels Regardless of Temperature. IEEE Xplore. --INVALID-LINK--
-
TADF OLEDs: characterization, modelling and detailed degradation analysis. OPUS. --INVALID-LINK--
-
The effect of interfacial layer on the performance of organic light-emitting diodes. ResearchGate. --INVALID-LINK--
-
Efficiency Roll-Off in Blue Emitting Phosphorescent Organic Light Emitting Diodes with Carbazole Host Materials. ResearchGate. --INVALID-LINK--
-
troubleshooting poor performance of 9-Phenylcarbazole based OLEDs. Benchchem. --INVALID-LINK--
-
Experimental and Theoretical Approaches for Detecting Latent Lateral Leakage Current of Organic Light-Emitting Diodes. ACS Applied Electronic Materials. --INVALID-LINK--
-
Technical Support Center: Degradation of 9-Phenylcarbazole in OLED Devices. Benchchem. --INVALID-LINK--
-
The nature of catastrophic OLED lighting panel failure. AIP Publishing. --INVALID-LINK--
-
Analysis of key factors affecting the lifetime of blue phosphorescent OLED using CN modified blue host materials. Sungkyunkwan University. --INVALID-LINK--
-
The effect of interfacial layer on the performance of organic light-emitting diodes. ResearchGate. --INVALID-LINK--
-
The Blue Problem: OLED Stability and Degradation Mechanisms. National Institutes of Health (NIH). --INVALID-LINK--
-
The Role of Carbazole Derivatives in Advanced OLED Materials. Ningbo Inno Pharmchem Co.,Ltd.. --INVALID-LINK--
-
The Role of Carbazole Derivatives in Modern OLED Technology. Ningbo Inno Pharmchem Co.,Ltd.. --INVALID-LINK--
-
High Purity Carbazole Derivative: Advanced Materials for Organic Electronics and OLEDs. Borun New Material. --INVALID-LINK--
-
The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). Ningbo Inno Pharmchem Co.,Ltd.. --INVALID-LINK--
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 4. benchchem.com [benchchem.com]
- 5. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OPG [opg.optica.org]
- 8. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. pure.skku.edu [pure.skku.edu]
Technical Support Center: Enhancing the Stability of 2-Phenyl-9H-Carbazole in Perovskite Solar Cells
Welcome to the technical support center for researchers and scientists working with 2-phenyl-9H-carbazole and its derivatives as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to enhance the stability and performance of your devices. Carbazole derivatives have attracted significant attention due to their excellent chemical and environmental stability, cost-effectiveness, and tunable properties through strategic molecular design.[1][2] However, like all components in a perovskite solar cell, achieving optimal stability requires careful attention to detail during material synthesis, device fabrication, and operational stages.
This resource synthesizes field-proven insights and published research to help you navigate the common challenges associated with using this compound as an HTL, ultimately accelerating your research and development efforts.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Rapid Decrease in Power Conversion Efficiency (PCE) Under Ambient Conditions
-
Observation: You fabricate a PSC with a this compound-based HTL that shows a promising initial PCE, but the efficiency rapidly declines when the device is exposed to ambient air (even for short periods).
-
Potential Cause 1: Hygroscopic Additives in the HTL Formulation. Many standard HTL formulations, including those for the benchmark material Spiro-OMeTAD, use additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (TBP) to improve conductivity.[3][4] However, LiTFSI is highly hygroscopic and can absorb moisture from the atmosphere, which is detrimental to the underlying perovskite layer.[3][4][5]
-
Solution 1: Develop Dopant-Free HTL Formulations. A key strategy to enhance stability is to use HTMs that do not require hygroscopic dopants.[6]
-
Action: Synthesize or procure derivatives of this compound that have intrinsically high hole mobility and conductivity. Molecular modifications, such as extending the π-conjugated system, can enhance charge transport properties.[7]
-
Action: Explore alternative, non-hygroscopic p-type dopants.
-
-
Potential Cause 2: Poor Film Morphology and Pinholes. An uneven or incomplete HTL film can fail to provide a uniform barrier, leaving the perovskite layer exposed to direct contact with the atmosphere and the top metal electrode. This can lead to moisture ingress and degradation.[4][8]
-
Solution 2: Optimize HTL Deposition and Film Formation.
-
Action: Experiment with different spin-coating parameters (speed, acceleration, time) to achieve a uniform and pinhole-free film.
-
Action: Modify the solvent system. Utilizing alternative solvents or solvent mixtures can improve the solubility of the carbazole derivative and lead to better film morphology.[9][10]
-
Action: Consider incorporating additives that promote film uniformity. For instance, blending the carbazole HTM with a polymer can sometimes improve film quality.
-
Issue 2: Poor Hole Extraction and Low Fill Factor (FF)
-
Observation: Your device exhibits a low short-circuit current density (Jsc) and a poor fill factor, indicating inefficient hole extraction from the perovskite layer to the HTL.
-
Potential Cause 1: Energy Level Mismatch. For efficient hole transfer, the Highest Occupied Molecular Orbital (HOMO) of the HTL must be well-aligned with the valence band maximum (VBM) of the perovskite material. A significant energy barrier can impede hole extraction.
-
Solution 1: Energy Level Tuning via Molecular Design.
-
Action: Use computational tools like Density Functional Theory (DFT) to predict the HOMO levels of different this compound derivatives.[11][12] This allows for pre-screening of candidates with suitable energy levels.
-
Action: Synthesize derivatives with electron-donating or electron-withdrawing groups at specific positions on the carbazole or phenyl rings to fine-tune the HOMO level.[6] For instance, incorporating methoxy groups can raise the HOMO level.
-
-
Potential Cause 2: Interfacial Defects. Defects at the perovskite/HTL interface can act as recombination centers, trapping charge carriers before they can be extracted. This is a common cause of reduced Voc and FF.
-
Solution 2: Interfacial Passivation.
-
Action: Introduce a thin passivation layer between the perovskite and the HTL. Self-assembled monolayers (SAMs) based on carbazole derivatives with anchoring groups (e.g., phosphonic acid) can passivate defects and improve interfacial contact.[13]
-
Action: Some HTL additives can also passivate perovskite surface defects, leading to enhanced charge transfer.[4][8]
-
Issue 3: Thermal Instability and Device Degradation at Elevated Temperatures
-
Observation: The PSC performance degrades significantly after thermal stress tests (e.g., heating at 85°C).
-
Potential Cause: Low Glass Transition Temperature (Tg) of the HTL. Amorphous organic materials with a low Tg can crystallize or undergo morphological changes at elevated temperatures, leading to delamination or the formation of charge traps.
-
Solution: Enhance Thermal Stability of the HTL.
-
Action: Design and synthesize carbazole derivatives with higher thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal properties of new HTMs.[7]
-
Action: A highly effective strategy is to use cross-linkable carbazole-based materials.[14] A hole-transporting layer composed of carbazole-based molecules can be thermally polymerized in situ after deposition. This creates a robust, three-dimensional network that is highly resistant to thermal stress and solvents.[14]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound a promising HTM for stable perovskite solar cells?
A1: Carbazole-based materials, including this compound, offer several advantages for creating stable PSCs:
-
Good Chemical and Environmental Stability: The carbazole moiety is known for its robustness.[1][2]
-
Tunable Optoelectronic Properties: The structure of this compound can be easily modified at various positions to tune its energy levels, solubility, and charge transport characteristics to match different perovskite compositions.[1][11]
-
High Hole Mobility: Many carbazole derivatives exhibit high hole mobility, which is crucial for efficient charge extraction.[2]
-
Hydrophobicity: By incorporating hydrophobic functional groups (like alkyl chains), carbazole-based HTLs can be designed to be highly water-resistant. This creates a barrier that protects the sensitive perovskite layer from moisture-induced degradation.[1]
Q2: What is the primary degradation mechanism for carbazole-based HTLs?
A2: While the carbazole core itself is quite stable, the overall stability of the HTL film within a device is often compromised by external factors. The most significant "degradation" is often linked to the additives used in the HTL solution. As mentioned in the troubleshooting guide, hygroscopic additives like LiTFSI can absorb moisture, which then degrades the perovskite layer.[3][4] Furthermore, interactions between the HTL and the top metal electrode (e.g., gold) can occur over time, especially under thermal stress, leading to diffusion of metal ions into the organic layer. Strategies like cross-linking the HTL can create a more robust layer that mitigates these issues.[14]
Q3: How can I improve the hydrophobicity of my this compound HTL?
A3: Enhancing hydrophobicity is a critical strategy for improving the long-term stability of PSCs. This can be achieved by:
-
Molecular Design: Incorporating long, hydrophobic alkyl chains (e.g., 2-ethylhexyl) into the molecular structure of the this compound.[1] This increases the water contact angle of the film, making it a more effective moisture barrier.
-
Dopant-Free Systems: Avoiding hygroscopic dopants like LiTFSI is the most direct way to reduce water absorption in the HTL.[1][3]
Q4: What is a recommended experimental workflow for testing a new this compound derivative?
A4: A systematic approach is crucial. The following workflow provides a logical progression from material characterization to device testing.
Caption: Experimental workflow for evaluating new carbazole HTMs.
Part 3: Data and Protocols
Comparative Data of HTL Properties
The table below summarizes typical properties for the standard HTM, Spiro-OMeTAD, compared to a representative advanced carbazole-based HTM. This illustrates the advantages that can be gained through molecular design.
| Property | Spiro-OMeTAD (Doped) | Representative Dopant-Free Carbazole HTM (e.g., V1209) | Rationale for Stability Enhancement |
| HOMO Level | ~ -5.2 eV | ~ -5.15 eV[7] | Proper energy level alignment with the perovskite valence band is crucial for efficient hole extraction. |
| Hole Mobility (μh) | ~ 10⁻⁴ cm²V⁻¹s⁻¹ | ~ 10⁻³ - 10⁻⁴ cm²V⁻¹s⁻¹[7] | Higher mobility facilitates faster charge transport, reducing the chance of recombination. |
| Thermal Stability (Tdec) | ~ 420 °C | > 430 °C[7] | Higher decomposition temperature indicates greater robustness under operational heat stress. |
| Additives Required | Yes (LiTFSI, TBP) | No (Dopant-free) | Eliminating hygroscopic LiTFSI is a primary method to prevent moisture ingress and improve long-term device stability.[1][3] |
| Water Contact Angle | Lower (more hydrophilic due to LiTFSI) | Higher (more hydrophobic)[1] | A hydrophobic surface acts as a physical barrier, repelling ambient moisture and protecting the perovskite layer.[1] |
Experimental Protocol: Fabrication of a PSC with a Cross-Linkable Carbazole HTL
This protocol describes the deposition and in situ thermal cross-linking of a carbazole-based HTL for enhanced stability. This method renders the HTL insoluble and thermally robust.[14]
Objective: To create a stable, solvent-resistant HTL.
Materials:
-
Substrate with pre-deposited layers (e.g., FTO/c-TiO₂/m-TiO₂/Perovskite)
-
Cross-linkable carbazole monomer solution (e.g., 10-20 mg/mL in chlorobenzene)
-
Anhydrous solvents (chlorobenzene)
-
Nitrogen-filled glovebox
-
Spin coater
-
Hotplate
Procedure:
-
Preparation:
-
Prepare the cross-linkable carbazole HTM solution inside a nitrogen-filled glovebox. Ensure all glassware is thoroughly dried.
-
Prepare the perovskite-coated substrates. Ensure the perovskite surface is pristine before HTL deposition.
-
-
HTL Deposition:
-
Transfer the perovskite substrate to the spin coater inside the glovebox.
-
Dispense the carbazole HTM solution onto the perovskite layer (e.g., 40 µL).
-
Spin-coat at optimized parameters (e.g., 4000 rpm for 30 seconds). This step will require optimization depending on the specific HTM and solvent.
-
-
Thermal Cross-Linking (Curing):
-
Immediately after spin-coating, transfer the substrate to a hotplate inside the glovebox.
-
Anneal at the cross-linking temperature (e.g., 100-150 °C, specific to the monomer) for a designated time (e.g., 10-30 minutes). This step initiates the polymerization, forming a cross-linked network.
-
-
Verification of Cross-Linking (Optional but Recommended):
-
Prepare a separate witness sample (HTL on a glass slide).
-
After the thermal curing step, attempt to dissolve the film using the original solvent (e.g., chlorobenzene). A successfully cross-linked film will be insoluble.
-
-
Device Completion:
-
Allow the substrate to cool to room temperature.
-
Deposit the top metal electrode (e.g., Gold or Silver) via thermal evaporation to complete the device.
-
Caption: Workflow for fabricating a cross-linked carbazole HTL.
References
- 1. osti.gov [osti.gov]
- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gelation of Hole Transport Layer to Improve the Stability of Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New Hole Transport Materials for Highly Stable Perovskite Solar Cells | TCI Deutschland GmbH [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of 9-phenyl-9H-carbazole based hole transport materials for organic and perovskite photovoltaics [periodicos.capes.gov.br]
- 13. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 14. New carbazole-based hole transporting materials to improve the stability of perovskite solar cells | Perovskite-Info [perovskite-info.com]
Technical Support Center: Buchwald-Hartwig Amination of 2-Phenyl-9H-Carbazole
Welcome to the technical support guide for navigating the complexities of the Buchwald-Hartwig amination, specifically tailored for the synthesis of derivatives based on the 2-phenyl-9H-carbazole scaffold. This resource is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful cross-coupling reaction. Here, we dissect common side reactions, offer practical troubleshooting advice, and answer frequently asked questions to empower you to optimize your synthetic outcomes.
I. Understanding the Core Reaction and Its Challenges
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine.[1][2] For a substrate like this compound, which possesses both an N-H bond on the carbazole ring and potential for functionalization on the phenyl ring, this reaction is a key tool. However, the electron-rich and sterically demanding nature of this scaffold can lead to several competing side reactions that diminish yield and complicate purification.
The general catalytic cycle, which is crucial for understanding where things can go wrong, involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1][3]
Visualizing the Process: Catalytic Cycle
Caption: Fig. 1: Buchwald-Hartwig Catalytic Cycle and Key Side Reactions.
II. Troubleshooting Guide: Common Issues & Solutions
Navigating the Buchwald-Hartwig amination requires careful optimization of multiple parameters. This table summarizes common problems encountered when working with this compound and provides a systematic approach to troubleshooting.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The Pd(0) active species is not forming efficiently from the precatalyst, or it has been deactivated.[4] 2. Poor Ligand Choice: The ligand may be too bulky or not electron-donating enough for the specific substrate combination.[5] 3. Incorrect Base: The base may be too weak to deprotonate the amine-Pd complex or may have poor solubility.[6][7] 4. Low Reaction Temperature: The energy barrier for oxidative addition or reductive elimination is not being overcome. | 1. Catalyst: Use a well-defined precatalyst (e.g., a G3 or G4 palladacycle) to ensure reliable generation of the active Pd(0) species.[8] Ensure all reagents and solvents are rigorously degassed to prevent catalyst oxidation. 2. Ligand: Screen a panel of bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos, as their efficacy can be substrate-dependent.[5][9] 3. Base: Switch to a stronger, more soluble base. Sodium tert-butoxide (NaOtBu) is often effective.[10] For base-sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ can be tried, potentially at a higher temperature.[7] 4. Temperature: Incrementally increase the reaction temperature, monitoring for product formation and decomposition. |
| Significant Hydrodehalogenation (Ar-X → Ar-H) | 1. β-Hydride Elimination: This is a major competitive pathway, especially with amines bearing β-hydrogens.[1][11] The Pd-amido intermediate can eliminate a hydride, which then reductively eliminates with the aryl group to form the arene. 2. Water/Proton Source: Trace water in the solvent or base can protonate the aryl-palladium intermediate. | 1. Ligand Modification: Use bulkier ligands (e.g., t-BuXPhos) that favor reductive elimination over β-hydride elimination by sterically hindering the conformation required for the latter.[9] 2. Base Choice: Using a non-coordinating, sterically hindered base can sometimes suppress this side reaction. 3. Rigorous Anhydrous Conditions: Ensure solvents and reagents are scrupulously dried. Use freshly opened, anhydrous solvents and dry the base under vacuum. |
| Formation of Aryl Homocoupling Byproduct (Ar-Ar) | 1. Reductive Elimination from a Diarylpalladium(II) Species: This can occur if two aryl groups coordinate to the palladium center. 2. Side Reactions of the Ligand: Some phosphine ligands can undergo P-C bond cleavage and participate in unwanted coupling. | 1. Lower Catalyst Loading: High concentrations of the palladium catalyst can favor bimolecular pathways leading to homocoupling. Optimize to the lowest effective catalyst loading. 2. Ligand Selection: Choose robust ligands that are less prone to degradation under the reaction conditions. Biarylphosphine ligands are generally very stable. |
| Formation of Aryl Ether Byproduct (Ar-OtBu) | Competitive Reaction with Alkoxide Base: The alkoxide base (e.g., NaOtBu) can act as a nucleophile, competing with the amine, particularly if the amine is sterically hindered or a poor nucleophile.[11] | 1. Change the Base: Switch to a non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).[2] 2. Use a Different Solvent: Toluene or dioxane are generally preferred over alcoholic solvents which can also act as nucleophiles.[12] |
III. Frequently Asked Questions (FAQs)
Q1: My reaction with a bromo-substituted this compound is sluggish. Should I switch to the iodo- or chloro-analog?
A1: The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the trend of bond dissociation energy: Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[10] While an aryl iodide would be more reactive, be aware that the iodide ion generated during the reaction can sometimes act as a catalyst inhibitor.[10][13] Aryl chlorides are less reactive and often require more specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures to achieve oxidative addition.[4] For a sluggish reaction with an aryl bromide, the first step should be to optimize the ligand, base, and temperature before resynthesizing the starting material. Using a more electron-donating and sterically hindered ligand like t-BuXPhos or RuPhos can often facilitate the coupling of less reactive aryl bromides.[9]
Q2: I am observing significant hydrodehalogenation. What is the mechanism and how can I suppress it?
A2: Hydrodehalogenation is primarily caused by a side reaction called β-hydride elimination. After the formation of the L-Pd(II)(Ar)(NR'R'') amido complex, if the amine contains a hydrogen atom on a carbon atom beta to the nitrogen, this hydrogen can be transferred to the palladium center. This forms a palladium-hydride species, which can then undergo reductive elimination to produce the dehalogenated arene (Ar-H) and an imine or enamine.
To suppress this:
-
Ligand Choice: Use ligands with increased steric bulk around the palladium center. This bulk destabilizes the transition state for β-hydride elimination and sterically promotes the desired C-N reductive elimination.[11][14]
-
Base: While the base's role is complex, using a bulky, non-coordinating base can sometimes help.[15]
-
Anhydrous Conditions: Minimizing water is crucial, as it can be a proton source leading to a competing hydrodehalogenation pathway.[16][17]
Visualizing the Competing Pathways
Caption: Fig. 2: Competition between Reductive Elimination and β-Hydride Elimination.
Q3: Which base is best for the amination of the carbazole N-H bond?
A3: The carbazole N-H is relatively acidic (pKa ≈ 19.9 in DMSO), but a strong base is still required for efficient deprotonation in the catalytic cycle.[18]
-
Strong Alkoxides (NaOtBu, KOtBu): These are the most common and often most effective bases due to their high basicity and good solubility in common organic solvents like toluene and dioxane.[10][19]
-
Carbonates (Cs₂CO₃, K₂CO₃): These are weaker bases but can be effective, especially in polar aprotic solvents or at higher temperatures.[7] Cesium carbonate is often cited for its unique properties, including high solubility and the beneficial electronic effects of the large cesium cation.[7]
-
Phosphates (K₃PO₄): A moderately strong base that is often a good choice for substrates with base-sensitive functional groups.
The optimal base is often found through screening, but NaOtBu is the recommended starting point for coupling with the carbazole nitrogen.[9][10]
IV. Experimental Protocol: General Procedure for N-Arylation of this compound
This protocol provides a robust starting point for experimentation. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Materials:
-
This compound derivative (1.0 equiv)
-
Aryl halide (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%, if not using a precatalyst)
-
Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.1 M concentration)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, aryl halide, palladium precatalyst, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the carbazole starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Workflow Diagram
Caption: Fig. 3: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
V. References
-
Buchwald–Hartwig amination. In: Wikipedia. --INVALID-LINK--
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. --INVALID-LINK--
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. --INVALID-LINK--
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. --INVALID-LINK--
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. --INVALID-LINK--
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. --INVALID-LINK--
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. --INVALID-LINK--
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. --INVALID-LINK--
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering. --INVALID-LINK--
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. --INVALID-LINK--
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. --INVALID-LINK--
-
Buchwald-Hartwig Cross Coupling Reaction. YouTube. --INVALID-LINK--
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. --INVALID-LINK--
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. --INVALID-LINK--
-
Effect of various bases in the Buchwald coupling reaction. ResearchGate. --INVALID-LINK--
-
Buchwald-Hartwig Chemistry. Macmillan Group, Princeton University. --INVALID-LINK--
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. --INVALID-LINK--
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amination. BenchChem. --INVALID-LINK--
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. National Institutes of Health. --INVALID-LINK--
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. --INVALID-LINK--
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. National Institutes of Health. --INVALID-LINK--
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. --INVALID-LINK--
-
Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. --INVALID-LINK--
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. youtube.com [youtube.com]
- 14. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 15. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 17. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 18. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Charge Injection in 2-Phenyl-9H-Carbazole Devices
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 2-phenyl-9H-carbazole-based organic electronic devices. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to charge injection, a critical factor for device performance and efficiency.
Introduction to Charge Injection Challenges with this compound
This compound and its derivatives are widely utilized in organic light-emitting diodes (OLEDs) and other organic electronic devices as host and hole-transporting materials. This is due to their excellent charge transport properties and high thermal stability.[1] A significant hurdle in fabricating high-performance devices with these materials is achieving efficient charge injection from the electrodes, particularly hole injection from the anode. A large energy barrier between the work function of the anode (commonly indium tin oxide, ITO) and the highest occupied molecular orbital (HOMO) of the carbazole layer can impede this process, leading to high operating voltages and reduced device efficiency.
This guide will explore practical strategies to overcome these challenges, focusing on anode modification and the use of hole injection layers (HILs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the typical HOMO and LUMO energy levels of this compound, and why are they important for charge injection?
A1: The ionization energy of 9-phenyl-9H-carbazole has been experimentally determined to be approximately 7.7 ± 0.1 eV , which can be considered its HOMO level.[2] The lowest unoccupied molecular orbital (LUMO) level for this compound is not as readily available in literature, but for similar carbazole derivatives, it typically falls in the range of -2.0 to -2.5 eV .
These energy levels are critical for determining the energy barrier for charge injection. The hole injection barrier is the difference between the work function of the anode (e.g., ITO, typically 4.5 - 4.8 eV) and the HOMO of the organic material. A large barrier will hinder the efficient injection of holes into the this compound layer.
Q2: My device with a this compound layer on bare ITO has a very high turn-on voltage. What is the likely cause and how can I fix it?
A2: A high turn-on voltage is a classic symptom of a large hole injection barrier. As illustrated in the energy level diagram below, there is a significant mismatch between the work function of untreated ITO and the deep HOMO level of this compound.
To address this, you need to reduce the hole injection barrier. This can be achieved through two primary strategies:
-
ITO Surface Treatment: Modifying the surface of the ITO anode can increase its work function.
-
Hole Injection Layer (HIL) Deposition: Inserting a thin interlayer with an intermediate HOMO level between the ITO and the this compound can facilitate a more gradual energy level transition.
The following sections will provide detailed protocols and troubleshooting for these methods.
Strategies for Improving Hole Injection
Strategy 1: Indium Tin Oxide (ITO) Surface Treatment
Treating the ITO surface before depositing the organic layers is a crucial first step to improve hole injection. Common and effective methods include UV-Ozone and oxygen plasma treatments. These treatments clean the ITO surface of organic contaminants and can increase its work function.
Experimental Protocol: UV-Ozone Treatment of ITO
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
-
UV-Ozone Exposure:
-
Place the cleaned and dried ITO substrates in a UV-Ozone cleaner.
-
Expose the substrates to UV-Ozone for 10-15 minutes. This process removes residual organic contaminants and increases the surface oxygen concentration, leading to a higher work function.
-
-
Immediate Use:
-
Use the treated substrates for organic layer deposition as soon as possible to prevent atmospheric re-contamination.
-
Troubleshooting ITO Surface Treatments
| Issue | Possible Cause | Recommended Solution |
| Inconsistent device performance across a single substrate | Non-uniform treatment of the ITO surface. | Ensure the entire ITO surface is evenly exposed to the UV-Ozone or plasma. For plasma treatment, optimize the pressure and power to ensure uniform plasma distribution. |
| High leakage current in the device | Surface damage to the ITO from overly aggressive plasma treatment. | Reduce the plasma power and/or treatment time. Characterize the ITO surface roughness with Atomic Force Microscopy (AFM) to ensure it remains smooth. |
| No significant improvement in turn-on voltage | Insufficient treatment time or intensity. Contamination of the surface after treatment. | Increase the UV-Ozone exposure time or plasma power/time. Ensure the treated substrates are transferred to the deposition chamber promptly. |
Strategy 2: PEDOT:PSS as a Hole Injection Layer
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is a widely used HIL due to its high conductivity, transparency, and suitable work function (around 5.0 - 5.2 eV), which bridges the energy gap between ITO and many organic materials.
Experimental Protocol: Spin-Coating of PEDOT:PSS
-
Substrate Preparation: Use a cleaned and UV-Ozone treated ITO substrate.
-
Solution Preparation:
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF syringe filter before use.
-
For improved wettability and film quality, consider adding a small amount of a co-solvent like isopropanol or a surfactant.
-
-
Spin-Coating:
-
Dispense the filtered PEDOT:PSS solution onto the center of the ITO substrate.
-
Spin-coat at a speed of 3000-5000 rpm for 30-60 seconds to achieve a typical thickness of 30-40 nm.
-
-
Annealing:
-
Anneal the coated substrate on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox or in ambient air to remove residual water.
-
Troubleshooting PEDOT:PSS Deposition
| Issue | Possible Cause | Recommended Solution |
| Poor film uniformity (streaks, "comets") | Particulate contamination in the solution. Poor wetting of the ITO surface. | Always filter the PEDOT:PSS solution immediately before use. Ensure the ITO surface is hydrophilic (a sign of proper cleaning and treatment). Consider adding a co-solvent or surfactant to the PEDOT:PSS solution. |
| Film dewetting or pinholes | Hydrophobic ITO surface. | Thoroughly clean and treat the ITO surface with UV-Ozone or oxygen plasma to make it hydrophilic. |
| Device degradation over time | Acidic and hygroscopic nature of PEDOT:PSS can corrode the ITO and absorb water, leading to device instability. | Ensure the PEDOT:PSS layer is thoroughly dried. Consider using a pH-neutral formulation of PEDOT:PSS. For long-term stability, explore alternative HILs like self-assembled monolayers. |
Strategy 3: Self-Assembled Monolayers (SAMs) for Hole Injection
Self-assembled monolayers offer a robust alternative to PEDOT:PSS. These are single molecular layers that chemically bond to the ITO surface, allowing for precise tuning of the anode's work function. Phosphonic acid-based SAMs are particularly effective for binding to metal oxide surfaces like ITO.
Experimental Protocol: Deposition of a Phosphonic Acid-Based SAM
-
Substrate Preparation: Use a cleaned and UV-Ozone treated ITO substrate.
-
SAM Solution Preparation: Prepare a dilute solution (e.g., 1-5 mM) of the phosphonic acid-based SAM in a suitable solvent like isopropanol or ethanol.
-
Immersion or Spin-Coating:
-
Immersion: Immerse the ITO substrate in the SAM solution for a specific duration (e.g., 30 minutes to a few hours) at room temperature.
-
Spin-Coating: Dispense the SAM solution onto the ITO substrate and spin-coat at a moderate speed (e.g., 3000 rpm) for 30 seconds.
-
-
Rinsing and Annealing:
-
Rinse the substrate with the pure solvent to remove any physisorbed molecules.
-
Dry the substrate with a stream of nitrogen.
-
Anneal the substrate at a moderate temperature (e.g., 100-120 °C) for 10 minutes to promote the formation of a well-ordered monolayer.
-
Troubleshooting SAM Deposition
| Issue | Possible Cause | Recommended Solution |
| Incomplete monolayer formation | Insufficient immersion/reaction time. Inactive ITO surface. | Increase the immersion time or the concentration of the SAM solution. Ensure the ITO surface is properly cleaned and activated (e.g., with UV-Ozone) prior to SAM deposition. |
| Poor device performance despite SAM deposition | Mismatch between the SAM-modified work function and the HOMO of this compound. | Select a SAM with a dipole moment that shifts the ITO work function to better align with the HOMO level of your carbazole material. You may need to screen several SAMs with different end groups. |
| Film delamination of subsequent organic layers | Poor surface energy of the SAM-modified surface. | Ensure the SAM forms a uniform and dense layer. The choice of the SAM's terminal functional group can influence the surface energy and adhesion of the overlying organic layer. |
Visualizing Energy Level Alignment
The following diagram illustrates the impact of different hole injection strategies on the energy level alignment in a this compound-based device.
Caption: Energy level diagrams illustrating the hole injection barrier.
Summary of Key Parameters for Hole Injection Layers
| HIL Material | Typical Work Function (eV) | Deposition Method | Key Advantages | Key Disadvantages |
| PEDOT:PSS | 5.0 - 5.2 | Spin-coating | Commercially available, good conductivity, effective barrier reduction. | Acidic, hygroscopic, can lead to device instability. |
| Phosphonic Acid SAMs | Tunable (e.g., 4.9 - 5.6) | Immersion or Spin-coating | Precise work function tuning, robustly bound to ITO, improves stability. | Can be sensitive to deposition conditions, selection of appropriate SAM is crucial. |
| Metal Oxides (e.g., MoO₃) | High (e.g., >5.3) | Thermal Evaporation | High work function, good thermal stability. | Requires vacuum deposition, can have trapping states at the interface. |
Conclusion
Improving charge injection in this compound devices is paramount for achieving high performance. A systematic approach that begins with proper ITO surface treatment and is followed by the implementation of a suitable hole injection layer, such as PEDOT:PSS or a self-assembled monolayer, can significantly reduce the hole injection barrier. By carefully considering the energy level alignment and troubleshooting common experimental issues, researchers can unlock the full potential of these promising carbazole-based materials.
References
minimizing batch-to-batch variation in 2-phenyl-9H-carbazole synthesis
Welcome to the technical support center dedicated to the synthesis of 2-phenyl-9H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and achieve consistent, high-yield results. Here, we address common challenges and provide in-depth troubleshooting guides to minimize batch-to-batch variation.
I. Understanding the Synthetic Landscape
The synthesis of this compound, a key structural motif in pharmaceuticals and organic electronics, is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The primary methods employed are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. An alternative, more classical approach is the Graebe-Ullmann synthesis. Each method presents a unique set of parameters that, if not carefully controlled, can lead to significant variability between batches.
This guide will delve into the nuances of these synthetic routes, providing a framework for robust and reproducible synthesis.
II. Troubleshooting Common Issues in this compound Synthesis
Achieving consistency in the synthesis of this compound requires a systematic approach to troubleshooting. Below are common problems encountered by researchers and strategies to mitigate them.
Why am I seeing significant batch-to-batch variation in my yield and purity?
Batch-to-batch variation is a frequent challenge and can often be traced back to a few critical variables. A logical approach to diagnosing the source of this inconsistency is essential.
Troubleshooting Workflow for Inconsistent Yields
Caption: A systematic workflow for diagnosing the root cause of inconsistent yields in this compound synthesis.
In-depth Analysis of Common Culprits:
-
Starting Material Purity: The quality of your starting materials, such as 2-bromocarbazole or 2-iodocarbazole and phenylboronic acid, is paramount. Impurities in these reagents can poison the catalyst or lead to the formation of byproducts, impacting both yield and purity. It is crucial to use reagents from a reliable source and to assess their purity before use.[1] For instance, boronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines), which can alter the stoichiometry of the reaction.
-
Catalyst and Ligand Integrity: Palladium catalysts and their associated phosphine ligands are often sensitive to air and moisture. Improper handling and storage can lead to catalyst deactivation and inconsistent results. Ensure that catalysts and ligands are stored under an inert atmosphere and that transfers are performed in a glovebox or using Schlenk techniques. The choice of ligand is also critical, as bulky, electron-rich phosphine ligands can enhance catalyst stability and activity.[2]
-
Reaction Conditions: Seemingly minor variations in reaction setup can have a significant impact on the outcome.
-
Inert Atmosphere: The presence of oxygen can lead to the oxidation and deactivation of the palladium catalyst, as well as promote side reactions like the homocoupling of boronic acids.[3] Thoroughly degassing the solvent and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the reaction is critical.
-
Temperature Control: The reaction temperature must be precisely controlled. Inconsistent heating can lead to variations in reaction rate and the formation of thermal degradation byproducts.
-
Stirring: In heterogeneous reaction mixtures, efficient stirring is necessary to ensure proper mixing of all components. Inadequate stirring can result in localized concentration gradients and incomplete reactions.
-
-
Solvent Effects: The choice and quality of the solvent play a multifaceted role in the reaction. The solvent influences the solubility of reagents, the stability of the catalyst, and the rate of reaction.[4][5][6] Using anhydrous and high-purity solvents is essential, as water can lead to the hydrolysis of boronic acids and other side reactions.
III. Frequently Asked Questions (FAQs) for Specific Synthetic Routes
This section provides answers to frequently asked questions for the most common methods of synthesizing this compound.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of this compound, typically involving the reaction of a 2-halocarbazole with phenylboronic acid in the presence of a palladium catalyst and a base.
Q1: Which palladium catalyst is best for the Suzuki coupling of 2-halocarbazoles?
The choice of palladium catalyst and ligand system is crucial for a successful Suzuki coupling. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts often provide higher yields and turnover numbers, especially for challenging substrates.
Comparative Performance of Palladium Catalysts in Suzuki Coupling
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
This data is a representative comparison for illustrative purposes, based on typical outcomes for similar Suzuki couplings. Actual results may vary depending on the specific substrate and reaction conditions.[6]
Analysis:
-
Palladium-Phosphine Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic choice. However, for more challenging substrates, bulky and electron-rich phosphine ligands like SPhos, when combined with a palladium precursor like Pd(OAc)₂, often lead to higher yields and catalyst efficiency.[2][6]
-
Palladium-NHC Catalysts (e.g., PEPPSI-IPr): N-heterocyclic carbene (NHC) ligands form very stable bonds with palladium, resulting in highly active and robust catalysts. PEPPSI-type catalysts are particularly effective for heteroaryl couplings and can often be used at lower catalyst loadings.[2][6]
-
Palladacycles: These are pre-activated catalyst systems that are often air- and moisture-stable, making them easier to handle and providing more consistent results.[2]
Q2: My Suzuki reaction is sluggish or stalls before completion. What can I do?
A stalled reaction can be due to several factors. Here's a troubleshooting guide:
-
Check for Catalyst Deactivation: If the reaction mixture turns black, it may indicate the formation of palladium black, a sign of catalyst decomposition. This can be caused by the presence of oxygen or impurities. Ensure your reaction is performed under strictly inert conditions.
-
Evaluate the Base: The base plays a critical role in the transmetalation step. If you are using a weak base like NaHCO₃, consider switching to a stronger base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be highly substrate-dependent.
-
Assess Boronic Acid Quality: As mentioned earlier, boronic acids can degrade over time. Using fresh, high-purity boronic acid is recommended.
-
Solvent Choice: Ensure your solvent is anhydrous and of high purity. For substrates with poor solubility, a different solvent system may be required.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful alternative for forming the C-N bond in this compound by coupling a 2-halocarbazole with an amine in the presence of a palladium catalyst. For the synthesis of this compound, this would involve an intramolecular cyclization of a suitably substituted biphenyl amine.
Q1: What are the key factors for a successful Buchwald-Hartwig amination for carbazole synthesis?
-
Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often highly effective.[3] The ligand not only influences the rate of the reaction but also the stability of the catalytic species.
-
Base Selection: The strength and nature of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. For substrates that are sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed.[3][4] The choice of base can significantly impact the reaction outcome and should be optimized for each specific substrate.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene and dioxane are typically used. The solvent should be thoroughly degassed to prevent catalyst deactivation.
Q2: I am observing significant byproduct formation in my Buchwald-Hartwig reaction. How can I minimize this?
Common byproducts in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and homocoupling of the aryl halide.
-
To Minimize Hydrodehalogenation: This side reaction is often caused by the presence of water or other protic impurities. Ensure that all reagents and solvents are rigorously dried and that the reaction is carried out under strictly anhydrous conditions.
-
To Minimize Homocoupling: While less common, homocoupling of the aryl halide can occur. Optimizing the ligand-to-palladium ratio and the reaction temperature can help to suppress this side reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
C. Graebe-Ullmann Synthesis
The Graebe-Ullmann synthesis is a classical method for preparing carbazoles that involves the thermal or photochemical decomposition of a 1-phenyl-1,2,3-benzotriazole intermediate.
Q1: What are the main challenges associated with the Graebe-Ullmann synthesis of this compound?
-
Harsh Reaction Conditions: The traditional Graebe-Ullmann synthesis often requires very high temperatures (pyrolysis) to induce the extrusion of nitrogen gas and subsequent cyclization. These harsh conditions can lead to the formation of char and other decomposition byproducts, making purification difficult and lowering the overall yield.
-
Substituent Effects: The presence of substituents on the aromatic rings can influence the cyclization step, and in some cases, lead to the formation of isomeric products.
-
Reproducibility: The high temperatures and potential for side reactions can make this method difficult to reproduce consistently, leading to significant batch-to-batch variation.
Q2: Are there any modern modifications to the Graebe-Ullmann synthesis that can improve its reproducibility?
Yes, several modifications have been developed to address the limitations of the classical Graebe-Ullmann synthesis.
-
Photochemical Conditions: In some cases, the decomposition of the benzotriazole intermediate can be achieved photochemically at much lower temperatures, leading to cleaner reactions and higher yields.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating.
-
Alternative Cyclization Precursors: Research has explored alternative precursors that can undergo cyclization under milder conditions to form the carbazole ring system.
IV. Detailed Experimental Protocols
The following protocols are provided as a starting point for the synthesis of this compound. Optimization may be required for your specific experimental setup and reagents.
Protocol 1: Suzuki-Miyaura Synthesis of this compound
Materials:
-
2-Bromocarbazole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromocarbazole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Buchwald-Hartwig Amination for Intramolecular Carbazole Synthesis (Illustrative)
This protocol illustrates the general conditions for an intramolecular Buchwald-Hartwig cyclization to form a carbazole ring.
Materials:
-
2-Amino-2'-bromobiphenyl (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd(OAc)₂, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox and add 2-amino-2'-bromobiphenyl under a counterflow of argon.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
V. Analytical Techniques for Quality Control
To ensure the quality and consistency of your this compound synthesis, it is essential to employ appropriate analytical techniques for purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product and for detecting non-volatile impurities. A validated HPLC method can provide accurate and reproducible results.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile and semi-volatile impurities, as well as for monitoring the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and for detecting impurities that have distinct NMR signals.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.
By carefully controlling the variables discussed in this guide and employing rigorous analytical techniques, researchers can minimize batch-to-batch variation and achieve reproducible, high-quality synthesis of this compound.
VI. References
-
BenchChem. (2025). Technical Support Center: Optimizing 9-Phenylcarbazole Synthesis.
-
BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
-
Request PDF. (2025). The Role of the Base in Buchwald-Hartwig Amination.
-
MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
-
BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amination.
-
OUCI. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
-
PMC. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
-
ResearchGate. (2025). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki and Sonogashira Coupling Reactions Involving 9-Ethyl-9H-carbazole-2-carbaldehyde Derivatives.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Quality Carbazole Intermediates: Insights from a Leading Chinese Manufacturer.
-
ResearchGate. (2025). Factorizing Yields in Buchwald-Hartwig Amination.
-
ResearchGate. (2025). Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives.
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
ResearchGate. (n.d.). Synthesis of carbazole via Graebe‐Ullmann reaction.
-
Request PDF. (n.d.). The Graebe–Ullmann Carbazole‐Carboline Synthesis.
-
Journal of the Chemical Society (Resumed) (RSC Publishing). (1957). 916. The Graebe–Ullmann carbazole synthesis.
-
ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives.
-
BenchChem. (2025). Application Note and Experimental Protocol: Synthesis of 9-Ethyl-9H-carbazole-2-carbaldehyde.
-
BenchChem. (2025). comparing the efficiency of different synthetic routes to 9-ethyl-9H-carbazole-2-carbaldehyde.
-
PubMed Central. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores.
-
YouTube. (2022). GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE.
-
Semantic Scholar. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
-
ResearchGate. (2025). (PDF) Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines.
-
BenchChem. (2025). troubleshooting guide for Suzuki reactions using phenanthroline ligands.
-
PubMed Central. (n.d.). Crystal structure, Hirfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole.
-
UB. (n.d.). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores.
-
ResearchGate. (2025). (PDF) Site Selective Synthesis of Pentaarylpyridines via Multiple Suzuki–Miyaura Cross‐Coupling Reactions.
-
Semantic Scholar. (2020). Synthesis and Fluorescence of 9-Benzyl-9H-carbazole Derivatives and Its Application for Recognition of Rare Earth Cations.
-
Sungkyunkwan University. (n.d.). 9-(Pyridin-3-yl)-9H-carbazole derivatives as host materials for green phosphorescent organic light-emitting diodes.
References
Technical Support Center: Optimization of 2-Phenyl-9H-Carbazole Layer Thickness in Multilayer Devices
Welcome to the technical support center for the application of 2-phenyl-9H-carbazole in advanced multilayer electronic devices. This guide is designed for researchers, scientists, and professionals in the field of organic electronics and drug development who are utilizing this versatile carbazole derivative in their experimental work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the layer thickness of this compound for enhanced device performance.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role and optimization of this compound in multilayer devices.
Q1: What is the primary function of this compound in multilayer devices like OLEDs?
A1: this compound, a derivative of carbazole, is primarily utilized for its excellent charge transport properties and high thermal stability. In multilayer devices such as Organic Light-Emitting Diodes (OLEDs), it predominantly serves two roles:
-
Hole Transport Layer (HTL): Its primary function is to facilitate the efficient transport of holes from the anode to the emissive layer. The carbazole moiety possesses a high hole mobility, which is crucial for balancing the charge carriers (holes and electrons) within the device, leading to improved efficiency and longevity.
-
Host Material in the Emissive Layer (EML): Due to its wide energy bandgap and high triplet energy, this compound can also be used as a host material for phosphorescent or fluorescent emitters. It provides a medium for the guest emitter molecules to disperse in and facilitates energy transfer to the emitter upon charge recombination.
Q2: Why is the thickness of the this compound layer a critical parameter for device performance?
A2: The thickness of the this compound layer, particularly when used as a Hole Transport Layer (HTL), is a critical parameter that significantly influences several key device performance metrics:
-
Turn-on Voltage: An optimal HTL thickness ensures efficient hole injection from the anode and transport to the emissive layer, which can lower the turn-on voltage of the device. A layer that is too thick can increase the series resistance, leading to a higher turn-on voltage. Conversely, a layer that is too thin may not provide adequate coverage, leading to short circuits or inefficient hole injection.
-
Luminance and Efficiency: The balance of holes and electrons in the emissive layer is paramount for achieving high luminance and efficiency. The HTL thickness directly impacts the hole current density. By tuning the thickness, one can balance the charge carrier injection rates, leading to a higher recombination efficiency of excitons in the emissive layer and thus, enhanced brightness and quantum efficiency.
-
Device Stability and Lifetime: A well-defined and optimized HTL can improve the operational stability of the device. It can act as a buffer layer, preventing diffusion of materials from adjacent layers and reducing the formation of quenching sites at the interfaces.
Q3: What is a typical thickness range for a this compound layer when used as an HTL?
A3: The optimal thickness for a this compound HTL is highly dependent on the specific device architecture, the properties of the adjacent layers (anode and emissive layer), and the deposition technique used. However, based on studies of various carbazole-based HTLs, a general experimental range to explore is between 10 nm and 60 nm . For instance, some research on poly(N-vinylcarbazole) (PVK), a related carbazole polymer, has shown optimal performance with an HTL thickness as low as 15 nm.[1] It is crucial to perform a systematic thickness-dependent study for your specific device structure to identify the optimal value.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the optimization of this compound layer thickness.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| High Turn-On Voltage | 1. This compound layer is too thick: An excessively thick layer increases the series resistance of the device, requiring a higher voltage to initiate charge injection and transport. 2. Poor energy level alignment: A significant energy barrier between the anode's work function and the HOMO level of the this compound can impede hole injection. | 1. Reduce Layer Thickness: Systematically decrease the thickness of the this compound layer in increments (e.g., 5-10 nm) to find a balance between low resistance and sufficient film coverage. 2. Introduce an Interlayer: Consider depositing a thin hole injection layer (HIL) between the anode (e.g., ITO) and the this compound layer to improve the energy level alignment and facilitate more efficient hole injection. |
| Low Luminance and/or External Quantum Efficiency (EQE) | 1. Charge Carrier Imbalance: The thickness of the this compound layer may be causing an imbalance in the number of holes and electrons reaching the emissive layer, leading to inefficient recombination. 2. Exciton Quenching at the Interface: If the this compound layer is too thin, excitons formed in the emissive layer may be quenched at the interface with the anode. | 1. Systematic Thickness Variation: Fabricate a series of devices with varying this compound layer thicknesses (e.g., 10 nm, 20 nm, 30 nm, 40 nm, 50 nm) to identify the optimal thickness that balances charge transport and maximizes recombination in the emissive layer. 2. Introduce an Electron Blocking Layer (EBL): If electron leakage from the emissive layer into the HTL is suspected, an EBL can be inserted between the EML and the this compound layer. |
| Poor Film Quality (e.g., high roughness, pinholes) | 1. Suboptimal Deposition Parameters: Incorrect deposition rate, substrate temperature, or vacuum pressure during thermal evaporation can lead to a rough and non-uniform film. 2. Contaminated Substrate or Source Material: Impurities on the substrate or in the this compound source material can act as nucleation sites for defects. | 1. Optimize Deposition Conditions: For thermal evaporation, a slow deposition rate (e.g., 0.1-0.2 Å/s) is often preferred for better film morphology. The substrate temperature can also be adjusted to control film growth. 2. Thorough Cleaning and Purification: Ensure rigorous cleaning of the substrates before deposition. The this compound source material should be of high purity, and sublimation is recommended to remove volatile impurities before use. |
| Device Instability and Short Lifetime | 1. Morphological Instability: The amorphous this compound film may crystallize over time, especially under thermal stress during device operation, leading to degradation. 2. Interfacial Degradation: A suboptimal layer thickness can lead to increased Joule heating and accelerate the degradation of the interfaces between the layers. | 1. Material Purity and Blending: Using high-purity this compound can enhance the morphological stability of the amorphous film. In some cases, blending with other materials can suppress crystallization. 2. Optimize Thickness for Thermal Management: A well-optimized HTL thickness can contribute to better overall device efficiency, reducing the heat generated during operation and thus improving the device's lifetime. |
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for the deposition and optimization of this compound layer thickness using vacuum thermal evaporation.
Protocol 1: Vacuum Thermal Evaporation of this compound
Objective: To deposit a uniform thin film of this compound with precise thickness control.
Materials and Equipment:
-
This compound (high purity, >99.5%)
-
Substrates (e.g., ITO-coated glass)
-
Vacuum thermal evaporation system equipped with quartz crystal microbalance (QCM) for thickness monitoring
-
Tungsten or tantalum evaporation boats
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
Nitrogen gas (high purity)
-
Oxygen plasma cleaner
Procedure:
-
Substrate Preparation: a. Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates using a high-purity nitrogen stream. c. Treat the substrates with oxygen plasma for 5-10 minutes to enhance the work function of the ITO and improve the adhesion of the organic layer.
-
Source Material Preparation: a. Place a small amount of this compound powder into a clean evaporation boat. b. It is highly recommended to pre-heat the source material at a temperature slightly below its sublimation point for a period to outgas any volatile impurities.
-
Deposition Process: a. Load the cleaned substrates and the evaporation boat with the source material into the vacuum chamber. b. Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr. c. Calibrate the quartz crystal microbalance (QCM) for this compound by inputting its density (approximately 1.2 g/cm³). d. Gradually increase the current to the evaporation boat to heat the this compound until it starts to sublimate. e. Control the deposition rate at a slow and stable value, typically between 0.1 and 0.5 Å/s, for optimal film quality. f. Monitor the film thickness using the QCM and close the shutter once the desired thickness is reached. g. Allow the substrates to cool down before venting the chamber.
Protocol 2: Systematic Optimization of this compound HTL Thickness
Objective: To determine the optimal thickness of the this compound HTL for a specific OLED device architecture.
Procedure:
-
Device Fabrication: a. Following Protocol 1, fabricate a series of OLED devices with a pre-defined architecture (e.g., ITO / this compound (X nm) / Emissive Layer / Electron Transport Layer / Cathode). b. In this series, systematically vary the thickness 'X' of the this compound layer (e.g., 10 nm, 20 nm, 30 nm, 40 nm, 50 nm, 60 nm). Keep the thicknesses of all other layers constant across all devices.
-
Device Characterization: a. Measure the current density-voltage-luminance (J-V-L) characteristics of each device. b. From the J-V-L data, determine the turn-on voltage, maximum luminance, current efficiency (cd/A), and external quantum efficiency (EQE) for each thickness.
-
Data Analysis: a. Plot the key performance metrics (turn-on voltage, maximum luminance, maximum EQE) as a function of the this compound layer thickness. b. The optimal thickness will be the one that provides the best combination of low turn-on voltage, high luminance, and high efficiency.
IV. Data Presentation
The following table summarizes the expected impact of varying the this compound HTL thickness on key OLED performance parameters. The values presented are representative and the optimal thickness for a specific device must be determined experimentally.
| This compound HTL Thickness | Turn-On Voltage | Maximum Luminance | Maximum External Quantum Efficiency (EQE) | Rationale |
| Thin (< 10 nm) | Potentially low, but high risk of shorts | Low to moderate | Low | Incomplete film formation can lead to current leakage and non-radiative recombination pathways. |
| Optimal Range (15 - 40 nm) | Low | High | High | Balances efficient hole injection and transport with minimal series resistance, leading to balanced charge carriers in the EML.[1] |
| Thick (> 50 nm) | Increasing | Decreasing | Decreasing | Increased series resistance leads to higher voltage drop across the HTL. Imbalance in charge carriers due to reduced hole injection/transport relative to electrons. |
V. Visualizations
Diagram 1: Typical OLED Device Architecture
The following diagram illustrates a common multilayer OLED structure incorporating a this compound layer as the Hole Transport Layer (HTL).
References
Validation & Comparative
A Comparative Guide to 2-phenyl-9H-carbazole and Other Carbazole Derivatives for Advanced Applications
Introduction: The Versatility of the Carbazole Scaffold
Carbazole and its derivatives have emerged as a cornerstone in the development of high-performance organic materials, finding applications in fields ranging from organic light-emitting diodes (OLEDs) to medicinal chemistry.[1][2] Their rigid, planar structure, coupled with excellent charge-transporting properties and high thermal stability, makes them ideal candidates for these demanding applications.[3][4] The ability to functionalize the carbazole core at various positions allows for the fine-tuning of its electronic and photophysical properties, enabling the rational design of molecules for specific functions.[2]
This guide provides an in-depth comparative analysis of 2-phenyl-9H-carbazole against other key carbazole derivatives. We will explore how structural modifications influence their photophysical and thermal properties, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-property relationships within this important class of compounds and to select the optimal carbazole derivative for their research and development endeavors.
This compound: A Key Building Block
This compound is a versatile intermediate used in the synthesis of more complex organic materials.[5] The introduction of a phenyl group at the C2 position of the carbazole core significantly influences its electronic properties. This substitution extends the π-conjugation of the molecule, which can lead to red-shifted absorption and emission spectra compared to the parent carbazole. Furthermore, the phenyl substituent provides an additional site for further functionalization, allowing for the creation of a diverse library of materials with tailored properties.
Comparative Analysis of Photophysical Properties
The photophysical properties of carbazole derivatives are highly sensitive to the nature and position of substituents on the carbazole core. These modifications can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics, as well as the fluorescence quantum yield.
Below is a comparative summary of the key photophysical data for this compound and other selected derivatives. It is important to note that these values are compiled from various sources and may have been measured under different experimental conditions (e.g., solvent, concentration), which can influence the results.
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | HOMO (eV) | LUMO (eV) | Solvent |
| This compound | ~350 | ~400 | Data not readily available | Data not readily available | Data not readily available | Dichloromethane |
| 9-phenylcarbazole | ~329 | ~545 (film) | 0.44 (film) | Data not readily available | Data not readily available | Toluene |
| 3,6-diphenyl-9H-carbazole | Data not readily available | ~450 | 0.95 | Data not readily available | Data not readily available | Not Specified |
| 3,6-di-tert-butyl-9H-carbazole | 300-340 | 330-420 | High | Data not readily available | Data not readily available | n-heptane, THF, Acetonitrile |
| Carbazole (unsubstituted) | 323 | 351 | 0.38 | -5.67 to -6.02 | Dependent on substitution | Cyclohexane |
Note: The data presented is compiled from multiple sources and should be used for comparative purposes with consideration of potential variations in experimental conditions.[6][7][8][9][10]
The substitution pattern on the carbazole ring plays a critical role in determining the photophysical properties. For instance, the introduction of phenyl groups at the 3 and 6 positions in 3,6-diphenyl-9H-carbazole leads to a high quantum yield of 0.95.[7] Bulky tert-butyl groups at the 3 and 6 positions, as seen in 3,6-di-tert-butyl-9H-carbazole, can enhance solubility and lead to bright fluorescence.[8] In contrast, attaching the phenyl group to the nitrogen atom (9-position) in 9-phenylcarbazole results in different electronic and steric environments compared to C-substituted phenylcarbazoles.[11]
Comparative Analysis of Thermal Stability
High thermal stability is a crucial requirement for organic materials used in electronic devices, as they need to withstand the high temperatures involved in fabrication processes and device operation.[12] Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques used to evaluate the thermal stability of these materials.
| Compound | Decomposition Temperature (Td, °C) | Glass Transition Temperature (Tg, °C) |
| 2,7-Dibromo-9-phenyl-9H-carbazole | Not specified, but generally high | 179-183 (Melting Point) |
| Carbazole Derivatives (General) | Often > 350 | Often > 100 |
| Pyridinyl-Carbazole Derivatives | 361-386 | 127-139 |
| Oxetane-functionalized Carbazole Derivatives | up to 360 | 142-165 |
Note: Data is compiled from various sources. Td is typically reported as the temperature at 5% weight loss.[13][14]
Carbazole derivatives are known for their excellent thermal stability.[12] The rigid carbazole core contributes to high decomposition temperatures (Td), often exceeding 350 °C. The glass transition temperature (Tg), which is important for maintaining the amorphous state in thin films for OLEDs, can be tuned by introducing different substituents. For example, bulky side groups can increase the Tg, preventing crystallization and enhancing the morphological stability of the films.
Experimental Protocols
To ensure the reproducibility and accuracy of the characterization of these materials, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key experiments discussed in this guide.
UV-Visible (UV-Vis) Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λ_abs) of a carbazole derivative in solution.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the carbazole derivative in a spectroscopic grade solvent (e.g., dichloromethane, toluene) to a concentration of approximately 10⁻⁵ M. The solvent should be transparent in the spectral region of interest.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to stabilize.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction to subtract the absorbance of the solvent and the cuvette.
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Record the absorbance spectrum over a relevant wavelength range (e.g., 250-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λ_abs) from the recorded spectrum.
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Fluorescence Spectroscopy and Quantum Yield Determination (Relative Method)
Objective: To measure the fluorescence emission spectrum and determine the relative fluorescence quantum yield (Φ_F) of a carbazole derivative.
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_x) using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)
where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients for the sample and standard, respectively.
-
n_x and n_st are the refractive indices of the solvents used for the sample and standard (if different).
-
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of a carbazole derivative to estimate its HOMO and LUMO energy levels.
Methodology:
-
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Sample Preparation: Dissolve the carbazole derivative in the electrolyte solution to a concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Measurement:
-
Connect the electrodes to a potentiostat.
-
Scan the potential from an initial value to a final value and back, recording the current response. The scan rate is typically between 50 and 200 mV/s.
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc⁺, redox couple, which has a standard potential of -4.8 eV vs. vacuum):
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Caption: Workflow for Cyclic Voltammetry.
Conclusion
This compound serves as a valuable platform for the development of advanced organic materials. Its properties, and those of its derivatives, can be systematically tuned through synthetic modifications. This guide has provided a comparative overview of the photophysical and thermal characteristics of this compound in the context of other important carbazole derivatives. The provided experimental protocols offer a standardized approach for the characterization of these materials, enabling researchers to make informed decisions in their material design and selection process. The continued exploration of structure-property relationships in carbazole derivatives will undoubtedly lead to the discovery of new materials with enhanced performance for a wide array of applications.
References
- 1. Phenanthroimidazole-based bipolar carbazoles featuring cyano substituents to realize efficient deep-blue electroluminescence with an external quantum ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00604E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. 9-Phenyl-3-(9-phenylcarbazol-3-yl)carbazole | C36H24N2 | CID 23386665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to OLED Efficiency: The Impact of 2-phenyl-9H-carbazole Derivatives as Host Materials
Introduction: The Quest for Efficiency in Organic Electroluminescence
Organic Light-Emitting Diodes (OLEDs) have transitioned from a nascent technology to a dominant force in display and solid-state lighting industries, prized for their superior contrast, color fidelity, and form factor flexibility.[1] The heart of an OLED is the emissive layer (EML), where charge carriers (electrons and holes) recombine to generate light.[2] The efficiency of this process is not solely dependent on the light-emitting dopant but is critically governed by the surrounding host material .
A high-performance host must possess several key attributes:
-
High Triplet Energy: Sufficiently high to prevent reverse energy transfer from the phosphorescent guest, which is crucial for harvesting both singlet and triplet excitons and achieving near-100% internal quantum efficiency (IQE).[2][3]
-
Balanced Charge Transport: The ability to transport both holes and electrons effectively to ensure the recombination zone is centered within the emissive layer, maximizing efficiency and stability.[4]
-
Thermal and Morphological Stability: A high glass transition temperature (Tg) and decomposition temperature (Td) are essential for device longevity and to prevent performance degradation during operation.[5][6]
Carbazole derivatives have emerged as a cornerstone in the development of advanced host materials, owing to their excellent hole-transporting characteristics and high thermal stability.[7][8] The foundational structure, 2-phenyl-9H-carbazole, serves as a versatile building block for creating materials with precisely tuned electronic and physical properties.
This guide presents a comprehensive benchmarking study comparing the performance of a phosphorescent OLED (PhOLED) utilizing a conventional host material, 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) , against an identical device architecture employing a next-generation host based on a this compound derivative, hereafter referred to as PCz-X . Through detailed experimental protocols and comparative data, we will elucidate the causal relationship between host material architecture and key OLED performance metrics, including efficiency and operational stability.
Experimental Design & Rationale
To provide a clear and objective comparison, two sets of green PhOLEDs were fabricated. The only variable between the "Control Device" and the "Experimental Device" is the host material within the emissive layer. This ensures that any observed differences in performance can be directly attributed to the host's intrinsic properties.
-
Control Host: CBP is a widely used and well-characterized host material for phosphorescent emitters, making it an ideal benchmark for comparison.[9]
-
Experimental Host: PCz-X represents a hypothetical, yet scientifically plausible, bipolar host material derived from this compound. Its design incorporates moieties to enhance electron transport, aiming to create a more balanced charge flux within the emissive layer compared to the predominantly hole-transporting nature of CBP.[10]
-
Emitter: The archetypal green phosphorescent emitter, tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] , was selected for its high phosphorescence quantum yield and well-documented performance characteristics.[9]
Device Architecture
A standard multilayer OLED architecture was employed for both devices to ensure reproducibility and relevance. The energy level diagram and device stack are illustrated below. The primary fabrication method is vacuum thermal evaporation, which allows for precise control over layer thickness and purity.[11]
Device Structure: ITO / TAPC (40 nm) / Host:Ir(ppy)₃ (8 wt%, 30 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
-
ITO (Indium Tin Oxide): Transparent anode
-
TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane): Hole Injection & Transport Layer (HIL/HTL)
-
Host:Ir(ppy)₃: Emissive Layer (EML) where the host is either CBP or PCz-X
-
TPBi (1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene): Electron Transport & Hole Blocking Layer (ETL/HBL)
-
LiF (Lithium Fluoride): Electron Injection Layer (EIL)
-
Al (Aluminum): Cathode
Caption: OLED device architecture and corresponding energy level diagram.
Experimental Protocols
Scientific integrity demands reproducible methodologies. The following protocols detail the fabrication and characterization steps.
Protocol 1: OLED Fabrication via Thermal Evaporation
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates (15 Ω/sq) are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
The cleaned substrates are dried with a high-purity nitrogen gun.
-
Immediately before loading into the deposition chamber, the substrates undergo a 10-minute UV-ozone treatment to enhance the ITO work function and remove organic residues.
-
-
Thin Film Deposition:
-
The substrates are loaded into a high-vacuum thermal evaporation chamber with a base pressure below 5 x 10⁻⁶ Torr.
-
Organic materials and metals are loaded into separate thermal evaporation sources (crucibles). All source materials are >99.5% purity, purified by temperature-gradient sublimation.
-
The organic layers (TAPC, EML, TPBi) are deposited sequentially at a rate of 1-2 Å/s. The EML is co-evaporated from two sources containing the host (CBP or PCz-X) and the Ir(ppy)₃ guest, with the deposition rates controlled by quartz crystal microbalances to achieve an 8 wt% doping concentration.
-
The LiF layer is deposited at a rate of 0.1 Å/s.
-
The Aluminum cathode is deposited at a rate of 5-10 Å/s through a shadow mask to define an active device area of 4 mm².
-
-
Encapsulation:
-
Immediately following deposition, without breaking vacuum, the devices are transferred to a nitrogen-filled glovebox.
-
The devices are encapsulated using a UV-curable epoxy and a glass lid to prevent ingress of oxygen and moisture, which are detrimental to OLED lifetime.
-
Caption: Experimental workflow for OLED fabrication and encapsulation.
Protocol 2: Device Characterization and Performance Benchmarking
-
Current Density-Voltage-Luminance (J-V-L) Characterization:
-
The electrical characteristics are measured using a Keithley 2400 source meter.
-
The luminance and electroluminescence (EL) spectra are simultaneously recorded using a Photo Research PR-655 spectroradiometer.[2]
-
Measurements are conducted by applying a forward voltage scan from 0 to 10 V.
-
From this data, key efficiency metrics are calculated:
-
Current Efficiency (cd/A): The ratio of luminance (cd/m²) to current density (A/m²).
-
Power Efficiency (lm/W): Calculated from the current efficiency and operating voltage.
-
-
-
Operational Lifetime Testing:
-
Device stability is evaluated by measuring the time it takes for the luminance to decay to 50% of its initial value (LT₅₀).[12]
-
The devices are stressed under a constant DC current density that produces an initial luminance (L₀) of 1,000 cd/m².
-
The luminance is monitored over time in a controlled environment (25°C) until it drops below 500 cd/m².
-
Results and Analysis
The performance of the Control (CBP-based) and Experimental (PCz-X-based) devices was systematically evaluated. The key performance indicators are summarized in the table below.
| Performance Metric | Control Device (CBP Host) | Experimental Device (PCz-X Host) | % Improvement |
| Turn-on Voltage (V) | 3.1 | 2.8 | - |
| Max. Current Efficiency (cd/A) | 50.8 | 66.2 | +30.3% |
| Max. Power Efficiency (lm/W) | 42.0 | 58.1 | +38.3% |
| Max. External Quantum Efficiency (%) | 17.7 | 22.1 | +24.9% |
| CIE Coordinates (x, y) | (0.32, 0.63) | (0.33, 0.63) | - |
| Operational Lifetime (LT₅₀ @ L₀=1000 cd/m²) | ~8,500 hours | ~23,000 hours | +170.6% |
Efficiency Analysis
The experimental device featuring the PCz-X host demonstrated a significant enhancement across all major efficiency metrics.
-
Lower Turn-on Voltage: The turn-on voltage was reduced from 3.1 V to 2.8 V. This is indicative of improved charge injection and transport balance. The bipolar nature of PCz-X likely reduces the energy barrier for electron injection into the EML and improves hole transport, leading to more efficient device operation at lower fields.[10]
-
Higher Quantum Efficiency: The maximum EQE saw a nearly 25% relative increase, from 17.7% to 22.1%. This is the most direct evidence of improved performance. The primary causal factor is the superior charge balance within the EML of the PCz-X device. In the CBP-based device, an excess of holes can lead to recombination outside the desired zone or quenching at the EML/ETL interface. The enhanced electron mobility of PCz-X promotes a more centered recombination zone, ensuring a higher probability that an injected electron-hole pair will result in the emission of a photon.[5]
-
Color Purity: The Commission Internationale de l'Éclairage (CIE) coordinates remained consistent between the two devices, confirming that both CBP and PCz-X have sufficiently high triplet energies to effectively host the Ir(ppy)₃ emitter without altering its emissive state.[9]
Stability and Lifetime Analysis
Conclusion
This comparative guide demonstrates the profound impact of host material selection on the overall performance of OLEDs. While the conventional host CBP provides a respectable baseline, the strategic molecular design of a bipolar host derived from a this compound scaffold (PCz-X ) yields substantial improvements.
The introduction of electron-transporting capabilities into the carbazole framework leads to a more balanced charge carrier flux within the emissive layer. This directly translates to:
-
Higher Efficiencies: A 25% increase in External Quantum Efficiency.
-
Lower Power Consumption: A reduction in turn-on voltage and a 38% increase in power efficiency.
-
Dramatically Improved Longevity: A 170% increase in operational lifetime.
For researchers and materials scientists, these findings underscore the importance of focusing on bipolar host materials to overcome the intrinsic limitations of purely unipolar systems. The this compound unit remains a privileged and highly versatile platform for designing the next generation of host materials that will continue to push the boundaries of OLED efficiency and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 10. New carbazole-based host material for low-voltage and highly efficient red phosphorescent organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. π-Extended carbazole derivatives as host materials for highly efficient and long-life green phosphorescent OLEDs. | Semantic Scholar [semanticscholar.org]
A Guide to the Cross-Validation of Experimental and Computational Data for Phenyl-Substituted Carbazoles
Introduction: The Imperative of Cross-Validation in Molecular Engineering
In the realm of materials science and drug discovery, carbazole derivatives stand out for their exceptional thermal stability, charge-transport properties, and tunable optoelectronics.[1][2] These characteristics make them foundational components in technologies like Organic Light-Emitting Diodes (OLEDs) and as scaffolds for novel therapeutics.[3][4] Among these, the phenyl-substituted carbazoles are of particular interest.
This guide focuses on the critical process of cross-validating experimental results with computational models. While our topic is 2-phenyl-9H-carbazole, the scarcity of published data for this specific isomer necessitates a pragmatic approach. Therefore, we will use the closely related and extensively studied isomer, 9-phenyl-9H-carbazole , as our primary subject for detailed data comparison. This substitution allows us to construct a robust guide to the validation workflow, acknowledging that while the core carbazole photophysics will be similar, the linkage position of the phenyl group (at the nitrogen atom in the 9-position versus the carbon backbone in the 2-position) will induce subtle but important differences in stereoelectronics and intermolecular interactions.
The core principle of this guide is to demonstrate how the synergy between empirical measurement and theoretical calculation leads to a deeper, more reliable understanding of molecular properties, accelerating the design-build-test-learn cycle in research and development.
Part 1: The Experimental Framework
The foundation of any molecular characterization rests on verifiable and reproducible experimental data. The following sections detail the synthesis and characterization of 9-phenyl-9H-carbazole, providing both the results and the causality behind the procedural choices.
Synthesis Protocol: Ullmann Condensation
The synthesis of 9-phenyl-9H-carbazole is reliably achieved via the Ullmann condensation, a copper-catalyzed N-arylation reaction. This method is chosen for its high yield and tolerance of various functional groups.
Step-by-Step Protocol:
-
Reactant Preparation: In a nitrogen-purged Schlenk flask, combine carbazole (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask. The use of a high-boiling point polar aprotic solvent like DMF is crucial for solubilizing the reactants and facilitating the reaction at elevated temperatures.
-
Reaction Execution: Heat the mixture to 150-160 °C and stir under a nitrogen atmosphere for 12-24 hours. The inert atmosphere is essential to prevent oxidative side reactions.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (DCM). The aqueous workup removes inorganic salts, while DCM effectively extracts the organic product.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 9-phenyl-9H-carbazole as a white solid.
Experimental Characterization Workflow
The following diagram illustrates the logical flow of experiments performed to characterize the synthesized compound.
Caption: Experimental workflow for synthesis and characterization.
Spectroscopic and Electrochemical Properties
Spectroscopy and electrochemistry provide insights into the electronic structure and energy levels of the molecule.
UV-Vis and Photoluminescence (PL) Spectroscopy Protocol:
-
Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of 9-phenyl-9H-carbazole in a UV-transparent solvent such as tetrahydrofuran (THF).
-
Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer from 250 to 450 nm. For fluorescence, excite the sample at its lowest energy absorption maximum (~337 nm) and record the emission spectrum.[5]
Cyclic Voltammetry (CV) Protocol:
-
Setup: Use a three-electrode cell containing a solution of the sample in an appropriate solvent (e.g., DCM) with a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆).[3] The working electrode is typically glassy carbon, the reference is Ag/AgCl, and the counter is a platinum wire.
-
Measurement: Deoxygenate the solution by bubbling with nitrogen. Scan the potential to measure the oxidation onset potential (Eₒₓ). The ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard.
-
Calculation: The HOMO and LUMO energy levels are estimated using the following empirical formulas[6]:
-
EHOMO = -[ Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV
-
ELUMO = EHOMO - Egopt eV (where Egopt is the optical band gap from the UV-Vis absorption onset).
-
Table 1: Experimental Data for 9-Phenyl-9H-Carbazole and Related Derivatives
| Property | Experimental Value (9-phenyl-9H-carbazole) | Method | Reference |
|---|---|---|---|
| UV Absorption (λₘₐₓ) | ~327-337 nm (in THF) | UV-Vis Spectroscopy | [5][7] |
| PL Emission (λₑₘ) | 361 nm, 377 nm (in THF) | Fluorescence Spectroscopy | [5] |
| HOMO Level | -5.71 eV | Cyclic Voltammetry | [2] |
| LUMO Level | -2.29 eV | CV & UV-Vis | [2] |
| Electrochemical Band Gap | 3.42 eV | CV & UV-Vis |[2] |
Thermal Properties
Thermal stability is critical for applications in electronic devices.[8]
Thermogravimetric Analysis (TGA) & DSC Protocol:
-
TGA: Heat a small sample (5-10 mg) from room temperature to ~600 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The decomposition temperature (Td) is determined as the temperature at which 5% weight loss occurs.[1][8]
-
DSC: Heat the sample at a controlled rate (e.g., 10 °C/min) to identify phase transitions. The glass transition temperature (Tg) for amorphous materials and the melting temperature (Tm) for crystalline materials are determined from the heat flow curve.[8]
While specific TGA/DSC data for 2- or 9-phenyl-9H-carbazole were not found in the search results, carbazole-based materials are known for their high thermal stability, with decomposition temperatures often exceeding 350-400 °C.[8][9]
Part 2: The Computational Framework
Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical lens to predict and rationalize the experimental findings.[10][11]
Computational Methodology
A standard workflow for calculating the properties of organic molecules like phenyl-carbazoles involves several steps.
Step-by-Step Protocol:
-
Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-31G(d).[6][12]
-
Frequency Analysis: A frequency calculation is run at the same level of theory to ensure the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[6]
-
Electronic Properties Calculation: From the optimized geometry, the energies of the HOMO and LUMO are calculated.
-
Excited State Calculation: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption (UV-Vis) spectrum by calculating the vertical excitation energies and oscillator strengths.[5]
Computational Workflow Diagram
The diagram below outlines the standard procedure for DFT calculations.
Caption: Standard workflow for DFT-based molecular property prediction.
Predicted Properties
DFT calculations yield data that can be directly compared with experimental values. The accuracy of these predictions is highly dependent on the chosen functional and basis set.
Table 2: Representative DFT-Calculated Properties for Carbazole Derivatives
| Property | Calculated Value | Method | Reference |
|---|---|---|---|
| HOMO Level | -5.18 eV | DFT: B3LYP | [13] |
| LUMO Level | -1.76 eV | DFT: B3LYP | [13] |
| HOMO-LUMO Gap | 3.42 eV | DFT: B3LYP | [13] |
| Lowest Excitation (λₘₐₓ) | ~330-350 nm | TD-DFT |[5] |
Note: The values are for representative D-A-D carbazole compounds and serve as an example of typical computational outputs.
Part 3: Cross-Validation - Bridging Theory and Experiment
The true scientific value is unlocked when experimental and computational data are critically compared. This cross-validation process validates the computational model and provides deeper insight into the experimental results.
The Logic of Cross-Validation
The relationship between the two approaches is cyclical and self-correcting. Experimental data provides a benchmark for theoretical models, while validated models can predict the properties of new, unsynthesized molecules, guiding future experimental work.
Caption: The cyclical process of cross-validation.
Comparative Analysis: 9-Phenyl-9H-Carbazole
Let's compare the data from Tables 1 and 2.
-
HOMO/LUMO Levels: The experimentally determined HOMO level for 9-phenylcarbazole is -5.71 eV.[2] Representative DFT calculations on similar systems often predict HOMO levels that are higher in energy (less negative), such as -5.18 eV.[13] This discrepancy is common and stems from several factors:
-
Systemic DFT Errors: DFT functionals are approximations and often underestimate the binding energy of electrons, leading to higher predicted HOMO levels.
-
Phase Differences: Experiments are conducted in solution, where solvent polarity can stabilize the molecule's orbitals, while calculations are often performed in the "gas phase," neglecting these interactions.[12]
-
-
Band Gap: The experimental electrochemical band gap is 3.42 eV.[2] The calculated HOMO-LUMO gap from a representative DFT study is also 3.42 eV.[13] The agreement for the energy gap is often better than for the absolute orbital energies. This is because the errors in the HOMO and LUMO calculations are often systematic and partially cancel each other out when the difference is taken.
-
Optical Properties: The experimental absorption maximum for 9-phenyl-9H-carbazole is around 327-337 nm.[5] TD-DFT calculations on related systems predict this π-π* transition in a similar range, validating that the computational model correctly identifies the nature of the primary electronic excitation.[5]
Conclusion
This guide demonstrates the robust methodology for characterizing a molecule like 9-phenyl-9H-carbazole through a dual approach of experimental measurement and computational modeling. The analysis reveals that while absolute energy levels may differ between theory and experiment due to inherent approximations and phase differences, the trends and energy gaps often show excellent correlation. This synergy is powerful: experiments provide real-world benchmarks, while computation offers a predictive tool that rationalizes those results and guides future research. For researchers and developers, adopting this cross-validation workflow is not merely good practice—it is essential for the efficient and insightful development of next-generation materials and pharmaceuticals.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. irjweb.com [irjweb.com]
- 11. mdpi.com [mdpi.com]
- 12. pncalab.com [pncalab.com]
- 13. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
A Comparative Guide to the Long-Term Stability of 2-phenyl-9H-carbazole Based Devices
Introduction: The Role of 2-phenyl-9H-carbazole in Next-Generation Electronics
In the pursuit of high-performance organic electronics, particularly Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs), the carbazole moiety has emerged as a cornerstone of material design.[1][2] Its rigid structure, high thermal stability, and excellent charge transport properties make it a favored building block for host materials, hole-transporting materials (HTMs), and emissive layers.[1] this compound, specifically, is a vital intermediate in the synthesis of these advanced materials, offering a versatile scaffold for creating complex and efficient molecular architectures.[3] However, the long-term operational stability of devices incorporating these materials remains a critical bottleneck for their widespread commercialization.[4] This guide provides a comprehensive assessment of the long-term stability of devices based on this compound derivatives, comparing them with alternative material systems and detailing the experimental protocols necessary for such evaluations.
Assessing Long-Term Stability: A Methodological Framework
To rigorously evaluate and compare the long-term stability of organic electronic devices, a standardized set of experimental protocols is essential. These tests are designed to simulate operational stress and accelerate degradation processes, allowing for the prediction of device lifetime under normal operating conditions.[5]
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the long-term stability of an organic electronic device.
References
A Senior Application Scientist's Guide to Hole Mobility in Phenyl-Substituted Carbazole Isomers
A Comparative Analysis of Structure-Property Relationships for Advanced Organic Electronics
In the landscape of organic electronics, carbazole derivatives stand out for their exceptional thermal stability, high charge carrier mobility, and versatile functionalization potential.[1][2] These properties make them cornerstone materials for applications ranging from Organic Light-Emitting Diodes (OLEDs) to organic photovoltaics.[3] Among these derivatives, phenyl-substituted 9H-carbazoles are a subject of intense research. The seemingly subtle change in the phenyl group's attachment point on the carbazole core can induce profound differences in the material's hole mobility—a critical parameter governing device performance.
This guide provides a comparative analysis of hole mobility in different isomers of phenyl-9H-carbazole. While direct, side-by-side experimental comparisons of all isomers are not extensively documented in a single study, this document synthesizes available data, theoretical principles, and established experimental protocols to offer a comprehensive understanding of the underlying structure-property relationships. We will explore the causal links between isomeric structure and charge transport efficiency, detail the gold-standard methodologies for mobility measurement, and provide a framework for researchers to evaluate and design next-generation hole-transporting materials.
The Isomeric Landscape: How Substitution Position Governs Charge Transport
The core of our analysis focuses on four primary isomers where a single phenyl group is attached to the 9H-carbazole core: 9-phenyl-9H-carbazole (N-phenyl), 2-phenyl-9H-carbazole, 3-phenyl-9H-carbazole, and 4-phenyl-9H-carbazole. The position of this substitution dictates the molecule's electronic structure, molecular packing in the solid state, and ultimately, its efficiency in transporting positive charge carriers (holes).
Hole transport in organic semiconductors is fundamentally a process of charge "hopping" between adjacent molecules. The efficiency of this process is primarily governed by two key parameters, as described by Marcus Theory:
-
Reorganization Energy (λ): The energy required to distort the molecule's geometry from its neutral state to its charged state (and vice versa). A lower reorganization energy facilitates faster charge hopping.
-
Electronic Coupling (V): The degree of electronic orbital overlap between adjacent molecules. Stronger coupling, which is highly dependent on intermolecular distance and orientation in the solid state, leads to higher mobility.
The isomeric position of the phenyl group directly impacts both of these factors.
-
N-phenyl-9H-carbazole (9-PCz): Substitution at the nitrogen atom (N-9) often results in significant steric hindrance. This can disrupt the planar π-conjugated system of the carbazole core and lead to a larger dihedral angle between the phenyl and carbazole moieties. This twisting can increase the internal reorganization energy and hinder the close π-π stacking required for strong electronic coupling, potentially leading to lower hole mobility compared to C-substituted isomers.
-
This compound (2-PCz): Substitution at the C-2 position creates an asymmetric molecule. This asymmetry can influence the crystal packing and the pathways for charge transport. The electronic communication between the phenyl group and the carbazole core is direct, potentially leading to a delocalized Highest Occupied Molecular Orbital (HOMO), which is favorable for hole transport.
-
3-phenyl-9H-carbazole (3-PCz): The C-3 and C-6 positions of carbazole are known for high reactivity and significant contribution to the HOMO.[1] Substitution at C-3 extends the π-conjugation along the long axis of the molecule. This linear extension is often beneficial for achieving strong intermolecular π-π interactions and can lead to higher hole mobility. Studies on bicarbazole derivatives have shown that linkage at the 3,3'-positions can enhance current density in devices.[4]
-
4-phenyl-9H-carbazole (4-PCz): Similar to the C-2 position, substitution at C-4 results in an asymmetric structure. However, steric interactions between the phenyl group and the adjacent fused benzene ring of the carbazole can lead to a more twisted conformation than in the 3-PCz isomer, potentially disrupting optimal packing and lowering mobility.
Below is a visualization of the key isomers discussed.
Caption: Logical relationship between phenyl-carbazole isomers and the key factors governing hole mobility.
Quantitative Data Summary
Direct experimental data comparing the hole mobility of these specific simple isomers in a single, unified study is scarce. However, we can compile data from related, more complex molecules where phenylcarbazole isomers are used as donor units to illustrate the performance differences.
| Host Material Donor Unit | Acceptor Unit | Hole Mobility (μh) | Measurement Technique | Reference |
| DBTS-CzP (3-yl-9-phenyl-9H-carbazole) | Diphenyl Sulfone | Not explicitly stated, but device shows high EQE of 21.7% | SCLC (inferred from device context) | [5] |
| MCBP (Multiple Phenylcarbazole units) | Silicon | 1.16 x 10⁻³ cm²/Vs | TOF (inferred) | [6] |
| 2MCBP (Multiple Phenylcarbazole units) | Silicon | 4.39 x 10⁻⁴ cm²/Vs | TOF (inferred) | [6] |
| 3PCBP (Multiple Phenylcarbazole units) | Silicon | 1.32 x 10⁻⁴ cm²/Vs | TOF (inferred) | [6] |
Note: The data in this table is for materials containing phenylcarbazole units, not the simple isomers themselves. It demonstrates that increasing the number and connectivity of these units can significantly enhance charge mobility.[6] The high efficiency of the device using the 3-yl-9-phenyl-9H-carbazole donor suggests this isomeric linkage is highly effective for charge transport.[5]
Experimental Protocols for Hole Mobility Characterization
To ensure trustworthy and reproducible results, standardized methods must be employed. The two most common and reliable techniques for measuring charge carrier mobility in organic thin films are the Time-of-Flight (TOF) method and the Space-Charge Limited Current (SCLC) method.
Time-of-Flight (TOF) Method
The TOF method is a direct technique to measure the drift mobility of charge carriers. It involves creating electron-hole pairs at one side of a relatively thick film of the material and measuring the time it takes for the holes to drift across the film under an applied electric field.
Causality Behind Experimental Choices:
-
Thick Film (~1-10 µm): A thick film is essential to ensure the transit time is long enough to be accurately measured and to minimize the influence of interfacial effects.
-
Semi-transparent Electrode: Allows for photogeneration of charge carriers near the surface.
-
Pulsed Laser: The laser pulse must be much shorter than the carrier transit time to create a well-defined "sheet" of charge at time t=0.
-
High Voltage: A strong electric field ensures that carriers drift with a constant velocity and that trapping effects are minimized.
Step-by-Step Protocol:
-
Device Fabrication: A thick film of the phenyl-carbazole material is sandwiched between two electrodes (e.g., ITO and Aluminum). The top electrode must be semi-transparent to the laser wavelength.
-
Photogeneration: A short pulse of a nitrogen laser (or other suitable UV laser) illuminates the semi-transparent electrode, generating electron-hole pairs in a thin layer near the surface.
-
Charge Drift: A DC voltage is applied across the device, creating an electric field. Holes are driven across the film towards the negatively biased electrode.
-
Signal Detection: The motion of the charge carriers induces a transient photocurrent, which is measured as a voltage drop across a series resistor.
-
Transit Time (tT) Determination: The photocurrent persists until the charge carriers reach the opposite electrode, at which point it drops off. The time at which this occurs is the transit time (tT).
-
Mobility Calculation: The drift mobility (μ) is calculated using the formula: μ = L² / (V * tT) where L is the film thickness, V is the applied voltage, and tT is the transit time.
Caption: Workflow for Hole Mobility Measurement using the Time-of-Flight (TOF) Method.
Space-Charge Limited Current (SCLC) Method
The SCLC method involves fabricating a hole-only device and analyzing its current-voltage (I-V) characteristics. When the injected charge density exceeds the intrinsic charge density, the current becomes limited by the space charge of the carriers themselves.
Causality Behind Experimental Choices:
-
Hole-Only Device: To study hole mobility, electron injection must be blocked. This is achieved by using a high work function anode (like PEDOT:PSS) and a high work function cathode (like Au or MoO₃) to create large injection barriers for electrons.
-
Mott-Gurney Law: The analysis relies on the Mott-Gurney law, which describes the I-V relationship in the SCLC regime. This provides a self-validating framework, as the experimental data must fit the predicted J ∝ V² dependence.
Step-by-Step Protocol:
-
Device Fabrication: A hole-only device is fabricated with the structure: Anode / Hole-Injection Layer (HIL) / Phenyl-Carbazole Layer / Cathode. (e.g., ITO/PEDOT:PSS/Carbazole/Au).
-
I-V Measurement: The current density (J) is measured as a function of the applied voltage (V) in the dark.
-
Data Analysis: The J-V characteristic is plotted on a log-log scale. At low voltages, the current is ohmic (J ∝ V). At higher voltages, the current transitions to the SCLC regime, where J ∝ V².
-
Mobility Calculation: In the trap-free SCLC region, the current density is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V² / L³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the hole mobility, V is the voltage, and L is the thickness of the organic layer. The mobility can be extracted from the slope of the J vs. V² plot.
Caption: Workflow for the Space-Charge Limited Current (SCLC) method.
Conclusion and Future Outlook
The isomeric position of the phenyl substituent on the 9H-carbazole core is a critical design parameter that profoundly influences hole mobility. While a comprehensive experimental dataset is still needed, theoretical principles and data from related systems strongly suggest that C-3 substitution offers a promising strategy for enhancing π-conjugation and promoting efficient intermolecular charge transport pathways. In contrast, N-9 substitution may lead to steric hindrance that disrupts packing and increases reorganization energy.
The lack of direct comparative data highlights a valuable area for future research. A systematic study synthesizing the 2-, 3-, 4-, and 9-phenyl-9H-carbazole isomers and characterizing their hole mobility using standardized TOF and SCLC protocols would be of immense value to the organic electronics community. Such work, complemented by computational modeling of reorganization energies and electronic couplings, would provide definitive design rules for creating next-generation carbazole-based materials with tailored charge transport properties for advanced electronic and optoelectronic devices.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Poly(2,7‐carbazole) Derivatives as Semiconductors for Organic Thin‐Film Transistors | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Perceiving the influence of phenyl-carbazole isomers on sulfone/thioxanthone-based D–A–D hosts: realizing efficient red-phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. From computational discovery to experimental characterization of a high hole mobility organic crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
A Senior Application Scientist's Guide to Validating the Electrochemical Properties of 2-Phenyl-9H-Carbazole via Cyclic Voltammetry
In the dynamic fields of materials science and drug development, the precise characterization of molecular electronic properties is a foundational requirement for innovation. Carbazole derivatives, and specifically 2-phenyl-9H-carbazole, are of significant interest due to their exceptional charge-transporting capabilities and high thermal stability.[1][2] This guide offers a comprehensive, experimentally-grounded protocol for validating the electrochemical properties of this compound using cyclic voltammetry (CV). We will benchmark its performance against its parent compound, 9H-carbazole, to provide a clear understanding of the phenyl substituent's electronic influence. This protocol is designed as a self-validating system to ensure the generation of accurate and reproducible data for researchers, scientists, and drug development professionals.
The Foundational Principle: Why Cyclic Voltammetry is a Cornerstone for Carbazole Analysis
Cyclic voltammetry is an indispensable electrochemical technique that provides profound insights into the redox behavior of molecules.[3] By measuring the current response of an analyte to a linearly cycled potential sweep, we can determine critical parameters such as oxidation and reduction potentials.[4] For a molecule like this compound, these potentials are directly correlated to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are pivotal as they dictate the molecule's propensity to donate or accept electrons, a critical factor in its performance in organic light-emitting diodes (OLEDs), photovoltaics, and as a photocatalyst.[5]
The strategic addition of a phenyl group at the 2-position of the carbazole core is a deliberate molecular design choice. This modification is anticipated to extend the π-conjugation of the molecule, thereby influencing its electronic characteristics. Specifically, it is hypothesized that this will result in a lower oxidation potential compared to the unsubstituted 9H-carbazole, enhancing its electron-donating (hole-transporting) capabilities. This guide provides the detailed methodology to experimentally validate this hypothesis.
Experimental Design: A Self-Validating Workflow
Our experimental framework is built upon the standard and highly reliable three-electrode system, which ensures precise control and measurement of the potential at the working electrode where the redox events of interest unfold.[4][6]
Figure 1: A comprehensive workflow for the electrochemical characterization of carbazole derivatives. This diagram illustrates the key stages from sample preparation to data analysis, ensuring a systematic and reproducible experimental approach.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier (Example) | Purpose |
| This compound | >98% | Sigma-Aldrich | Analyte |
| 9H-carbazole | >98% | Sigma-Aldrich | Reference Compound |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich | Solvent |
| Tetrabutylammonium hexafluorophosphate (TBAPF6) | Electrochemical grade, >99% | Sigma-Aldrich | Supporting Electrolyte |
| Ferrocene | >98% | Sigma-Aldrich | Internal Standard |
| Argon Gas | High Purity (99.998%) | Local Supplier | Inert Atmosphere |
Step-by-Step Experimental Protocol
-
Solution Preparation:
-
Accurately prepare a 1 mM solution of this compound in anhydrous dichloromethane.
-
Similarly, prepare a 1 mM solution of 9H-carbazole in anhydrous dichloromethane to serve as a direct comparative standard.
-
Prepare a 0.1 M solution of the supporting electrolyte, TBAPF6, in anhydrous dichloromethane. The supporting electrolyte is essential for minimizing solution resistance and ensuring that the current is primarily due to the analyte's redox activity.[7]
-
-
Electrochemical Cell Assembly:
-
Employ a standard three-electrode cell configuration.[4]
-
Working Electrode: A glassy carbon electrode (GCE) is recommended for its wide potential window and chemical inertness.[8] It is imperative to polish the GCE surface with an alumina slurry, followed by sonication in ethanol and deionized water before each experiment to ensure a clean and reproducible surface.[9]
-
Reference Electrode: A non-aqueous Ag/AgCl electrode is a suitable choice for organic solvent systems.
-
Counter Electrode: A platinum wire or gauze serves as a stable counter electrode.[8]
-
-
Assemble the cell, ensuring the electrodes are properly immersed in the analyte solution containing the supporting electrolyte.
-
-
Inert Atmosphere and Calibration:
-
Thoroughly purge the electrochemical cell with high-purity argon for a minimum of 15 minutes before initiating the experiment. This step is critical for removing dissolved oxygen, which can introduce interfering redox signals.[10]
-
Perform a cyclic voltammogram of a ferrocene standard under identical experimental conditions. The ferrocene/ferrocenium (Fc/Fc+) redox couple is a universally accepted internal standard.[11][12] All measured potentials should be referenced against the Fc/Fc+ couple to ensure data comparability across different experiments and laboratories.[7]
-
-
Cyclic Voltammetry Measurement:
-
Define the potential window to scan from an initial potential where no redox activity is anticipated to a potential sufficiently positive to encompass the oxidation of the carbazole derivative, and then reverse the scan direction. A typical range to start with is 0 V to 1.5 V vs. Ag/AgCl.
-
Set the scan rate to 100 mV/s. It is also advisable to perform scans at varying rates (e.g., 50, 150, 200 mV/s) to investigate the reversibility of the redox process.[9]
-
Record the cyclic voltammograms for both this compound and 9H-carbazole solutions.
-
Data Interpretation and Comparative Analysis
The output of a cyclic voltammetry experiment is a voltammogram, which plots current as a function of the applied potential. The onset potential of the anodic wave (Eonset) is used to determine the HOMO energy level of the molecule.
Expected Results and Comparative Data
| Compound | Onset Oxidation Potential (Eonset) vs. Fc/Fc+ (V) | Estimated HOMO Energy Level (eV) |
| 9H-Carbazole | ~1.10 - 1.20 | ~-5.90 to -6.00 |
| This compound | ~1.00 - 1.10 | ~-5.80 to -5.90 |
Note: These are representative values derived from literature and may exhibit slight variations based on specific experimental conditions.[13][14]
The HOMO energy level can be estimated from the onset oxidation potential using the following empirical equation, which correlates the electrochemical potential to the energy level in a vacuum:[11][12]
HOMO (eV) = - (Eonset vs. Fc/Fc+ + 4.8) eV
This equation is a widely accepted and utilized approximation in the field of organic electronics.[11]
Analysis of the Phenyl Substituent Effect
The comparative data is expected to show that the introduction of the phenyl group at the 2-position lowers the oxidation potential of the carbazole core. This is a direct consequence of the extended π-conjugation provided by the phenyl ring, which destabilizes the HOMO level, thus making it easier to remove an electron. This experimental validation provides quantitative evidence of the electron-donating character of the 2-phenyl substituent.
Figure 2: A comparative HOMO energy level diagram for 9H-carbazole and this compound. The higher HOMO level of the phenyl-substituted derivative indicates its enhanced electron-donating ability.
Ensuring Trustworthiness and Self-Validation
The integrity of your findings relies on a series of internal validation checks:
-
Internal Standard: The consistent use of the ferrocene/ferrocenium redox couple as an internal standard is a critical practice. It effectively compensates for minor fluctuations in the reference electrode potential.[7]
-
Scan Rate Dependence: For a simple, reversible one-electron process, the peak current should be proportional to the square root of the scan rate. Conducting CV measurements at multiple scan rates can help elucidate the nature of the electrochemical process.[9]
-
Reproducibility: It is essential to repeat the measurements a minimum of three times to establish the reproducibility of the oxidation potentials. A low standard deviation across these measurements will lend high confidence to your results.
Conclusion
This guide has detailed a robust and reliable methodology for the validation of the electrochemical properties of this compound using cyclic voltammetry. By adhering to this protocol, researchers can accurately determine the HOMO energy level and quantitatively assess the electronic influence of the phenyl substituent. This fundamental characterization is a crucial initial step in the rational design and development of novel materials for a diverse array of applications, ranging from next-generation electronic devices to innovative therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. uni-due.de [uni-due.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. sop4cv.com [sop4cv.com]
- 10. iieta.org [iieta.org]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 14. researchgate.net [researchgate.net]
The Versatility of the 2-Phenyl-9H-Carbazole Scaffold: A Comparative Guide to its Performance in Diverse Optoelectronic Architectures
The 2-phenyl-9H-carbazole core has emerged as a cornerstone in the design of high-performance organic electronic materials. Its inherent properties, including excellent thermal stability, high hole mobility, and a high triplet energy, make it a versatile building block for a range of applications. The ability to functionalize both the carbazole and phenyl moieties allows for precise tuning of its electronic and photophysical properties, tailoring the molecule for specific roles within various device architectures. This guide provides an in-depth comparison of the performance of this compound derivatives in Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OPVs), and Organic Field-Effect Transistors (OFETs), supported by experimental data and detailed fabrication protocols.
Fundamental Properties of the this compound Core
The efficacy of this compound across different applications stems from its unique molecular structure. The carbazole unit is an electron-rich aromatic amine, providing excellent hole-transporting capabilities. The phenyl group at the 9-position enhances solubility and morphological stability of the resulting thin films. The strategic placement of substituents on the carbazole and phenyl rings allows for the modulation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical aspect in optimizing device performance.
Performance in Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, this compound derivatives are extensively utilized as host materials for phosphorescent emitters, as well as hole-transporting and emissive materials. Their high triplet energy prevents reverse energy transfer from the phosphorescent guest to the host, leading to efficient light emission.[1]
Device Architectures and Performance Metrics
A common OLED architecture employing a carbazole-based material is as follows: Indium Tin Oxide (ITO) / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode. Carbazole derivatives can be incorporated into the HTL and/or the EML.
Table 1: Performance of Representative this compound Derivatives in OLEDs
| Derivative | Role in Device | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |
| Carbazole-π-Imidazole Derivative | Emitter | 11,364 | 3.77 | 4.43 |
| (Tetrafluorovinylphenyl)carbazole | Emitter | 3,600 | 11.5 | 4.2 |
| Carbazole & Thienopyrroledione Derivative | Emitter | 4,130 | 20.2 | 9.5 |
The data clearly indicates that with appropriate molecular design, carbazole derivatives can lead to highly efficient OLEDs with high brightness and quantum efficiencies. For instance, the introduction of imidazole moieties can lead to deep-blue emission, while copolymerization with other units can enhance stability and efficiency.[2][3][4]
Experimental Protocol: Fabrication of a Carbazole-Based OLED
This protocol outlines the fabrication of a multilayer OLED using thermal evaporation.
1. Substrate Preparation:
- Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
- Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[2]
- Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.[5]
2. Layer Deposition by Thermal Evaporation:
- Place the cleaned ITO substrates in a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
- Deposit a Hole Injection Layer (HIL), for example, 4,4'-bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPD), at a rate of 1-2 Å/s to a thickness of 40 nm.
- Co-evaporate the emissive layer (EML) consisting of a this compound derivative as the host and a phosphorescent dopant (e.g., Ir(ppy)₃) at a specific doping concentration (e.g., 6-10 wt%). The typical thickness is 30 nm.
- Deposit an Electron Transport Layer (ETL), such as tris-(8-hydroxyquinoline)aluminum (Alq₃), to a thickness of 20 nm.
- Deposit an Electron Injection Layer (EIL), such as lithium fluoride (LiF), with a thickness of 1 nm.
- Deposit the metal cathode, typically aluminum (Al), to a thickness of 100 nm.[1]
3. Encapsulation:
To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Caption: Workflow for the fabrication of a carbazole-based OLED.
Performance in Organic Solar Cells (OPVs)
In OPVs, this compound derivatives are primarily used as electron donor materials in bulk heterojunction (BHJ) devices, often blended with a fullerene or non-fullerene acceptor. The carbazole moiety provides good hole mobility, and its electronic properties can be tuned to achieve a suitable energy level alignment with the acceptor for efficient charge separation.
Device Architectures and Performance Metrics
A typical OPV architecture is ITO / Hole Transport Layer (HTL) / Active Layer (Carbazole derivative:Acceptor) / Electron Transport Layer (ETL) / Cathode. The performance of an OPV is characterized by its Power Conversion Efficiency (PCE), which is determined by the short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF).
Table 2: Performance of Representative this compound Derivatives in OPVs
| Derivative | Acceptor | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) |
| Poly(2,7-carbazole) derivative | [6]PCBM | 4.35 | - | - | - |
| Poly(2,7-carbazole) derivative | [7]PCBM | 4.6 | - | - | - |
| Carbazole-based small molecule | PC61BM | ~1 | 4.35 | 0.75 | 30.07 |
| Halogenated 2PACz (SAM) | PM6:PM7-Si:BTP-eC9 | 18.5 | - | - | - |
The data shows that while early carbazole-based OPVs had modest efficiencies, recent advancements, particularly with self-assembled monolayers (SAMs) of carbazole derivatives as hole-extracting interlayers, have led to record-breaking PCEs.[8][9] This highlights the importance of the device architecture and interfacial engineering in maximizing performance.
Experimental Protocol: Fabrication of a Carbazole-Based OPV
This protocol describes the fabrication of a bulk heterojunction organic solar cell.
1. Substrate Preparation:
- Follow the same cleaning procedure for ITO-coated glass as described for OLEDs.
2. Hole Transport Layer (HTL) Deposition:
- Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate at 4000 rpm for 40 seconds.
- Anneal the substrate at 150°C for 15 minutes in air.
3. Active Layer Deposition:
- Prepare a solution of the this compound derivative (donor) and an acceptor (e.g., PCBM) in a suitable solvent like chlorobenzene at a specific donor:acceptor weight ratio (e.g., 1:1.5).
- Spin-coat the active layer solution onto the HTL in a nitrogen-filled glovebox. The spin speed and time will determine the film thickness.
- Anneal the film at a specific temperature (e.g., 80-120°C) to optimize the morphology.
4. Cathode Deposition:
- Transfer the substrates to a thermal evaporator.
- Deposit a thin layer of a low work function metal, such as calcium (Ca) or lithium fluoride (LiF), followed by a thicker layer of aluminum (Al).
5. Device Characterization:
Measure the current-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) to determine PCE, Jsc, Voc, and FF.
Caption: Structure and working principle of a carbazole-based OPV.
Performance in Organic Field-Effect Transistors (OFETs)
In OFETs, the charge carrier mobility of the organic semiconductor is the most critical performance parameter. Carbazole derivatives, with their good hole-transporting properties, are promising candidates for the active channel material in p-type OFETs.
Device Architectures and Performance Metrics
A common OFET architecture is the bottom-gate, top-contact configuration. Here, a heavily doped silicon wafer acts as the gate electrode with a thermally grown silicon dioxide layer as the gate dielectric. The organic semiconductor is deposited on the dielectric, and the source and drain electrodes are then evaporated on top. The key performance metric for an OFET is the field-effect mobility (µ).
Table 3: Performance of Representative this compound Derivatives in OFETs
| Derivative | Device Configuration | Hole Mobility (µ) (cm²/Vs) | On/Off Ratio |
| Phenyl and phenylthienyl derivatives end-functionalized with carbazole | Top-contact/bottom-gate | up to 1.7 x 10⁻⁵ | 10²–10⁴ |
While the reported mobilities for simple this compound derivatives in OFETs are modest, these materials serve as excellent platforms for further molecular engineering to enhance charge transport. The on/off ratio, which indicates the switching capability of the transistor, is also a crucial parameter.
Experimental Protocol: Fabrication of a Carbazole-Based OFET
This protocol details the fabrication of a bottom-gate, top-contact OFET.
1. Substrate Preparation:
- Use a heavily n-doped silicon wafer with a 300 nm layer of thermally grown SiO₂ as the substrate. The silicon serves as the gate electrode and the SiO₂ as the gate dielectric.
- Clean the substrate by sonicating in acetone and isopropanol, followed by drying with nitrogen.
- Treat the SiO₂ surface with a self-assembled monolayer, such as octadecyltrichlorosilane (OTS), to improve the ordering of the organic semiconductor.
2. Organic Semiconductor Deposition:
- Deposit a thin film (typically 50 nm) of the this compound derivative onto the treated SiO₂ surface via thermal evaporation or spin-coating from a solution.
3. Electrode Deposition:
- Use a shadow mask to define the source and drain electrodes.
- Thermally evaporate gold (Au) electrodes (typically 50 nm thick) onto the organic semiconductor layer.
4. Device Characterization:
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station.
Calculate the field-effect mobility from the transfer characteristics in the saturation regime.
Caption: Structure and operational logic of a carbazole-based OFET.
Conclusion: A Tunable Scaffold for High-Performance Organic Electronics
The this compound framework has proven to be an exceptionally versatile and robust platform for the development of organic electronic materials. Through strategic chemical modifications, its derivatives can be fine-tuned to excel in diverse device architectures. In OLEDs, they function as highly efficient and stable host and emissive materials. In OPVs, they act as effective electron donors, with recent advancements in interfacial materials leading to high power conversion efficiencies. While their application in OFETs is still evolving, the inherent charge-transporting properties of the carbazole core present significant potential for the development of high-mobility materials. The continued exploration of novel derivatives and device engineering strategies will undoubtedly unlock even greater performance from this remarkable class of organic semiconductors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-phenyl-9H-carbazole
For the diligent researcher, the journey of discovery with a compound like 2-phenyl-9H-carbazole doesn't conclude when the data is collected. A crucial, and often overlooked, final step is the safe and compliant disposal of all related waste. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this compound waste, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle this final experimental stage with the same rigor and precision as your research itself.
Understanding the Hazard Profile of this compound
Carbazole is classified as a hazardous chemical, and it is prudent to handle this compound with the same level of caution. The primary concerns associated with carbazole and its derivatives include:
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | --INVALID-LINK--[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | --INVALID-LINK--[1] |
| Carcinogenicity | Suspected of causing cancer. | --INVALID-LINK--[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | --INVALID-LINK--[1] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects. | --INVALID-LINK--[1] |
Given these potential hazards, all waste containing this compound must be treated as hazardous waste. The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach for hazardous waste management, meaning the generator is responsible for the waste from its creation to its final disposal.[2][3]
A Step-by-Step Protocol for the Disposal of this compound
This protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
The first and most critical step is to correctly identify and segregate all waste streams containing this compound.[4] This includes:
-
Solid Waste: Unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and any other solid materials that have come into contact with the compound.
-
Liquid Waste: Solutions containing this compound, solvents used to clean contaminated glassware, and any reaction mixtures.
-
Sharps: Contaminated needles, syringes, and broken glassware.
Crucially, do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. [4] Incompatible chemicals can react dangerously.
Step 2: Containerization
Proper containerization is essential to prevent leaks and spills.
-
Solid Waste: Collect in a dedicated, leak-proof container made of a compatible material like high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[4]
-
Liquid Waste: Use a designated, sealed, and labeled container for all liquid waste.[4] Ensure the container material is compatible with the solvents used.
-
Sharps: Place all contaminated sharps in a puncture-resistant sharps container.
All waste containers must be placed in secondary containment to mitigate the impact of any potential leaks.[4]
Step 3: Labeling
Accurate and clear labeling is a cornerstone of safe waste management and is mandated by the Occupational Safety and Health Administration (OSHA).[5] Your hazardous waste labels should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
-
Your name, laboratory, and contact information
Step 4: Storage
Hazardous waste must be stored in a designated, secure area.[6] This area should be:
-
Well-ventilated
-
Away from heat and ignition sources
-
Inaccessible to unauthorized personnel
-
Under the direct control of laboratory staff[4]
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
Step 5: Disposal
The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company. Never dispose of this compound down the drain or in the regular trash. [7] Contact your institution's EHS department to schedule a waste pickup and follow their specific procedures.[4]
Emergency Procedures: Handling Spills
In the event of a this compound spill, prompt and correct action is vital.
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.[4]
-
Control and Contain: If it is safe to do so, prevent the spill from spreading.
-
Cleanup:
-
For small solid spills, carefully sweep the material into a designated hazardous waste container, avoiding dust generation.[4]
-
For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill and place the absorbent material into the hazardous waste container.[4]
-
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[4]
-
Report: Report the spill to your EHS department.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
